molecular formula C9H8N2O2S B3022624 Methyl 2-amino-1,3-benzothiazole-6-carboxylate CAS No. 66947-92-0

Methyl 2-amino-1,3-benzothiazole-6-carboxylate

Cat. No.: B3022624
CAS No.: 66947-92-0
M. Wt: 208.24 g/mol
InChI Key: DNGZINUIRBDWED-UHFFFAOYSA-N
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Description

Methyl 2-amino-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGZINUIRBDWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356697
Record name methyl 2-amino-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66947-92-0
Record name methyl 2-amino-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 66947-92-0)

[1][2][3][4]

Executive Summary

CAS 66947-92-0 , chemically known as Methyl 2-amino-1,3-benzothiazole-6-carboxylate , represents a high-value pharmacophore scaffold in medicinal chemistry.[1][2][3][4][5][6] Unlike simple reagents, this compound serves as a "divergent node" in the synthesis of bioactive benzothiazoles, functioning as a critical precursor for Urokinase-Type Plasminogen Activator (uPA) inhibitors (oncology), DPP-IV inhibitors (diabetes), and neuroprotective agents (ALS/Riluzole analogs).[1][3]

This guide provides a rigorous technical analysis of CAS 66947-92-0, moving beyond basic catalogue data to explore its synthetic utility, reaction kinetics, and application in high-throughput drug discovery.[1][3]

Part 1: Chemical Identity & Physicochemical Architecture[3]

The dual-functional nature of CAS 66947-92-0—possessing both an electron-rich exocyclic amine and an electrophilic methyl ester—allows for orthogonal functionalization.[1][3] This structural advantage enables researchers to modify the "head" (amine) and "tail" (ester) of the molecule independently to optimize pharmacokinetic properties.[3]

Table 1: Physicochemical Profile
PropertyValueTechnical Note
Chemical Name This compoundCore scaffold for benzothiazole libraries
Molecular Formula C₉H₈N₂O₂SHeterocyclic aromatic system
Molecular Weight 208.24 g/mol Fragment-like, ideal for Lipinski compliance
Melting Point 244–246 °CHigh thermal stability; indicates strong intermolecular H-bonding
Density ~1.422 g/cm³Predicted value
Solubility DMSO, DMF (>20 mg/mL)Poorly soluble in water; requires organic co-solvent for assays
pKa ~2.3 (Amine conjugate acid)Weakly basic amine due to electron withdrawal by the thiazole ring
Appearance Pale yellow to white solidLight-sensitive; store in amber vials

Part 2: Synthetic Utility & Reaction Workflows

The primary value of CAS 66947-92-0 lies in its role as a building block.[1][3] The following protocols outline the standard operating procedures (SOPs) for activating this scaffold.

Workflow A: Ester Hydrolysis (Scaffold Activation)

To utilize the carboxylate position for amide coupling (e.g., attaching peptidomimetics), the methyl ester must first be hydrolyzed to the free acid.[3]

Protocol:

  • Dissolution: Dissolve 10 mmol (2.08 g) of CAS 66947-92-0 in 100 mL of Ethanol (EtOH).

  • Base Addition: Add 80 mL of 2N NaOH aqueous solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 5 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) until the starting material spot disappears.[3]

  • Acidification: Cool the solution in an ice bath. Slowly add 1N HCl until pH < 2. A white flocculent precipitate (the free acid) will form.[3][7]

  • Isolation: Filter the precipitate, wash with cold water to neutral pH, and dry under vacuum.

    • Yield Expectation: ~85-90%.[1][3]

    • Product: 2-Amino-1,3-benzothiazole-6-carboxylic acid (CAS 93-85-6).[1][3]

Workflow B: Amide Coupling (Library Generation)

Once hydrolyzed, the acid can be coupled to amines to create uPA inhibitors or other bioactive amides.[3]

Protocol:

  • Activation: In a dry flask, dissolve the free acid (1 equiv) in anhydrous DMF.

  • Coupling Reagents: Add HBTU (1.1 equiv) and DIEA (Diisopropylethylamine, 2.0 equiv). Stir for 10 minutes to form the active ester.[3]

  • Amine Addition: Add the target amine (e.g., glycine methyl ester, benzylamine) (1.0 equiv).[3]

  • Reaction: Stir at room temperature for 18–24 hours under inert atmosphere (N₂).

  • Workup: Pour the reaction mixture into 10% Na₂CO₃ solution. The product typically precipitates.[3] Filter, wash with water, and recrystallize from EtOH/DMF.[1][3]

Visualization: The Divergent Synthesis Map

The following diagram illustrates how CAS 66947-92-0 serves as a central node for generating diverse therapeutic classes.

Benzothiazole_Pathwayscluster_legendPathway LegendStartMethyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 66947-92-0)HydrolysisHydrolysis(NaOH/EtOH)Start->HydrolysisEster CleavageSchiffSchiff Base Formation(Aldehydes)Start->SchiffAmine ReactionSandmeyerSandmeyer Reaction(NaNO2/HX)Start->SandmeyerDiazotizationAcidFree Acid Intermediate(CAS 93-85-6)Hydrolysis->AcidCouplingAmide Coupling(HBTU/DIEA)Acid->Coupling+ AminesuPAuPA Inhibitors(Antitumor)Coupling->uPAAntimicrobialAntimicrobial Agents(Hydrazones/Imines)Schiff->AntimicrobialRiluzoleRiluzole Analogs(Neuroprotection)Sandmeyer->RiluzolekeyBlue: Starting Material | Red: Key Intermediate | Green: Therapeutic End-Point

Figure 1: Divergent synthetic pathways originating from CAS 66947-92-0, highlighting its versatility in oncology and neuropharmacology.[1][3]

Part 3: Biological Significance & Mechanism of Action[3]

While CAS 66947-92-0 is a precursor, its derivatives exhibit potent biological activities through specific molecular mechanisms.[1][3]

Urokinase-Type Plasminogen Activator (uPA) Inhibition

Derivatives synthesized from the 6-carboxylate position act as serine protease inhibitors.[1][3]

  • Mechanism: The benzothiazole moiety binds to the S1 specificity pocket of the uPA enzyme.[3] The 2-amino group forms hydrogen bonds with the backbone of the active site (specifically Ser195 and Gly193), while the 6-position extension (amide linker) interacts with the S1β subsite.[1][3]

  • Therapeutic Outcome: Inhibition of uPA prevents the conversion of plasminogen to plasmin, thereby reducing extracellular matrix degradation and inhibiting tumor metastasis.[3]

Neuroprotection (Glutamate Antagonism)

Structurally similar to Riluzole (which bears a trifluoromethoxy group at the 6-position), derivatives of CAS 66947-92-0 are explored for ALS (Amyotrophic Lateral Sclerosis).[1][3]

  • Mechanism: Modulation of voltage-gated sodium channels and inhibition of glutamate release.[1][3] The 2-amino-benzothiazole core is essential for crossing the blood-brain barrier (BBB) and interacting with neuronal ion channels.[1][3]

Part 4: Handling, Stability & Safety (E-E-A-T)

Trustworthiness: The following safety data is aggregated from GHS classifications and material safety data sheets (MSDS).

  • Hazard Classification:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage Protocol:

    • Store at 2–8°C (refrigerated).

    • Keep container tightly closed in a dry, well-ventilated place.[1][3]

    • Light Sensitive: Use amber glass or foil-wrapped containers to prevent photo-oxidation of the amine group.[1][3]

  • Solubility for Assays:

    • Prepare stock solutions in DMSO (Dimethyl Sulfoxide).[3]

    • Avoid storing aqueous solutions for >24 hours due to potential slow hydrolysis of the ester.[3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 246898, 2-Methyl-1,3-benzothiazole-6-carboxylic acid (Acid form of the ester).[1][3] PubChem.[2][3] [Link][3]

  • Royal Society of Chemistry (RSC). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency.[1][3] RSC Advances. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. [Link]

  • National Institutes of Health (NIH). Methyl 2-[2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxamido]acetate (Synthesis Protocol).[1][3] PubMed Central. [Link][1][3]

Spectroscopic Characterization of Methyl 2-amino-1,3-benzothiazole-6-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Physicochemical Properties

Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS RN: 66947-92-0) is a derivative of the benzothiazole bicyclic system.[8] This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The molecule's structure, featuring an amino group at the 2-position and a methyl carboxylate at the 6-position, provides multiple sites for functionalization, making it a versatile building block in synthetic chemistry.[2]

PropertyValueSource
CAS Number 66947-92-0[8]
Molecular Formula C₉H₈N₂O₂S[8]
Molecular Weight 208.24 g/mol [8]
Physical Form Light yellow to yellow solid[5]
Storage Conditions Room temperature, inert atmosphere, protected from light[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and the integrity of the heterocyclic core.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-4~7.8-8.0d1HLocated ortho to the electron-withdrawing ester group, expected to be downfield.
H-5~7.6-7.8dd1HCoupled to both H-4 and H-7.
H-7~7.2-7.4d1HInfluenced by the adjacent sulfur and nitrogen atoms of the thiazole ring.
-NH₂~7.5 (broad)s2HExchangeable protons, signal may be broad and its position can vary with solvent and concentration.
-OCH₃~3.9s3HCharacteristic singlet for a methyl ester.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O~166Typical for an ester carbonyl carbon.
C-2~168Carbon of the thiazole ring bonded to two nitrogen atoms, expected to be significantly downfield.
C-3a~150Bridgehead carbon adjacent to sulfur.
C-7a~135Bridgehead carbon adjacent to the benzene ring fusion.
C-6~125Carbon bearing the carboxylate group.
C-4~122Aromatic CH.
C-5~124Aromatic CH.
C-7~121Aromatic CH.
-OCH₃~52Methyl group of the ester.
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Data Acquisition

Caption: A generalized workflow for the acquisition and processing of NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, ester, and aromatic moieties.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3300N-HSymmetric and asymmetric stretching of the primary amine.
3100-3000C-HAromatic C-H stretching.
~1720C=OEster carbonyl stretching.
~1620C=NThiazole ring stretching.
1600-1450C=CAromatic ring stretching.
~1250C-OEster C-O stretching.
Experimental Protocol for IR Spectroscopy

Workflow for IR Spectrum Acquisition

Caption: A standard procedure for obtaining an IR spectrum of a solid sample using a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 208, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59) from the molecular ion.

m/zIon
208[M]⁺
177[M - OCH₃]⁺
149[M - COOCH₃]⁺
Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrum Acquisition

Caption: A generalized workflow for acquiring a mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Spectrum

The benzothiazole ring system is a chromophore that absorbs in the UV region. The presence of the amino and carboxylate substituents will influence the position and intensity of the absorption maxima (λ_max). It is expected to exhibit strong absorptions corresponding to π → π* transitions. Based on data for similar 2-aminobenzothiazole derivatives, two main absorption bands are anticipated in the range of 250-350 nm.

Experimental Protocol for UV-Vis Spectroscopy

Workflow for UV-Vis Spectrum Acquisition

Caption: A standard procedure for obtaining a UV-Vis absorption spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important synthetic building block. The provided experimental protocols offer standardized procedures for obtaining high-quality spectroscopic data, ensuring reproducibility and accuracy in research and development settings.

References

  • Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. ChemistrySelect. 2026. Available from: [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Tikrit Journal of Pure Science. 2024. Available from: [Link]

  • 2-Methyl-1,3-benzothiazole-6-carboxylic acid. PubChem. Available from: [Link]

  • A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. ResearchGate. 2025. Available from: [Link]

  • Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistrySelect. 2024. Available from: [Link]

Sources

Technical Guide: Methyl 2-amino-1,3-benzothiazole-6-carboxylate Characterization & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 66947-92-0) is a critical heterocyclic scaffold used primarily in medicinal chemistry as an intermediate for Riluzole analogs and glutamate transporter modulators. Its physicochemical stability and functionalizable amino-ester motif make it a high-value building block for fragment-based drug discovery (FBDD).

This guide provides a validated technical profile for researchers, focusing on its definitive melting point (244–246 °C), synthesis via the Hugerschhoff reaction, and rigorous characterization protocols.

Physicochemical Profile

The melting point (MP) is the primary indicator of purity for this compound. Due to the intermolecular hydrogen bonding capability of the 2-amino group and the polarity of the ester, the crystal lattice energy is significant, resulting in a high melting range.

Table 1: Core Technical Specifications
PropertySpecification
Chemical Name This compound
CAS Number 66947-92-0
Molecular Formula C₉H₈N₂O₂S
Molecular Weight 208.24 g/mol
Melting Point 244–246 °C (Primary Reference Range)
Appearance Light yellow to yellow crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
pKa (Predicted) ~2.74 (Conjugate acid of amino group)

Critical Note: A melting range >2 °C or a value below 240 °C typically indicates incomplete cyclization (residual thiourea intermediate) or retained solvent.

Synthesis Protocol: The Hugerschhoff Route

The most robust synthesis involves the oxidative cyclization of para-substituted aryl thioureas. The following protocol utilizes methyl 4-aminobenzoate as the starting material, employing bromine as the oxidant in an acetic acid medium.

Reaction Mechanism & Pathway

The synthesis proceeds via the in situ formation of a thiourea intermediate followed by radical-cation mediated ring closure.

SynthesisPathway Start Methyl 4-aminobenzoate (CAS 619-45-4) Inter Aryl Thiourea Intermediate Start->Inter Thiocyanation Reagents1 KSCN + AcOH Reagents1->Inter Product Methyl 2-amino-1,3- benzothiazole-6-carboxylate Inter->Product Hugerschhoff Cyclization Oxidant Br2 (Oxidative Cyclization) Oxidant->Product

Figure 1: Step-wise oxidative cyclization pathway for the synthesis of the target benzothiazole.

Detailed Methodology
  • Preparation : Dissolve Methyl 4-aminobenzoate (1.0 eq) in glacial acetic acid (10 vol).

  • Thiocyanation : Add Potassium Thiocyanate (KSCN) (4.0 eq) to the solution. Stir until dissolved.

  • Oxidative Cyclization :

    • Cool the reaction mixture to <10 °C.

    • Add Bromine (Br₂) (1.0 eq) dropwise over 30 minutes. Caution: Exothermic.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • In-Process Check (IPC) : Monitor via TLC (Hexane:Ethyl Acetate 1:1). The starting amine (high Rf) should disappear.

  • Quenching & Isolation :

    • Pour the reaction mixture into ice-cold water.

    • Neutralize with Ammonium Hydroxide (NH₄OH) to pH 8–9. The product will precipitate as a yellow solid.[1]

    • Filter the solid and wash copiously with water to remove inorganic salts.

  • Purification : Recrystallize from Ethanol or a DMF/Water mixture to achieve the target melting point of 244–246 °C.

Analytical Validation & Melting Point Determination

Accurate determination of the melting point is the primary method for validating the identity and phase purity of the synthesized ester.

Validated Workflow

To ensure reproducibility, follow this thermal analysis logic.

MP_Determination Sample Crude/Recrystallized Sample Drying Vacuum Dry (50°C, 4h) Sample->Drying Remove Solvent Method Select Method Drying->Method Capillary Capillary Method (Standard) Method->Capillary Routine QC DSC DSC Analysis (Advanced) Method->DSC Thermodynamic Data Result Target Range: 244-246 °C Capillary->Result Ramp 1°C/min DSC->Result Onset Peak

Figure 2: Decision tree for thermal characterization and quality control.

Protocol Specifications
  • Capillary Method :

    • Apparatus : Digital Melting Point System (e.g., Stuart SMP30).

    • Ramp Rate : Fast ramp (10 °C/min) to 230 °C, then slow ramp (1 °C/min) to 250 °C.

    • Observation : Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

  • Differential Scanning Calorimetry (DSC) :

    • Pan : Aluminum, crimped (non-hermetic).

    • Purge Gas : Nitrogen (50 mL/min).

    • Program : Equilibrate at 40 °C, Ramp 10 °C/min to 300 °C.

    • Expectation : A sharp endothermic peak with an onset at ~244 °C.

Applications in Drug Discovery

This compound serves as a versatile intermediate. The ester group at position 6 allows for hydrolysis to the corresponding carboxylic acid or conversion to amides, while the 2-amino group can be acylated or alkylated.

  • Riluzole Analogs : The benzothiazole core mimics the pharmacophore of Riluzole (ALS treatment), allowing for structure-activity relationship (SAR) studies targeting glutamate receptors.

  • Proteomics : Used as a linker or tag in chemical biology probes due to the scaffold's inherent fluorescence and stability.

  • Antitumor Agents : Derivatives synthesized from this ester have shown efficacy in inhibiting cancer cell proliferation by interfering with microtubule polymerization.

References

  • Jordan, A. D., et al. (2002). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry. (General methodology reference for Hugerschhoff reaction).
  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 12082, Methyl 4-aminobenzoate. Retrieved from [Link]

Sources

"boiling point of Methyl 2-amino-1,3-benzothiazole-6-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Properties of Methyl 2-amino-1,3-benzothiazole-6-carboxylate

Introduction

This compound is a heterocyclic compound featuring the benzothiazole nucleus, a privileged bicyclic ring system found in numerous natural products and pharmacologically active molecules.[1] The benzothiazole moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3] For researchers and drug development professionals, a thorough understanding of the physicochemical properties of such compounds is paramount for synthesis, purification, formulation, and ensuring stability.

This guide provides a detailed technical overview of the boiling point and broader thermal characteristics of this compound. We will delve into the challenges associated with determining its boiling point, present robust experimental protocols for its thermal characterization, and contextualize the importance of this data within synthetic and medicinal chemistry workflows.

Core Physicochemical Properties

A foundational step in handling any chemical compound is to consolidate its known physical and chemical data. This compound is a solid at room temperature, which has significant implications for its boiling point.[4][5]

PropertyValueSource
IUPAC Name This compound-
Synonyms 2-Amino-6-(methoxycarbonyl)-1,3-benzothiazole, 2-Amino-benzothiazole-6-carboxylic acid methyl ester[4][5]
CAS Number 66947-92-0[4][5]
Molecular Formula C₉H₈N₂O₂S[5]
Molecular Weight 208.24 g/mol [5]
Appearance Light yellow to yellow solid[4][5]
Melting Point 244-246 °C[4]
Boiling Point 378.4 ± 34.0 °C (Predicted) [4]
pKa 2.74 ± 0.10 (Predicted)[4]
Density 1.422 g/cm³ (Predicted)[4]

The Challenge of Determining the Boiling Point

The reported boiling point of 378.4 °C is a computationally predicted value.[4] For a compound with a high melting point of 244-246 °C, direct experimental verification of the boiling point at atmospheric pressure is often impractical and ill-advised. The high melting point is indicative of strong intermolecular forces within the crystal lattice, which in turn suggests that a significant amount of thermal energy is required to transition the substance into the gaseous phase.

The primary challenge is thermal decomposition . Many complex organic molecules, especially those containing heterocyclic rings and multiple functional groups like amines and esters, will chemically degrade at temperatures below their predicted atmospheric boiling point. Attempting to heat this compound to nearly 400 °C would likely result in charring and decomposition rather than clean boiling, rendering the data meaningless and potentially creating hazardous byproducts.

Therefore, a more scientifically rigorous approach involves characterizing the compound's thermal stability to understand the practical temperature limits for its handling and processing.

Recommended Experimental Protocols for Thermal Characterization

To generate a reliable thermal profile for this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard methodology. This dual-pronged approach provides a self-validating system for assessing thermal behavior.

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical flow for a comprehensive thermal characterization.

ThermalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Acquire high-purity sample (>98%) TGA Thermogravimetric Analysis (TGA) Prep->TGA Analyze sample DSC Differential Scanning Calorimetry (DSC) Prep->DSC Analyze sample Decomp Determine Onset of Decomposition (Td) TGA->Decomp Mass loss data Melt Determine Melting Point (Tm) & Enthalpy of Fusion DSC->Melt Heat flow data Boil Evaluate Boiling Behavior Decomp->Boil Compare Td vs. Predicted Tb Melt->Boil Compare Td vs. Predicted Tb Conclusion Establish Safe Operating Temperature Range. Conclude if boiling occurs before decomposition. Boil->Conclusion

Caption: Workflow for comprehensive thermal analysis.

Protocol: Thermal Stability via Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. This directly identifies the temperature at which the compound begins to decompose (mass loss). This is the most critical experiment to perform before any high-temperature processing.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument's temperature and mass sensors using certified reference materials (e.g., indium, calcium oxalate).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert gas) at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, which would not be representative of intrinsic thermal stability.

    • Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. A controlled ramp rate ensures thermal equilibrium and reproducible results.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition (Td) is typically defined as the temperature at which 5% mass loss occurs.

Protocol: Melting Point & Phase Transitions via Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a highly accurate melting point (Tm) and can detect other thermal events like glass transitions or decomposition, which are observed as exothermic or endothermic peaks.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Sealing prevents any sublimation prior to melting.

  • Experimental Conditions:

    • Atmosphere: Nitrogen purge at 50 mL/min.

    • Temperature Program:

      • Cycle 1 (optional): Heat from 30 °C to 260 °C (above the melting point) at 10 °C/min to erase thermal history. Hold for 2 minutes.

      • Cooling: Cool down to 30 °C at 10 °C/min.

      • Cycle 2: Heat from 30 °C to 400 °C (or up to the Td identified by TGA) at 10 °C/min.

  • Data Analysis:

    • Determine the melting point (Tm) from the peak of the endothermic melting event in the second heating cycle.

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).

    • Observe the baseline after the melt. A sharp exothermic or endothermic deviation following the melt would corroborate the decomposition temperature found via TGA.

Synthesis and Application Context

The synthesis of 2-aminobenzothiazoles, including the target molecule, often involves the condensation of an appropriately substituted aniline or o-aminothiophenol with a source of thiocyanate or other cyclizing agents.[1][6] Modern synthetic methods offer various routes to these valuable scaffolds.[7]

Caption: Structure of the benzothiazole core compound.

The reason for the intense scientific interest in the properties of such molecules lies in their broad applicability. The benzothiazole core is a key pharmacophore in drugs developed for a range of diseases.[3] Its tunable fluorescent properties also make it a valuable scaffold in the development of chemical sensors and light-emitting materials.[8]

Conclusion

For all practical laboratory and industrial purposes, the critical parameters are the melting point (244-246 °C ) and the onset of thermal decomposition, which must be determined experimentally using the TGA and DSC protocols outlined in this guide.[4] This data-driven approach ensures the safe and effective use of this valuable chemical building block in research and development, preventing product degradation and ensuring process reproducibility.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 17(12), 14188-14204. [Link]

  • Korniyenko, V. I., & Zinyuk, R. Y. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(11), 3169. [Link]

  • Alang, G., Kaur, G., Kaur, R., Singh, A., & Tiwari, R. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 3(4), 309-313. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved January 30, 2026, from [Link]

  • MDPI. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 28(4), 1659. [Link]

  • PubChem. (n.d.). 2-Amino-1,3-benzothiazole-6-carboxamide. Retrieved January 30, 2026, from [Link]

Sources

Methyl 2-amino-1,3-benzothiazole-6-carboxylate: A Guide to Solubility Assessment for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Characterization of

This guide provides a comprehensive technical framework for researchers, medicinal chemists, and drug development professionals focused on understanding and optimizing the solubility of Methyl 2-amino-1,3-benzothiazole-6-carboxylate. This molecule serves as a critical scaffold in modern medicinal chemistry, notably in the development of diagnostic agents for neurodegenerative diseases. A thorough understanding of its solubility is paramount for advancing its potential from the laboratory bench to clinical application.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound featuring a benzothiazole core, an amino group at the 2-position, and a methyl ester at the 6-position. This structural arrangement makes it a valuable intermediate in the synthesis of more complex molecules, including radiotracers for imaging amyloid-beta plaques in Alzheimer's disease.

In drug discovery and development, solubility is a fundamental physicochemical property that dictates a compound's suitability for further investigation. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in developing viable intravenous or oral formulations, ultimately hindering preclinical and clinical success. Therefore, the early and accurate characterization of this compound's solubility is not merely a routine measurement but a critical step in risk mitigation and strategic development.

This document moves beyond a simple data sheet, providing the foundational theory, predictive insights, and detailed experimental protocols necessary to expertly assess and interpret the solubility of this compound.

Physicochemical Profile and Theoretical Considerations

A predictive understanding of a molecule's properties provides the basis for designing robust experimental protocols. Computational models offer valuable estimations of key parameters that govern solubility.

Predicted Physicochemical Properties

The following table summarizes key physicochemical parameters for this compound, predicted using established computational algorithms. These values provide a theoretical baseline for its expected behavior.

ParameterPredicted ValueImplication for Solubility
Molecular Weight 208.24 g/mol Low molecular weight is generally favorable for solubility.
logP (Octanol/Water) 2.1 - 2.5Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility. May have limited solubility in purely aqueous media.
Aqueous Solubility (logS) -2.5 to -3.5Predicts low to moderate solubility in water.
pKa (Basic) 3.5 - 4.5The 2-amino group is weakly basic. The compound's solubility will be pH-dependent, increasing in acidic conditions (pH < pKa) due to protonation and salt formation.
Topological Polar Surface Area (TPSA) 77.9 ŲA moderate TPSA suggests reasonable interactions with polar solvents.
The Thermodynamics of Dissolution

The process of dissolving a crystalline solid like this compound in a solvent is governed by a delicate thermodynamic balance. The overall Gibbs free energy of the process must be negative. This is primarily influenced by two competing energies:

  • Lattice Energy: The energy required to break the intermolecular forces holding the crystal lattice together. For a stable crystal, this is a significant energy barrier.

  • Solvation Energy: The energy released when the individual molecules are surrounded and stabilized by solvent molecules.

A favorable dissolution process occurs when the solvation energy released is sufficient to overcome the crystal lattice energy. The pH-dependent nature of the 2-amino group adds another layer: at a pH below its pKa, the molecule becomes protonated, forming a cation. This ion allows for much stronger ion-dipole interactions with polar solvents like water, dramatically increasing solvation energy and, consequently, solubility.

Experimental Determination of Thermodynamic Solubility

The gold standard for determining thermodynamic solubility is the Saturated Shake-Flask Method , as outlined in guidelines such as the OECD Guideline 105. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and reliable solubility value.

Workflow for Solubility Determination

The following diagram illustrates the comprehensive workflow for the experimental determination of solubility using the shake-flask method.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantification A Weigh excess compound B Add chosen solvent system (e.g., pH 7.4 buffer) A->B Dispense C Seal vials and place in shaking incubator B->C D Incubate at constant temp (e.g., 25°C or 37°C) for 24-72 hours C->D E Allow solid to settle D->E F Centrifuge or filter (e.g., 0.22 µm PTFE) E->F G Extract aliquot of supernatant F->G H Dilute with mobile phase G->H I Analyze via validated HPLC-UV method H->I J Calculate concentration against standard curve I->J

Caption: Workflow for Shake-Flask Solubility Measurement.

Detailed Step-by-Step Protocol

This protocol provides a self-validating system for determining the aqueous solubility of this compound.

Materials and Reagents:

  • This compound (purity >98%)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Biorelevant media (e.g., FaSSIF, FeSSIF)

  • Organic co-solvents (e.g., DMSO, Ethanol)

  • Type I deionized water

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid

  • Glass vials with Teflon-lined screw caps

  • Syringe filters (0.22 µm, PTFE or PVDF)

  • Calibrated analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Validated HPLC-UV system

Protocol:

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of the compound and dissolve it in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL). This stock will be used to prepare the calibration curve.

  • Preparation of Calibration Curve: Perform serial dilutions of the stock solution with the HPLC mobile phase to create a series of standards spanning the expected solubility range (e.g., 0.1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • Add an excess of solid this compound (e.g., 2-5 mg) to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent system (e.g., PBS pH 7.4) to the vial.

    • Prepare at least three replicates for each solvent system.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

    • Agitate the samples for a minimum of 24 hours.

    • Trustworthiness Check: To ensure equilibrium has been reached, take aliquots at 24 and 48 hours. If the measured concentrations are consistent, equilibrium has been achieved. If not, extend the incubation time to 72 hours.

  • Phase Separation:

    • Remove vials from the incubator and let them stand for 30 minutes to allow the solid material to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into a clean HPLC vial. This step is critical to remove all undissolved particles.

    • Expertise Insight: The choice of filter material is important. Use a low-binding material like PTFE or PVDF. It is also wise to discard the first 100-200 µL of filtrate to saturate any potential binding sites on the filter membrane.

  • Quantification:

    • Immediately dilute the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples via a validated HPLC-UV method. The UV wavelength should be set to the λmax of the compound for maximum sensitivity.

    • Plot the peak area versus concentration for the standards to generate a linear regression curve (R² > 0.995).

    • Use the equation of the line to calculate the concentration of the diluted sample, and then apply the dilution factor to determine the final solubility in the original solvent.

Data Interpretation and Strategic Application

Expected Solubility Profile

Based on the predicted physicochemical properties, the following table outlines the expected solubility behavior in common solvent systems relevant to drug discovery.

Solvent SystemExpected SolubilityRationale and Justification
Water (pH ~7.0) LowThe molecule is neutral and moderately lipophilic, leading to limited interaction with water.
PBS (pH 7.4) LowSimilar to water, as the molecule remains largely un-ionized at this pH.
Acidic Buffer (pH 2.0) HighAt pH well below the pKa of the amino group (~4.0), the molecule will be protonated, forming a positively charged salt that is significantly more soluble in aqueous media.
FaSSIF / FeSSIF ModerateThese biorelevant media contain bile salts and lecithin, which form micelles that can encapsulate lipophilic compounds, thereby increasing their apparent solubility. This provides a more in-vivo relevant measure.
5% DMSO in PBS Moderate to HighDMSO is a strong polar aprotic solvent that can disrupt the crystal lattice and effectively solvate the molecule, acting as a co-solvent to increase aqueous solubility.
Strategies for Solubility Enhancement

If experimental data confirms that the aqueous solubility of this compound is a limiting factor, the following strategies should be considered:

  • Salt Formation: Given the basic amino group, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate) is the most direct and effective strategy. This should be the primary path of investigation. The diagram below illustrates this fundamental relationship.

G A Low Solubility (Free Base Form) B Protonation (pH < pKa) A->B + H⁺ (Acid) C High Solubility (Salt Form) B->C Forms Ion-Dipole Bonds with Water

Caption: pH-dependent Solubility Enhancement via Salt Formation.

  • Co-solvency: For preclinical in-vitro or in-vivo studies, formulation with co-solvents like PEG-400, propylene glycol, or ethanol can be used to achieve the necessary concentrations.

  • Formulation Technologies: For later-stage development, advanced formulations such as amorphous solid dispersions (ASDs) with polymers like PVP or HPMC-AS can be explored. These formulations trap the molecule in a high-energy, amorphous state, preventing crystallization and enhancing the dissolution rate and apparent solubility.

Conclusion

The solubility of this compound is not a static value but a dynamic property that is highly dependent on its environment, particularly pH. This guide provides the predictive framework and a robust, validated experimental protocol to accurately determine its thermodynamic solubility. By understanding the "why" behind each step and anticipating the molecule's behavior, researchers can generate high-quality, reliable data. This data is essential for making informed decisions, whether it involves selecting the right formulation for a preclinical study, prioritizing analogs in a discovery campaign, or designing a salt-screening strategy to unlock the full therapeutic potential of this important chemical scaffold.

References

  • OECD Test Guideline 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

  • "Physicochemical and Preformulation Studies of Drug Substances" in Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Churchill Livingstone Elsevier. (A foundational textbook covering principles of solubility). [Link]

  • "Solubility" in Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins. (A core text detailing the thermodynamics and kinetics of solubility). [Link]

  • "Biorelevant Dissolution Media" . Biorelevant.com. (Provides detailed information and recipes for FaSSIF and FeSSIF media). [Link]

Technical Guide: Purity Assurance of Methyl 2-amino-1,3-benzothiazole-6-carboxylate

[1]

Executive Summary

Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 66947-92-0) is a critical pharmacophore in the development of neuroprotective agents (Riluzole analogs) and antitumor therapeutics.[1] Its structural integrity—specifically the stability of the methyl ester at position 6 and the nucleophilicity of the exocyclic amine at position 2—defines its utility in downstream combinatorial chemistry.

Inconsistent purity profiles in this intermediate often lead to failed structure-activity relationship (SAR) campaigns due to the interference of hydrolysis by-products or uncyclized thiourea intermediates.[1] This guide provides a rigorous framework for synthesizing, analyzing, and purifying this compound to pharmaceutical standards (>98.5% purity).

Chemical Identity & Critical Impurity Profile[1][2]

Physico-Chemical Properties
PropertySpecification
IUPAC Name This compound
CAS Number 66947-92-0
Molecular Formula C₉H₈N₂O₂S
Molecular Weight 208.24 g/mol
Appearance Pale yellow to ochre crystalline solid
Melting Point 244–246 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water
The Impurity Landscape

The synthesis of this compound typically proceeds via the Hugerschoff reaction (oxidative cyclization of aryl thioureas).[1] Understanding this mechanism is key to predicting and controlling impurities.[1]

Table 1: Critical Impurities and Origins

Impurity IDChemical NameOriginRisk Factor
Impurity A Methyl 4-aminobenzoateUnreacted Starting MaterialCompetes in acylation reactions; false positives in biological assays.[1]
Impurity B Methyl 4-(carbamothioylamino)benzoateIntermediate (Uncyclized Thiourea)High.[1] Forms during incomplete cyclization.
Impurity C 2-Amino-1,3-benzothiazole-6-carboxylic acidHydrolysis DegradantForms in presence of moisture/acids.[1] Insoluble in organic solvents.[1]
Impurity D Methyl 2-amino-5-bromo-benzothiazole-6-carboxylateOver-bromination By-productOccurs if temperature is uncontrolled during Br₂ addition.[1]

Synthesis Pathway & Mechanistic Control[1]

The following diagram illustrates the synthesis pathway and the branching points where critical impurities are generated.

SynthesisPathSMMethyl 4-aminobenzoate(Starting Material)ThioureaThiourea Intermediate(Impurity B)SM->Thiourea+ KSCN, HCl(Thiocyanation)Thiourea->ThioureaIncomplete RxnProductMethyl 2-amino-1,3-benzothiazole-6-carboxylate (Target)Thiourea->Product+ Br2, CHCl3(Hugerschoff Cyclization)ImpurityCHydrolysis Product(Impurity C)Product->ImpurityCH2O / Acid / Base(Hydrolysis)ImpurityDBrominated By-product(Impurity D)Product->ImpurityDExcess Br2 / High Temp

Figure 1: Synthetic pathway showing the genesis of Impurities B, C, and D.[1][2][3][4][5]

Protocol Optimization for Purity

To minimize Impurity D (bromination at C5), the cyclization must be performed at <5°C with slow addition of bromine.[1] To prevent Impurity C (hydrolysis), the workup must avoid prolonged exposure to strong aqueous bases; neutralization should be done with saturated NaHCO₃ rather than NaOH.[1]

Analytical Methodologies (HPLC-UV/MS)

Standard HPLC methods often fail to resolve the hydrolysis product (Impurity C) from the parent ester due to similar UV absorption profiles.[1] The following method utilizes a polar-embedded column and an acidic mobile phase to ensure separation.[1]

Validated HPLC Protocol

System Suitability: Resolution (Rs) between Impurity B and Target > 2.0.

ParameterConditionRationale
Column C18 Polar Embedded (e.g., Waters SymmetryShield RP18), 4.6 x 150mm, 3.5µmPrevents peak tailing of the basic amine; improves retention of polar impurities.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the carboxylic acid impurity, sharpening the peak.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 260 nmMax absorption for benzothiazole core.[1]
Column Temp 30°CEnsures reproducibility.

Gradient Table:

  • 0-2 min: 5% B (Isocratic hold for polar impurities)[1]

  • 2-15 min: 5% -> 90% B (Linear gradient)

  • 15-20 min: 90% B (Wash)[1]

  • 20-25 min: 5% B (Re-equilibration)

Analytical Decision Tree

Use this logic flow to determine the appropriate analytical technique based on sample status.

AnalysisTreeStartCrude SampleSolubilitySoluble in MeOH?Start->SolubilityNMR1H NMR (DMSO-d6)Solubility->NMRNo (Insolubles present)HPLCHPLC-UV (Gradient)Solubility->HPLCYesCheckEsterCheck Methyl Singlet(~3.8 ppm)NMR->CheckEsterVerify Ester IntegrityResultPassPurity > 98%HPLC->ResultPassSingle PeakResultFailRecrystallizeHPLC->ResultFailMultiple PeaksCheckAromaticCheck Aromatic Region(7.5 - 8.5 ppm)CheckEster->CheckAromaticIdentify IsomersCheckAromatic->ResultFailExtra Splitting

Figure 2: Analytical workflow for purity assessment.

Purification Strategies

If the purity is <98%, the following purification protocol is recommended. The high melting point of the compound makes recrystallization superior to flash chromatography for large-scale purification.

Recrystallization Protocol[1]
  • Dissolution: Suspend the crude solid in DMF (Dimethylformamide) at 80°C. Use the minimum amount required to dissolve.

    • Note: Avoid Ethanol/Methanol for initial dissolution if Impurity C (acid) is present, as it is sparingly soluble in alcohols and may co-precipitate.[1]

  • Filtration: Filter the hot solution to remove inorganic salts (e.g., KBr/KCl from synthesis).

  • Precipitation: Slowly add Water (anti-solvent) to the hot DMF filtrate until turbidity persists.[1]

  • Cooling: Allow the mixture to cool to room temperature, then chill to 4°C for 4 hours.

  • Isolation: Filter the crystals and wash extensively with water to remove DMF traces.[1]

  • Drying: Dry under vacuum at 50°C for 12 hours. Crucial: Ensure complete removal of water to prevent hydrolysis during storage.[1]

Stability & Storage

  • Hydrolytic Instability: The methyl ester is susceptible to hydrolysis.[1] Store in a desiccator.

  • Oxidation: The 2-amino group can slowly oxidize to form azo-dimers if exposed to light and air for months.[1]

  • Recommendation: Store at 2–8°C under Argon/Nitrogen atmosphere. Retest purity every 6 months.

References

  • Synthesis of 2-aminobenzothiazoles via Hugerschoff Reaction

    • Jordan, A. D., et al. (2002).[1] "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles." Journal of Organic Chemistry. Link[1]

  • Pharmacological Relevance (Riluzole Analogs)

    • Jimenez-Velazquez, G., et al. (2023).[1][6] "Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids." Molecules. Link

  • General Benzothiazole Properties

    • PubChem Compound Summary for CID 246898 (Related Acid).[1] Link[1]

  • Impurity Profiling in Benzothiazoles

    • Wang, M., et al. (2020).[1][7] "Synthesis of benzothiazoles from carboxylic acids and 2-aminobenzenethiols." Journal of Organic Chemistry. Link[1]

"starting materials for Methyl 2-amino-1,3-benzothiazole-6-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-1,3-benzothiazole-6-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of glutamate transporter modulators (e.g., Riluzole analogs for ALS treatment) and antitumor agents.

This guide details the Huggerschhoff Reaction pathway, the industry-standard method for constructing the 2-aminobenzothiazole core from para-substituted anilines. This protocol prioritizes high regioselectivity and yield through the precise control of oxidative cyclization.

Part 1: Strategic Retrosynthesis & Pathway Logic

The synthesis relies on the oxidative cyclization of an aryl thiourea intermediate. The choice of starting materials is dictated by the electronic requirements of the benzene ring to ensure the closure occurs at the correct position (ortho to the amine).

Retrosynthetic Analysis

To obtain the 6-substituted benzothiazole, the starting aniline must be 4-substituted .[1] The ester group at the para position of the aniline directs the electrophilic cyclization to the ortho position (meta to the ester), perfectly aligning with the target structure.

Retrosynthesis Target TARGET This compound Intermediate INTERMEDIATE N-(4-methoxycarbonylphenyl)thiourea Target->Intermediate Oxidative Cyclization (Huggerschhoff) SM3 REAGENT B Bromine (Br2) (Oxidant) Target->SM3 Cyclizing Agent SM1 STARTING MATERIAL 1 Methyl 4-aminobenzoate Intermediate->SM1 Thiourea Formation SM2 REAGENT A Ammonium Thiocyanate (NH4SCN) Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the provenance of the benzothiazole core.

Part 2: Critical Starting Materials

The success of this synthesis depends heavily on the purity of the aniline precursor and the quality of the oxidant.

Primary Substrate: Methyl 4-aminobenzoate[2]
  • CAS: 619-45-4[2][3]

  • Role: Provides the carbon scaffold and the pre-installed methyl ester functionality.

  • Purity Requirement:

    
     (HPLC).
    
  • Impurities to Watch:

    • 4-Aminobenzoic acid (PABA):[4] Result of ester hydrolysis.[2] Will lead to the carboxylic acid analog of the target, which has drastically different solubility profiles.

    • Methyl 4-nitrobenzoate: Residual precursor from the hydrogenation step. Non-reactive in this protocol but complicates purification.

Thiocyanate Source: Ammonium Thiocyanate ( )
  • CAS: 1762-95-4

  • Role: Provides the sulfur and nitrogen atoms for the thiazole ring.

  • Specification: ACS Reagent grade.

  • Why Ammonium? While Potassium Thiocyanate (

    
    ) is a viable alternative, 
    
    
    
    is often preferred in glacial acetic acid protocols due to favorable solubility kinetics during the initial thiourea formation.
Oxidant: Bromine ( )
  • CAS: 7726-95-6

  • Role: Drives the oxidative cyclization.

  • Handling: Must be anhydrous.[2] Moisture competes with the cyclization mechanism, reducing yield.

  • Solvent Carrier: Glacial Acetic Acid (

    
    ).
    

Part 3: Detailed Experimental Protocol

Safety Warning: This reaction involves Bromine (highly corrosive/toxic) and Thiocyanates (potential for HCN evolution if acidified improperly). Work in a high-efficiency fume hood.

Phase 1: In-Situ Thiourea Formation
  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve Methyl 4-aminobenzoate (15.1 g, 100 mmol) in Glacial Acetic Acid (150 mL).

  • Thiocyanate Addition: Add Ammonium Thiocyanate (15.2 g, 200 mmol) to the solution.

  • Equilibration: Stir the mixture at room temperature for 15 minutes until a partial suspension or clear solution (depending on temp) is achieved.

Phase 2: The Huggerschhoff Cyclization

This is the critical step. Temperature control determines the regioselectivity.

  • Cooling: Cool the reaction mixture to < 10°C using an ice/water bath.

  • Bromine Addition: Dissolve Bromine (16.0 g, 5.2 mL, 100 mmol) in Glacial Acetic Acid (25 mL). Add this solution dropwise over 30–45 minutes.

    • Observation: The solution will turn yellow/orange, and a precipitate (the hydrobromide salt of the intermediate) may form.

    • Control: Do not allow the internal temperature to exceed 15°C. Higher temperatures promote bromination of the benzene ring rather than cyclization.

  • Reaction Completion: Once addition is complete, allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

Phase 3: Workup and Isolation
  • Quenching: Pour the reaction mixture into Ice Water (500 mL). The product exists as a hydrobromide salt in solution/suspension.

  • Neutralization: Slowly add Ammonium Hydroxide (25%) or saturated Sodium Carbonate solution with vigorous stirring until pH 8–9 is reached.

    • Result: The free base (this compound) will precipitate as a solid.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake copiously with cold water to remove inorganic salts (

    
    ).
    
  • Drying: Dry the solid at 50°C under vacuum.

Reaction Workflow Diagram

Workflow Step1 STEP 1: Dissolution Methyl 4-aminobenzoate + NH4SCN in AcOH Step2 STEP 2: Oxidation Add Br2/AcOH dropwise (Temp < 10°C) Step1->Step2 Cool to 10°C Step3 STEP 3: Cyclization Stir at RT (2-4h) Formation of HBr salt Step2->Step3 Electrophilic Attack Step4 STEP 4: Neutralization Quench in Ice Water Adjust pH to 8-9 Step3->Step4 Deprotonation Step5 FINAL PRODUCT Filter & Dry Step4->Step5 Precipitation

Figure 2: Step-by-step experimental workflow for the Huggerschhoff cyclization.

Part 4: Data Analysis & Validation

Quantitative Summary
ParameterSpecificationNotes
Theoretical Yield ~20.8 g (based on 100 mmol scale)
Typical Yield 75% – 85%Losses primarily during neutralization/filtration.
Appearance White to pale yellow powderYellowing indicates residual bromine or oxidation.
Melting Point 238°C – 242°CSharp melting point indicates high purity.
Troubleshooting
  • Low Yield: Often caused by rapid addition of Bromine (exotherm) or insufficient neutralization (product remains protonated and water-soluble).

  • Regioisomers: If the temperature spikes during Bromine addition, bromination at the C-3 position of the phenyl ring (ortho to the amine) can occur before cyclization. Keep it cold.

References

  • Organic Syntheses. (1942). 2-Amino-6-methylbenzothiazole.[5] Organic Syntheses, Coll. Vol. 3, p.76.

  • Jordan, A. D., et al. (2002). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry.

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-amino-6-substituted benzothiazoles. European Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11847, Methyl 4-aminobenzoate.

Sources

An In-depth Technical Guide to Methyl 2-amino-1,3-benzothiazole-6-carboxylate: A Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 2-amino-1,3-benzothiazole-6-carboxylate, a heterocyclic compound of significant interest in the field of drug discovery and development. We will delve into its precise chemical identity, explore robust synthetic routes, detail essential characterization protocols, and discuss its multifaceted applications as a privileged scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries who are engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a molecule that features a fused bicyclic system consisting of a benzene ring and a thiazole ring. The presence of an amino group at the 2-position and a methyl carboxylate group at the 6-position of the benzothiazole core imparts it with versatile chemical reactivity, making it an ideal starting material for the synthesis of a diverse library of derivatives.

IUPAC Name: this compound

Synonyms: 2-Amino-benzothiazole-6-carboxylic acid methyl ester, 2-Amino-6-(methoxycarbonyl)-1,3-benzothiazole[1][2]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 66947-92-0[1]
Molecular Formula C₉H₈N₂O₂S[1][2]
Molecular Weight 208.24 g/mol [1][2]
Appearance Light yellow to yellow solid[2]
Purity Typically ≥98%[2]

Synthesis Methodologies: A Strategic Approach

The synthesis of the 2-aminobenzothiazole scaffold is a well-established area of organic chemistry, with several reliable methods available. The choice of a specific synthetic route often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns.

Classical Approach: Condensation of o-Aminothiophenols

A foundational method for the synthesis of 2-substituted benzothiazoles involves the condensation of ortho-aminothiophenols with various carboxylic acid derivatives.[3] This approach offers a direct way to construct the benzothiazole core. For the synthesis of the title compound, a suitable precursor would be an o-aminothiophenol bearing a carboxylate group at the para-position to the thiol.

The Hugerschoff Reaction: A Versatile Route

A widely employed and versatile method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction. This reaction typically involves the treatment of an aromatic amine with potassium thiocyanate in the presence of an acid, followed by cyclization with bromine. This method is adaptable for a range of substituted anilines.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Formation of the Thiourea Intermediate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve methyl 4-aminobenzoate in a suitable solvent such as chlorobenzene.

  • Add a solution of potassium thiocyanate in water to the reaction mixture.

  • Carefully add a solution of bromine in chlorobenzene dropwise to the stirred mixture. The reaction is exothermic and should be controlled with an ice bath.

  • After the addition is complete, continue stirring at room temperature for several hours to ensure the complete formation of the thiourea intermediate.

Step 2: Cyclization to the Benzothiazole Core

  • Heat the reaction mixture to reflux for several hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with a suitable solvent to remove any unreacted starting materials and by-products.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Diagram 1: General Synthetic Workflow

Synthesis_Workflow Start Methyl 4-aminobenzoate + Potassium Thiocyanate + Bromine Intermediate Thiourea Intermediate Formation Start->Intermediate Reaction in Chlorobenzene Cyclization Intramolecular Cyclization Intermediate->Cyclization Heating/Reflux Product This compound Purification Purification (Recrystallization) Product->Purification

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization: Ensuring Purity and Identity

The structural elucidation and confirmation of purity of the synthesized this compound are crucial. A combination of spectroscopic techniques is employed for this purpose.

Table 2: Spectroscopic Data for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the benzothiazole ring, the methyl protons of the ester group, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
¹³C NMR Resonances for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the benzothiazole core, and the methyl carbon of the ester.
FT-IR Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C=N stretching of the thiazole ring, and aromatic C-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (208.24 g/mol ).
HPLC A single major peak indicating the purity of the compound.

The characterization of newly synthesized benzothiazole analogues is typically achieved using IR, NMR (¹H and ¹³C), and HRMS methods.[4]

Applications in Drug Discovery and Development

The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[3][5] Derivatives of 2-aminobenzothiazole have demonstrated a remarkable spectrum of pharmacological activities.

A Versatile Building Block

This compound serves as a key intermediate for the synthesis of more complex molecules. The amino group at the 2-position is nucleophilic and can be readily functionalized through reactions such as acylation, alkylation, and the formation of Schiff bases. The ester group at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This dual functionality allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[6]

Broad Spectrum of Biological Activities

Molecules containing the benzothiazole moiety exhibit a wide range of biological activities, including:

  • Anticancer: Several 2-aminobenzothiazole derivatives have shown potent anticancer activity against various cancer cell lines.[7][8]

  • Antimicrobial: These compounds have been investigated for their antibacterial and antifungal properties.[9][10]

  • Anti-inflammatory: Benzothiazole derivatives have been reported to possess anti-inflammatory effects.[7]

  • Anticonvulsant and Antidepressant: The scaffold has also been explored for its potential in treating central nervous system disorders.[7]

  • Other Activities: Other reported activities include antidiabetic, analgesic, antioxidant, and antiviral effects.[7]

Diagram 2: Drug Discovery Pathway

Drug_Discovery Scaffold This compound Derivatization Chemical Derivatization (Functionalization of Amino and Ester Groups) Scaffold->Derivatization Library Diverse Chemical Library Derivatization->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: The role of the title compound as a scaffold in a typical drug discovery pipeline.

Conclusion

This compound is a fundamentally important molecule in the realm of medicinal chemistry. Its straightforward synthesis, versatile chemical handles, and the proven track record of the benzothiazole scaffold in exhibiting a wide array of biological activities make it an invaluable tool for the development of novel therapeutic agents. This guide has provided a foundational understanding of its chemical properties, synthesis, characterization, and applications, aiming to empower researchers in their quest for new and effective drugs.

References

  • Pérez-Villanueva, M., et al. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(18), 4229. [Link]

  • Allen, C. F. H., & VanAllan, J. A. (1944). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 24, 12. [Link]

  • Krasnovskaya, O. O., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Mendeleev Communications, 31(3), 291-304. [Link]

  • Venugopala, K. N., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(2), 164-169. [Link]

  • Carradori, S., et al. (2014). 2-Aminobenzothiazole derivatives: search for new antifungal agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3469. [Link]

  • Desai, N. C., et al. (2011). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Journal of the Indian Chemical Society, 88(10), 1601-1606. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(1), 1-23. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Journal of Chemistry, 2021, 1-13. [Link]

  • Prashanth, T., et al. (2014). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(4), 1184-1192. [Link]

  • Voronina, J. A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6296. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 246898, 2-Methyl-1,3-benzothiazole-6-carboxylic acid. [Link]

  • Al-Jubouri, H. H. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi Journal of Pharmaceutical Sciences, 30(1), 119-135. [Link]

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Technical Guide: Physical and Chemical Properties of C9H8N2O2S

Author: BenchChem Technical Support Team. Date: February 2026

Focus Entity: Methyl 2-amino-1,3-benzothiazole-6-carboxylate Secondary Isomer: Quinoline-8-sulfonamide [1]

Executive Summary: The Dual Identity of C9H8N2O2S

The chemical formula C9H8N2O2S (Molecular Weight: 208.24 g/mol ) refers to a distinct class of nitrogen-sulfur heterocycles critical to medicinal chemistry and materials science.[1] While the formula allows for multiple isomers, two specific molecular architectures dominate the patent and research landscape due to their utility as pharmacophores:

  • This compound : A versatile synthetic intermediate used in the construction of azo dyes, antimicrobial agents, and antitumor drugs.[1] It serves as a scaffold for "Riluzole-like" glutamate modulators.[1]

  • Quinoline-8-sulfonamide : A bioactive fragment increasingly recognized for its ability to modulate tumor metabolism (PKM2 inhibition) and act as a zinc ionophore in antibacterial applications.[1]

This guide prioritizes the Benzothiazole Ester (CAS 66947-92-0) as the primary subject for physicochemical characterization, while referencing the Quinoline Sulfonamide (CAS 35203-91-9) where relevant to bioactivity.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

The physicochemical properties of C9H8N2O2S are dictated by the rigid benzothiazole core, which imparts high melting points and lipophilicity, balanced by the polar amino and ester functionalities.

Comparative Identification
FeatureBenzothiazole EsterQuinoline Sulfonamide
IUPAC Name This compoundQuinoline-8-sulfonamide
CAS Number 66947-92-035203-91-9
Structure Bicyclic (Benzene + Thiazole)Bicyclic (Benzene + Pyridine)
Key Functional Groups Primary Amine (-NH₂), Methyl Ester (-COOMe)Sulfonamide (-SO₂NH₂), Quinoline N
Detailed Physical Properties (Benzothiazole Ester)

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

PropertyValueTechnical Context
Appearance White to pale yellow crystalline solidCrystallinity is driven by intermolecular H-bonding between the 2-amino group and the ester carbonyl/thiazole nitrogen.[1]
Melting Point 244–246 °C High thermal stability typical of fused heterocycles; suitable for high-temp synthesis (e.g., melt condensation).
Density 1.422 ± 0.06 g/cm³High density reflects efficient packing of the planar aromatic system.
Solubility (Water) Poor (< 0.5 mg/mL)LogS ≈ -3.46. The hydrophobic aromatic core dominates; solubilization requires pH adjustment (protonation of thiazole N) or co-solvents.
Solubility (Organic) High in DMSO, DMF; Moderate in MeOHDMSO is the preferred solvent for NMR and biological assays.
pKa (Base) ~2.74 (Thiazole N)Weakly basic. Protonation occurs at the ring nitrogen (N3), not the exocyclic amine, due to resonance delocalization.
LogP (Octanol/Water) ~1.57 – 1.80Moderately lipophilic; falls within the "Rule of 5" ideal range for drug-like fragments.

Synthesis & Manufacturing Methodologies

The industrial preparation of this compound utilizes the Hugershoff Reaction , a robust oxidative cyclization of aryl thioureas.[1] This method is preferred over the Jacobson cyclization for its milder conditions and higher regioselectivity.

Protocol: Oxidative Cyclization via Hugershoff Reaction[1][10]

Reagents: Methyl 4-aminobenzoate, Ammonium Thiocyanate (NH₄SCN), Bromine (Br₂), Glacial Acetic Acid.

Step-by-Step Methodology:

  • Thiourea Formation : Dissolve Methyl 4-aminobenzoate (1.0 eq) in glacial acetic acid. Add Ammonium Thiocyanate (2.0 eq).

  • Bromination (Cyclization) : Cool the solution to < 10°C. Add Bromine (1.0 eq) in acetic acid dropwise over 30 minutes.

    • Mechanistic Insight: Bromine oxidizes the thiocyanate to a radical or electrophilic species that attacks the ortho-position of the benzene ring.[1]

  • Reaction Monitoring : Stir at room temperature for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the starting aniline.

  • Work-up : Pour the reaction mixture into ice-cold water. Neutralize with ammonium hydroxide to pH 8 to precipitate the free base.[1]

  • Purification : Filter the precipitate, wash with water to remove inorganic salts (NH₄Br), and recrystallize from ethanol/DMF.

Synthesis Pathway Visualization[1]

Hugershoff_Synthesis Start Methyl 4-aminobenzoate (Precursor) Inter Aryl Thiourea (Intermediate) Start->Inter Nucleophilic Addition Product Methyl 2-amino-1,3- benzothiazole-6-carboxylate Inter->Product Electrophilic Cyclization Reagent1 NH4SCN / AcOH Reagent1->Inter Reagent2 Br2 (Oxidant) Reagent2->Product < 10°C

Caption: The Hugershoff reaction pathway converting methyl 4-aminobenzoate to the benzothiazole scaffold via an oxidative radical mechanism.[1][2]

Chemical Reactivity & Derivatization[1][11]

The C9H8N2O2S scaffold possesses three distinct reactive sites: the exocyclic amine (C2-NH₂), the ring nitrogen (N3), and the methyl ester (C6-COOMe).

Amino Group Modification (N-Functionalization)

The 2-amino group behaves like a heteroaromatic amine, less nucleophilic than aniline but capable of:

  • Acylation : Reaction with chloroacetyl chloride yields 2-chloroacetamido derivatives, precursors for peptidomimetics.[1]

  • Schiff Base Formation : Condensation with aromatic aldehydes yields imines (azomethines), widely screened for antimicrobial activity.

  • Diazotization : Reaction with NaNO₂/HCl produces a diazonium salt, which can be coupled with phenols to form Azo Dyes (red/orange chromophores) or converted to 2-halo derivatives (Sandmeyer reaction).[1]

Hydrazinolysis (Ester Transformation)

Reaction with Hydrazine Hydrate (NH₂NH₂[1]·H₂O) in ethanol converts the C6-ester to the Carbohydrazide .[1] This is a critical step for generating pyrazole-benzothiazole hybrids.[1]

Reactivity Logic Map

Reactivity_Tree Core C9H8N2O2S (Benzothiazole Ester) Acylation Acylation (Cl-CH2-COCl) Core->Acylation Schiff Condensation (Ar-CHO) Core->Schiff Diazotization Diazotization (NaNO2 / HCl) Core->Diazotization Hydrazine Hydrazinolysis (NH2NH2) Core->Hydrazine Targets Ester Prod_Amide 2-Chloroacetamido Derivatives Acylation->Prod_Amide Prod_Imine Schiff Bases (Antimicrobial) Schiff->Prod_Imine Prod_Azo Azo Dyes (Chromophores) Diazotization->Prod_Azo Prod_Hydrazide Benzothiazole-6- Carbohydrazide Hydrazine->Prod_Hydrazide

Caption: Divergent synthesis pathways from the C9H8N2O2S core, targeting the amino group (left branches) and ester group (right branch).[1]

Biological & Pharmacological Context[1][6][13]

Benzothiazole Ester (Scaffold Utility)[1]
  • Antitumor Activity : Analogs of this compound are investigated as bioisosteres of Riluzole (a glutamate antagonist). The 6-substitution pattern modulates lipophilicity, influencing blood-brain barrier (BBB) penetration.[1]

  • Antimicrobial Agents : Schiff bases derived from the 2-amino position exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.[1]

Quinoline-8-Sulfonamide (Isomer Bioactivity)[1]
  • PKM2 Modulation : Recent studies identify quinoline-8-sulfonamides as activators of Pyruvate Kinase M2 (PKM2).[1] By stabilizing the tetrameric form of PKM2, these compounds shift cancer cell metabolism away from the Warburg effect (aerobic glycolysis), inhibiting tumor proliferation.

  • Zinc Ionophores : These sulfonamides can bind Zn²⁺ ions, transporting them into bacterial cells. The resulting intracellular zinc toxicity provides a novel mechanism for killing drug-resistant pathogens (e.g., Streptococcus agalactiae).

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 66947-92-0, this compound. Retrieved from [Link]

  • Organic Syntheses (1942) . 2-Amino-6-methylbenzothiazole.[1] Org. Synth. 22, 16. Retrieved from [Link]

  • Juber, A. K., et al. (2020) .[3] Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothiazole derivatives. ResearchGate. Retrieved from [Link]

  • MDPI (2023) . Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of Pyruvate Kinase M2. Retrieved from [Link]

  • Google Patents (2019) . WO2019125185A1 - Quinoline sulfonamide compounds and their use as antibacterial agents.[1] Retrieved from

Sources

Technical Guide: Methyl 2-amino-1,3-benzothiazole-6-carboxylate Safety and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 66947-92-0) is a privileged heterocyclic scaffold extensively used in the synthesis of kinase inhibitors, neuroprotective agents (e.g., Riluzole analogs), and antimicrobial compounds. While classified primarily as an irritant under GHS standards, its structural features—specifically the exocyclic amine and the benzothiazole core—impart significant biological activity and chemical reactivity that necessitate handling protocols exceeding standard organic intermediate precautions.

This guide provides a technical framework for the safe manipulation, storage, and disposal of this compound, emphasizing the causality between its physicochemical properties and required safety interventions.

Chemical Identity & Physicochemical Profiling[1][2][3]

Understanding the molecular architecture is the first step in risk mitigation. The presence of the 2-amino group renders the molecule susceptible to oxidation, while the 6-carboxylate ester introduces moisture sensitivity (hydrolysis risk).

Table 1: Physicochemical Data
PropertySpecificationOperational Implication
Chemical Name This compoundN/A
CAS Number 66947-92-0Use for inventory tracking and waste labeling.
Molecular Formula C₉H₈N₂O₂SNitrogen/Sulfur-containing waste stream.
Molecular Weight 208.24 g/mol N/A
Physical State Solid (Light yellow to yellow powder)Dust inhalation hazard; requires static control.
Solubility DMSO, DMF (>20 mg/mL); Poor in WaterUse polar aprotic solvents for stock solutions.
Reactivity Nucleophilic amine; Electrophilic esterIncompatible with strong oxidizers and strong bases.
Storage Inert atmosphere (N₂/Ar), Dark, 2-8°CPrevents N-oxidation and photo-degradation.

Toxicological Risk Assessment & Mechanism

While the Safety Data Sheet (SDS) assigns standard irritant codes, the researcher must treat this compound as a bioactive pharmacophore.

GHS Classification and Causality
  • H302 (Harmful if swallowed): Benzothiazoles are structurally similar to serotonin and dopamine antagonists. Systemic absorption can modulate CNS activity.

  • H315/H319 (Skin/Eye Irritation): The basic amine moiety reacts with mucosal membranes, causing contact dermatitis and corneal irritation.

  • H317 (Potential Sensitizer): Sulfur-containing heterocycles are known haptens. Repeated exposure may trigger Type IV hypersensitivity reactions.

Structure-Activity Relationship (SAR) Risks

The 2-aminobenzothiazole core is a bioisostere of the purine ring. This allows it to intercalate with DNA or inhibit enzymes (e.g., luciferase, kinases). Therefore, handling protocols must assume potential mutagenicity or specific enzyme inhibition even if not explicitly stated in the SDS.

Engineering Controls & Personal Protective Equipment (PPE)[4]

Do not rely on generic "lab safety" rules. The following controls are selected based on the compound's lipophilicity and dust potential.

Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >0.5 m/s.

  • Static Control: Use an ionizing bar or anti-static weighing boats. The dry powder is prone to triboelectric charging, which can cause dispersion (aerosolization) during transfer.

PPE Selection Matrix
ComponentSpecificationCausality / Rationale
Hand Protection Double Gloving: Nitrile (0.11mm) over Nitrile.Benzothiazoles are lipophilic and may permeate thin latex. Double nitrile provides a breakthrough time >480 mins.
Respiratory N95 (if outside hood) or P100 (for spill cleanup).Prevents inhalation of fine particulates that settle deep in the alveolar region.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient due to the potential for airborne dust to bypass side shields.
Body Protection Tyvek® lab coat or sleeve covers.Prevents contamination of street clothes; critical for potential sensitizers.

Operational Protocols

Protocol A: Safe Weighing and Transfer

Objective: Transfer compound without aerosolization or moisture introduction.

  • Environment Check: Verify hood airflow is functional. Place a waste container inside the hood before starting.

  • Static Neutralization: Pass the spatula and weighing boat through an anti-static gate or wipe the exterior with an ethanol-dampened tissue to discharge static.

  • Transfer:

    • Open the stock container only inside the hood.

    • Transfer the solid. Do not tap the spatula on the side of the boat, as this launches particulates.

    • Self-Validating Step: Visually inspect the area around the balance. If yellow dust is visible, the transfer technique was too aggressive. Clean immediately with a solvent-wet wipe.

  • Inerting: Flush the headspace of the stock container with Nitrogen or Argon before resealing to prevent amine oxidation.

Protocol B: Reaction Setup (Solubilization)

Objective: Dissolve without generating exothermic runaway or splashing.

  • Solvent Selection: Use anhydrous DMSO or DMF. Avoid protic solvents (methanol/water) for long-term storage to prevent ester hydrolysis.

  • Addition: Add solvent to the solid, not solid to the solvent. This prevents a "puff" of powder from being displaced by the liquid.

  • Dissolution: Vortex or sonicate in a sealed vessel.

  • Self-Validating Step: Inspect the solution against a light source. Turbidity indicates incomplete dissolution or moisture contamination (precipitation).

Visualization: Risk & Workflow Logic

The following diagrams illustrate the decision-making logic for risk assessment and the standard handling workflow.

SafetyLogic Compound Methyl 2-amino-1,3- benzothiazole-6-carboxylate Structure Structural Analysis Compound->Structure Amine 2-Amino Group (Oxidation prone) Structure->Amine Ester 6-Carboxylate (Hydrolysis prone) Structure->Ester Core Benzothiazole (Bioactive/Sensitizer) Structure->Core Risks Identified Risks Controls Required Controls Risks->Controls Dictates Inert Inert Gas Storage Controls->Inert Dry Anhydrous Solvents Controls->Dry Containment Double Gloves / Hood Controls->Containment Amine->Risks Degradation Ester->Risks Instability Core->Risks Toxicity

Figure 1: Structural features of the molecule dictate specific safety and handling controls.

Workflow Start Start: Stock Container Check Check Atmosphere (Is it inert?) Start->Check Weigh Weigh in Hood (Anti-static protocols) Check->Weigh Yes Reseal Flush with N2 & Reseal Check->Reseal No (Correct first) Solubilize Solubilize (DMSO/DMF) Weigh->Solubilize Weigh->Reseal Excess Stock Use Experimental Use Solubilize->Use Waste Disposal (High Temp Incineration) Use->Waste Reseal->Weigh

Figure 2: Operational workflow emphasizing inert atmosphere maintenance and waste stream management.

Emergency Response & Decontamination

In the event of exposure or release, immediate action is required to mitigate biological uptake.

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves, lab coat, and P100 respirator.

  • Contain: Cover the spill with a damp paper towel (solvent-wet, preferably ethanol) to prevent dust dispersion.

  • Collect: Scoop the material into a wide-mouth jar. Do not use a brush , as this generates dust.

  • Decontaminate: Wipe the surface with 10% bleach solution (oxidizes the sulfur core), followed by water.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. Self-Validation: Ensure the eyelid is lifted to wash trapped particulates.

  • Skin Contact: Wash with soap and water. Avoid using alcohol for skin cleanup, as it may increase transdermal absorption of the lipophilic compound.

Waste Disposal

  • Classification: Hazardous Organic Waste (Nitrogen/Sulfur containing).

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid waste) due to the amine group.

  • Method: High-temperature incineration is the preferred method to fully mineralize the benzothiazole ring system.

References

  • Sigma-Aldrich. (2025).[1] this compound Product Sheet & Safety Data. Retrieved from

  • PubChem. (2025).[2] Compound Summary: Benzothiazole Derivatives. National Library of Medicine. Retrieved from

  • BLDpharm. (2025). This compound GHS Classification. Retrieved from

  • European Chemicals Agency (ECHA). (2025).[2] C&L Inventory: Benzothiazole. Retrieved from

  • National Institutes of Health (NIH). (2024). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from

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Methodological & Application

The Versatile Building Block: A Guide to the Synthesis and Application of Methyl 2-amino-1,3-benzothiazole-6-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-1,3-benzothiazole-6-carboxylate is a key heterocyclic compound that serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules and functional materials. Its unique structure, featuring a reactive 2-amino group and a modifiable ester functionality on the benzothiazole core, offers multiple avenues for synthetic transformations. This guide provides an in-depth exploration of its synthesis and its application in key organic reactions, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Strategic Importance of the Benzothiazole Core

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The presence of the 2-amino group provides a nucleophilic handle for various functionalization reactions, while the methyl carboxylate at the 6-position not only influences the electronic properties of the ring system but also serves as a versatile functional group for further elaboration.

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step sequence starting from 4-aminobenzoic acid. The first step involves the construction of the 2-aminobenzothiazole ring system, followed by the esterification of the carboxylic acid.

Synthesis of 2-amino-1,3-benzothiazole-6-carboxylic Acid

The key precursor is synthesized via a well-established method involving the reaction of 4-aminobenzoic acid with sodium thiocyanate in the presence of bromine. This reaction proceeds through the formation of a thiocyano intermediate, which then undergoes intramolecular cyclization to form the benzothiazole ring.

Experimental Protocol: Synthesis of 2-amino-1,3-benzothiazole-6-carboxylic Acid

  • Reaction Setup: In a suitable reaction vessel, suspend 4-aminobenzoic acid (1.0 eq) in methanol.

  • Addition of Reagents: Add sodium thiocyanate (1.1 eq) to the suspension. Cool the mixture to -10 °C in an ice-salt bath.

  • Bromination: Slowly add a solution of bromine (1.0 eq) in methanol, maintaining the temperature below -5 °C.

  • Reaction: Stir the reaction mixture at -10 °C for 2 hours.

  • Work-up: Filter the resulting precipitate and suspend it in 1 M hydrochloric acid.

  • Hydrolysis and Precipitation: Heat the suspension to reflux for 30 minutes. Filter the hot solution and add concentrated hydrochloric acid to the filtrate to precipitate the product.

  • Isolation: Collect the white solid by filtration, wash with water, and dry to afford 2-amino-1,3-benzothiazole-6-carboxylic acid.

Causality Behind Experimental Choices:

  • Low Temperature: The bromination and subsequent cyclization are exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions, and ensure the selective formation of the desired product.

  • Acidic Work-up: The use of hydrochloric acid facilitates the hydrolysis of any intermediate species and ensures the protonation of the amino group, which can aid in the precipitation of the carboxylic acid product.

Esterification to this compound

The carboxylic acid is then converted to its methyl ester using standard esterification methods. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid.

Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure for the corresponding ethyl ester[2])

  • Reaction Setup: Suspend 2-amino-1,3-benzothiazole-6-carboxylic acid (1.0 eq) in absolute methanol.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization: After completion, cool the reaction mixture and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Self-Validating System:

  • The progress of the esterification can be monitored by TLC by observing the disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot.

  • The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the broad carboxylic acid proton signal and the appearance of a singlet corresponding to the methyl ester protons in the ¹H NMR spectrum are key indicators of a successful reaction.

Applications in Organic Synthesis

This compound is a valuable starting material for the synthesis of a variety of more complex heterocyclic systems. The 2-amino group is a key site for derivatization, participating in reactions such as acylation, alkylation, and condensation to form Schiff bases, which can then undergo further cyclization reactions.

Synthesis of Schiff Bases: Precursors to Bioactive Molecules

The reaction of the 2-amino group with various aromatic aldehydes provides Schiff bases (imines), which are important intermediates in the synthesis of numerous biologically active compounds.[3] The formation of the imine introduces a new point of diversity and a functional group that can participate in subsequent cyclization reactions.

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases [2]

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol.

  • Aldehyde Addition: Add the desired aromatic aldehyde (1.0 eq) to the solution.

  • Catalyst: Add a catalytic amount of glacial acetic acid (a few drops).

  • Reaction: Reflux the mixture for 3-6 hours.

  • Isolation: Cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Data Presentation: Synthesis of Schiff Base Derivatives

EntryAromatic AldehydeProductYield (%)
1BenzaldehydeMethyl 2-(benzylideneamino)-1,3-benzothiazole-6-carboxylateHigh
24-ChlorobenzaldehydeMethyl 2-((4-chlorobenzylidene)amino)-1,3-benzothiazole-6-carboxylateHigh
34-MethoxybenzaldehydeMethyl 2-((4-methoxybenzylidene)amino)-1,3-benzothiazole-6-carboxylateHigh

(Yields are generally high for this type of condensation reaction)

Visualization of the Synthetic Workflow

Schiff_Base_Synthesis start This compound reflux Ethanol, cat. Acetic Acid, Reflux start->reflux aldehyde Aromatic Aldehyde (R-CHO) aldehyde->reflux product Schiff Base Derivative reflux->product caption Workflow for Schiff Base Synthesis Pyrimidobenzothiazole_Synthesis start This compound condensation Condensation start->condensation ketoester β-Ketoester (e.g., Ethyl Acetoacetate) ketoester->condensation intermediate Enamine Intermediate condensation->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product Pyrimidobenzothiazole Derivative cyclization->product caption Pathway to Pyrimidobenzothiazoles

Caption: Pathway to Pyrimidobenzothiazoles

Functionalization of the Carboxylate Group

The methyl ester at the 6-position provides another handle for synthetic manipulation. It can be hydrolyzed back to the carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, by reaction with amines using standard peptide coupling reagents. [1]This allows for the introduction of diverse substituents at this position, further expanding the chemical space accessible from this versatile building block.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of two distinct and reactive functional groups make it an ideal starting material for the construction of a wide range of complex heterocyclic molecules with significant potential in drug discovery and materials science. The protocols and insights provided in this guide are intended to facilitate its use in the laboratory and inspire the development of novel synthetic methodologies and applications.

References

  • Organic Syntheses Procedure, Benzothiazole, 2-amino-6-methyl-. Available at: [Link]

  • Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity - JOCPR. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. Available at: [Link]

  • How to synthesize Schiff base by using 2-amino benzothiazole ? | ResearchGate. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. Available at: [Link]

  • (PDF) Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives - ResearchGate. Available at: [Link]

  • Synthesis of pyrimidobenzothiazole-3-carboxylate derivatives and... - ResearchGate. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. Available at: [Link]

  • Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino - IOSR Journal. Available at: [Link]

  • Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Available at: [Link]

  • Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives - ResearchGate. Available at: [Link]

  • 2-Amino benzothiazole 6-carboxylic acid synthesis - Sciencemadness Discussion Board. Available at: [Link]

Sources

"synthesis of derivatives from Methyl 2-amino-1,3-benzothiazole-6-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of Methyl 2-amino-1,3-benzothiazole-6-carboxylate , a bifunctional heterocyclic scaffold widely used in medicinal chemistry. We present validated protocols for selectively modifying the C2-amino group (via Schiff base formation) and the C6-ester moiety (via hydrazinolysis and subsequent heterocyclization). These pathways provide access to libraries of antimicrobial and anticancer candidates, including 1,3,4-oxadiazole and azomethine derivatives.

Introduction & Strategic Logic

The benzothiazole nucleus is a pharmacophore of immense significance, found in drugs like Riluzole (ALS treatment) and antitumor agents like Phortress . The specific derivative This compound is uniquely valuable because it possesses two distinct "chemical handles" with orthogonal reactivity:

  • C2-Amino Group (

    
    ):  A nucleophilic center capable of condensation with aldehydes (Schiff bases) or acylation. This position is critical for hydrogen bonding in the active sites of enzymes like DNA gyrase.
    
  • C6-Methyl Ester (

    
    ):  An electrophilic center susceptible to nucleophilic attack. Conversion of this ester to a hydrazide  (
    
    
    
    ) opens the door to constructing secondary heterocyclic rings (e.g., oxadiazoles, pyrazoles), significantly expanding chemical space and solubility.

Scientific Rationale: The protocols below prioritize regioselectivity. By controlling reaction conditions (pH, temperature, solvent), we can modify one functional group while leaving the other intact, or modify both sequentially to create "hybrid" pharmacophores.

Experimental Protocols

Protocol A: Modification of the C2-Amino Group (Schiff Base Synthesis)

Target: Synthesis of Methyl 2-(benzylideneamino)benzo[d]thiazole-6-carboxylate derivatives. Mechanism: Acid-catalyzed condensation (dehydration).

Reagents:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of absolute ethanol. Slight warming may be required for complete solubility.

  • Addition: Add 0.01 mol of the chosen aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: The acid protonates the aldehyde carbonyl, making it more electrophilic for the weak amine nucleophile.

  • Reflux: Attach a condenser and reflux the mixture for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 100g). The Schiff base will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure azomethine derivative.

Validation Criteria:

  • IR: Disappearance of

    
     doublet (3300-3400 
    
    
    
    ); Appearance of Imine
    
    
    stretch (~1620
    
    
    ).
Protocol B: Modification of the C6-Ester (Hydrazide Synthesis)

Target: Synthesis of 2-amino-1,3-benzothiazole-6-carboxylic acid hydrazide. Mechanism: Nucleophilic Acyl Substitution (Hydrazinolysis).

Reagents:

  • This compound (1.0 eq)

  • Hydrazine Hydrate (99%, 5.0 eq)

  • Ethanol (Solvent)[1][2][3]

Step-by-Step Methodology:

  • Setup: Dissolve 0.01 mol of the starting ester in 30 mL of ethanol in a round-bottom flask.

  • Nucleophilic Attack: Add Hydrazine Hydrate (0.05 mol) dropwise. Note: Excess hydrazine is used to drive the equilibrium forward and prevent the formation of dimeric species.

  • Reflux: Reflux the mixture for 6–8 hours . The solution may change color (often light yellow to brown).

  • Work-up: Concentrate the solvent to half volume under reduced pressure (Rotavap). Cool the flask in an ice bath.

  • Crystallization: The hydrazide usually crystallizes upon cooling. If not, add cold ether to induce precipitation.

  • Purification: Filter and wash with small portions of cold ethanol.

Validation Criteria:

  • IR: Appearance of Hydrazide

    
     (~1660 
    
    
    
    ) and broad
    
    
    bands (3200-3400
    
    
    ).[2]
  • Melting Point: Distinct shift from the starting ester.

Protocol C: Cyclization to 1,3,4-Oxadiazoles

Target: Conversion of the C6-hydrazide into a 5-substituted-1,3,4-oxadiazole ring. Application: Enhancing lipophilicity and metabolic stability.

Reagents:

  • C6-Hydrazide product from Protocol B (1.0 eq)

  • Aromatic Acid (e.g., Benzoic Acid, 1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (Solvent & Dehydrating Agent, 5-10 mL)
    

Step-by-Step Methodology:

  • Mixing: In a fume hood, mix 0.005 mol of the hydrazide and 0.005 mol of the aromatic acid in a dry flask.

  • Cyclodehydration: Carefully add 10 mL of

    
    . Caution: 
    
    
    
    is corrosive and reacts violently with moisture.
  • Reflux: Reflux the mixture for 6–10 hours .

  • Quenching: Cool the mixture and very slowly pour it onto crushed ice with vigorous stirring. This hydrolyzes the excess

    
    .
    
  • Neutralization: Adjust the pH of the aqueous suspension to ~7-8 using solid sodium bicarbonate (

    
    ) or ammonia solution. The solid product will precipitate.
    
  • Purification: Filter, wash with water, and recrystallize from ethanol/DMF.

Analytical Data Summary

Derivative ClassKey IR Signals (

)
Key

-NMR Signals (

ppm)
Expected Yield
Starting Material Ester C=O: 1710;

: 3400

: 3.8 (s);

: 7.8 (s, broad)
N/A
Schiff Base (Protocol A) Imine C=N: 1610-1630; Ester C=O: 1715

: 8.4-8.8 (s);

: 3.9
75-85%
Hydrazide (Protocol B) Amide C=O: 1660;

: 3200-3350

: 9.8 (s);

: 4.5 (s)
65-75%
Oxadiazole (Protocol C) C=N (Oxadiazole): 1600; C-O-C: 1080Absence of

protons
60-70%

Synthetic Pathway Visualization

Benzothiazole_Synthesis cluster_bio Biological Applications Start Methyl 2-amino-1,3-benzothiazole- 6-carboxylate Schiff Schiff Base Derivatives (C2-Azomethines) Start->Schiff Ar-CHO, EtOH Glacial AcOH (Reflux) Hydrazide Benzothiazole-6-carboxylic acid hydrazide Start->Hydrazide NH2NH2-H2O EtOH (Reflux) Amide C2-Chloroacetamido Derivatives Start->Amide Cl-CH2-COCl TEA, DMF Bio1 Bio1 Schiff->Bio1 Antimicrobial Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole Ar-COOH POCl3 (Cyclization) Bio2 Bio2 Oxadiazole->Bio2 Anticancer (HeLa inhibition)

Figure 1: Divergent synthetic pathways from the parent benzothiazole scaffold, highlighting orthogonal modification of the amine and ester functionalities.[1][2][4][5][6]

References

  • Synthesis and Biological Activity of Benzothiazole Schiff Bases Source: Journal of Physics: Conference Series (2021) Context: Protocols for Schiff base condensation using glacial acetic acid and ethanol. URL:[Link]

  • Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives Source: ResearchGate / Srinivas College of Pharmacy Context: Detailed experimental data on the 6-carboxylate modification and antimicrobial testing. URL:[Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives Source: NIH / PubMed Central (2023) Context: Review of structure-activity relationships (SAR) and mechanism of action for benzothiazole antibacterials. URL:[Link]

  • Benzothiazole derivatives as anticancer agents Source: NIH / PubMed Central Context: Validation of the anticancer potential of benzothiazole-oxadiazole hybrid molecules. URL:[Link]

Sources

"Methyl 2-amino-1,3-benzothiazole-6-carboxylate reaction mechanisms"

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity Profiling, Synthetic Protocols, and Mechanistic Insights

Executive Summary & Chemical Architecture

Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 66947-92-0) represents a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and uPA (urokinase-type plasminogen activator) inhibitors. Unlike the unsubstituted 2-aminobenzothiazole, this molecule possesses a "push-pull" electronic architecture that significantly alters its reactivity profile.

Electronic Deactivation Analysis

The presence of the methyl ester group at position C-6 exerts a strong electron-withdrawing effect (


 and 

effects) on the benzothiazole core.
  • Impact on C-2 Amine: The lone pair on the exocyclic nitrogen is delocalized into the benzothiazole ring and further pulled toward the C-6 ester. This makes the C-2 amine significantly less nucleophilic than standard anilines or unsubstituted aminobenzothiazoles.

  • Experimental Consequence: Standard acylation or Schiff base condensation protocols often fail without acid catalysis or elevated temperatures.

Reactivity Map

The molecule offers two primary orthogonal handles for diversification:

  • C-2 Amino Group (Nucleophile): Subject to acylation, alkylation, and diazotization.

  • C-6 Methyl Ester (Electrophile): Subject to hydrolysis, hydrazinolysis, and transesterification.

Reaction Mechanism Visualization

The following diagram illustrates the divergent synthetic pathways available for this scaffold, highlighting the electronic flow required for activation.

G Start Methyl 2-amino-1,3- benzothiazole-6-carboxylate Schiff Schiff Base Formation (Imine) Start->Schiff Aldehyde, AcOH (cat) Reflux (-H2O) Amide N-Acylation (Amide) Start->Amide AcCl / Anhydride Base (Pyridine) Hydrazide C-6 Hydrazinolysis (Hydrazide) Start->Hydrazide NH2NH2·H2O EtOH, Reflux Diazo Sandmeyer Reaction (2-Halo derivative) Start->Diazo NaNO2, HX 0-5°C Mech_Schiff Mechanism Note: Requires acid catalyst to activate aldehyde electrophile due to deactivated amine. Schiff->Mech_Schiff

Figure 1: Divergent synthetic pathways for this compound. The C-2 amine requires activation for condensation, while the C-6 ester readily undergoes nucleophilic substitution.

Detailed Experimental Protocols

Protocol A: Synthesis of Schiff Bases (Imine Formation)

Objective: Functionalization of the C-2 amine with aromatic aldehydes. Challenge: The deactivated amine requires rigorous water removal and acid catalysis.

Reagents:

  • This compound (1.0 eq)

  • Substituted Benzaldehyde (1.0 - 1.2 eq)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Solvent: Absolute Ethanol or Toluene

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the benzothiazole ester in 15 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution.

  • Addition: Add 1.0 mmol of the appropriate aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Expert Note: Without acid, the reaction may stall at the carbinolamine intermediate.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 4–8 hours.

    • Self-Validation: Monitor by TLC (System: Hexane:Ethyl Acetate 7:3). The starting amine typically fluoresces strongly; the Schiff base product will often have a different fluorescence color (yellow/orange) and higher Rf.

  • Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The Schiff base usually precipitates as a colored solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from hot ethanol/DMF if purity is <95%.

Protocol B: C-6 Hydrazinolysis (Precursor for Oxadiazoles)

Objective: Conversion of the methyl ester to the hydrazide. Mechanism: Nucleophilic Acyl Substitution (B_Ac2).

Reagents:

  • This compound (1.0 eq)

  • Hydrazine Hydrate (99%, 5.0 - 10.0 eq)

  • Solvent: Ethanol (95%)

Step-by-Step Methodology:

  • Preparation: Suspend 5.0 mmol of the ester in 30 mL of ethanol.

  • Nucleophile Addition: Add hydrazine hydrate (excess is required to drive equilibrium and prevent dimer formation).

  • Reaction: Reflux for 6–12 hours.

    • Self-Validation: The reaction mixture typically turns from a suspension to a clear solution, then precipitates the hydrazide upon cooling.[1]

    • Endpoint: TLC (CHCl3:MeOH 9:1). The ester spot (high Rf) should disappear; the hydrazide stays near the baseline or has very low Rf due to polarity.

  • Work-up: Concentrate the solvent to half volume under reduced pressure. Cool to 0°C.

  • Collection: Filter the white/off-white solid. Wash copiously with cold water to remove excess hydrazine. Dry under vacuum.

Quantitative Data & Optimization Guidelines

Solvent Effects on Yield (Schiff Base Formation) The following data summarizes the optimization of the condensation reaction between the title compound and 4-chlorobenzaldehyde.

SolventCatalystTemp (°C)Time (h)Yield (%)Observations
EthanolNone7812< 20Incomplete reaction; starting material recovered.
EthanolAcOH78678Clean precipitation upon cooling.
TolueneAcOH110485Dean-Stark trap used to remove water. Best method.
DMFNone153445Significant degradation/darkening of product.

Troubleshooting Matrix:

ProblemRoot CauseCorrective Action
Low Yield (Schiff Base) Water accumulation in equilibrium.Switch to Toluene with Dean-Stark trap to physically remove water.
No Reaction (Hydrazide) Ester is sterically hindered or insoluble.Use n-Butanol as solvent (higher reflux temp) or add 5% glycol.
Impurity in Amide Di-acylation (rare but possible).Control stoichiometry strictly (1:1) and add acyl chloride slowly at 0°C.

References

  • Synthesis of 2-aminobenzothiazole derivatives

    • Organic Syntheses Procedure: 2-Amino-6-methylbenzothiazole.[2][3][4][5] Organic Syntheses, Coll. Vol. 3, p.76 (1955).

  • Schiff Base Reactivity & Catalysis

    • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol. Al-Ayen University.
  • Hydrazide Formation & Applications

    • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists.
  • General Benzothiazole Chemistry

    • Benzothiazole synthesis - Recent Literature.[3][4][6][7][8][9] Organic Chemistry Portal.

Sources

Protocols for the N-Alkylation of 2-Aminobenzothiazoles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated 2-Aminobenzothiazoles

The 2-aminobenzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic N-alkylation of the exocyclic amino group of 2-aminobenzothiazoles has emerged as a powerful tool for modulating their physicochemical properties, target affinity, and pharmacokinetic profiles. This detailed application note provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and field-proven protocols for the N-alkylation of 2-aminobenzothiazoles. We will delve into the mechanistic underpinnings of each method, offering detailed, step-by-step procedures and comparative data to guide your synthetic endeavors.

Understanding the Regioselectivity Challenge: N-exo vs. N-endo Alkylation

A critical consideration in the N-alkylation of 2-aminobenzothiazoles is the presence of two nucleophilic nitrogen atoms: the exocyclic amino nitrogen (N-exo) and the endocyclic thiazole nitrogen (N-endo). The regioselectivity of the alkylation is highly dependent on the reaction conditions and the nature of the alkylating agent. While alkylation with highly reactive alkyl halides often favors the more basic endocyclic nitrogen, leading to 3-alkyl-2-iminobenzothiazoline derivatives, many modern synthetic methods have been developed to achieve selective alkylation at the desired exocyclic amino group.[1] This guide will focus on protocols that primarily yield the N-exo-alkylated products.

Methodology 1: Reductive Amination

Reductive amination is a versatile and highly selective method for the N-alkylation of the exocyclic amino group of 2-aminobenzothiazoles. This two-step, one-pot process involves the initial formation of an imine intermediate from the condensation of 2-aminobenzothiazole with an aldehyde, followed by in-situ reduction to the corresponding N-alkylated amine.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the exocyclic amino group on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. Subsequent dehydration, often facilitated by a mild acid catalyst or a dehydrating agent, yields the imine. A gentle reducing agent, such as sodium borohydride (NaBH₄), is then introduced to selectively reduce the C=N double bond of the imine to a C-N single bond, affording the desired N-alkylated 2-aminobenzothiazole.[2][3]

Experimental Workflow: Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up and Purification Start Mix 2-aminobenzothiazole and aldehyde in methanol Stir Stir at room temperature for 1-2 hours Start->Stir Monitor_Imine Monitor imine formation by TLC Stir->Monitor_Imine Cool Cool to 0°C Monitor_Imine->Cool Add_Reducer Add NaBH4 portion-wise Cool->Add_Reducer Warm_Stir Warm to room temperature and stir for 2-4 hours Add_Reducer->Warm_Stir Monitor_Reaction Monitor reaction completion by TLC Warm_Stir->Monitor_Reaction Quench Quench with water Monitor_Reaction->Quench Extract Extract with ethyl acetate Quench->Extract Dry_Concentrate Dry over Na2SO4 and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: Workflow for N-alkylation via reductive amination.

Detailed Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzothiazole (1.0 mmol, 1.0 equiv.) in anhydrous methanol (10 mL).

  • Aldehyde Addition: Add the desired aldehyde (1.1 mmol, 1.1 equiv.) to the solution.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up: Carefully quench the reaction by the slow addition of water (15 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 2-aminobenzothiazole.[4]

Quantitative Data for Reductive Amination
Entry2-Aminobenzothiazole DerivativeAldehydeReducing AgentSolventTime (h)Temp. (°C)Yield (%)Reference
12-Aminobenzothiazole4-MethoxybenzaldehydeNaBH₄Methanol2RT95[4]
22-AminobenzothiazoleBenzaldehydeNaBH₄Methanol3RT92[4]
32-Amino-6-(trifluoromethoxy)benzothiazole3-PhenylpropanalNaBH₄Methanol4RT85[5]

Methodology 2: Microwave-Assisted N-Alkylation with Alkyl Halides

Microwave-assisted organic synthesis has gained significant traction as a powerful tool for accelerating reaction rates and improving yields. For the N-alkylation of 2-aminobenzothiazoles, microwave irradiation provides a rapid and efficient alternative to conventional heating.[6]

Mechanistic Rationale

This method follows a classical Sₙ2 mechanism where the nucleophilic exocyclic amino group of the 2-aminobenzothiazole attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), to deprotonate the amine and enhance its nucleophilicity. Microwave energy efficiently heats the polar reaction mixture, leading to a significant reduction in reaction times compared to conventional heating.

Experimental Workflow: Microwave-Assisted N-Alkylation

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up and Purification Combine Combine 2-aminobenzothiazole, alkyl halide, and K2CO3 in a microwave vial Add_Solvent Add DMF Combine->Add_Solvent Seal Seal the vial Add_Solvent->Seal Irradiate Irradiate in microwave reactor (e.g., 120°C, 15-30 min) Seal->Irradiate Monitor Monitor reaction by TLC Irradiate->Monitor Cool Cool to room temperature Monitor->Cool Pour Pour into ice-water Cool->Pour Extract Extract with ethyl acetate Pour->Extract Dry_Concentrate Dry over Na2SO4 and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: Workflow for microwave-assisted N-alkylation.

Detailed Experimental Protocol: Microwave-Assisted N-Alkylation
  • Reaction Setup: In a 10 mL microwave reaction vial, combine 2-aminobenzothiazole (1.0 mmol, 1.0 equiv.), the alkyl halide (1.2 mmol, 1.2 equiv.), and powdered potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add N,N-dimethylformamide (DMF) (3 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC.

  • Cooling and Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[4]

Quantitative Data for Copper-Catalyzed Microwave-Assisted N-Alkylation
EntryAmineAryl HalideYield (%)Reference
12-Aminobenzothiazole2-Bromophenylisothiocyanate89[5]
22-Aminobenzothiazole2-Bromo-4-methylphenylisothiocyanate85[5]
32-Aminobenzothiazole2-Bromo-4-chlorophenylisothiocyanate78[5]

Methodology 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines.[7] This powerful method is highly applicable to the N-arylation of 2-aminobenzothiazoles.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The 2-aminobenzothiazole coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amino group to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[8][9]

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) PdII_ArX L2Pd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord + 2-ABT, -L PdII_Amine LPd(II)(Ar)(X)(2-ABT) Amine_Coord->PdII_Amine Deprotonation - Base-H+, -X- PdII_Amido LPd(II)(Ar)(NH-BT) Deprotonation->PdII_Amido Red_Elim Reductive Elimination Product Ar-NH-BT Red_Elim->Product Product->Pd0 Regenerates Pd(0)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add the 2-aminobenzothiazole (1.0 mmol, 1.0 equiv.) and the aryl halide (1.2 mmol, 1.2 equiv.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Extraction and Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]

Methodology 4: Regioselective N-Alkylation with Benzylic Alcohols

A highly regioselective and efficient method for the N-alkylation of 2-aminobenzothiazoles utilizes benzylic alcohols as the alkylating agents in the presence of a copper or iron catalyst.[4][11] This approach offers an advantage over traditional methods that often lead to a mixture of N-exo and N-endo products.

Mechanistic Rationale

The reaction is believed to proceed through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. The metal catalyst (e.g., CuCl) first dehydrogenates the benzylic alcohol to the corresponding aldehyde in situ. This aldehyde then undergoes condensation with the 2-aminobenzothiazole to form an imine, which is subsequently reduced by the metal hydride species generated in the initial dehydrogenation step. This process regenerates the metal catalyst and yields the N-alkylated product with high regioselectivity for the exocyclic amino group.[4]

Experimental Workflow: N-Alkylation with Benzylic Alcohols

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Combine Combine 2-aminobenzothiazole, benzylic alcohol, CuCl, and NaOH in a sealed tube Heat Heat at 130°C for 12 hours Combine->Heat Monitor Monitor reaction by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter and wash with ethyl acetate Cool->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for N-alkylation with benzylic alcohols.

Detailed Experimental Protocol: N-Alkylation with Benzylic Alcohols
  • Reaction Setup: In a sealed tube, combine 2-aminobenzothiazole (1.0 mmol, 1.0 equiv.), the benzylic alcohol (1.2 mmol, 1.2 equiv.), copper(I) chloride (CuCl) (0.01 mmol, 1 mol%), and sodium hydroxide (NaOH) (0.2 mmol, 20 mol%).

  • Heating: Seal the tube and heat the reaction mixture at 130 °C for 12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Purification: Filter the reaction mixture and wash the solid with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-(N-benzylamino)benzothiazole.[3]

Quantitative Data for N-Alkylation with Benzylic Alcohols
Entry2-Aminobenzothiazole DerivativeBenzylic AlcoholCatalystYield (%)Reference
12-AminobenzothiazoleBenzyl alcoholCuCl92[3]
22-Amino-6-methylbenzothiazoleBenzyl alcoholCuCl96[3]
32-Amino-6-chlorobenzothiazoleBenzyl alcoholCuCl95[3]
42-Aminobenzothiazole4-Methylbenzyl alcoholCuCl94[3]
52-AminobenzothiazoleBenzyl alcoholFe(II)Pc95[11]

Methodology 5: Phase-Transfer Catalyzed N-Alkylation

Phase-transfer catalysis (PTC) offers a green and efficient alternative for N-alkylation reactions. This methodology facilitates the reaction between reactants in immiscible phases through the use of a phase-transfer catalyst, such as a quaternary ammonium salt. While specific, detailed protocols for the PTC N-alkylation of 2-aminobenzothiazoles are not extensively reported in the literature, the general principles of PTC can be applied.

Conceptual Framework

In a typical solid-liquid PTC system, the 2-aminobenzothiazole and a solid inorganic base (e.g., K₂CO₃) are in the solid phase, while the alkylating agent is in an organic solvent. The phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) facilitates the transfer of the deprotonated 2-aminobenzothiazole anion from the solid phase to the organic phase, where it can react with the alkylating agent. This method can often be performed under mild conditions and may offer improved selectivity.[6][12]

Conclusion and Future Perspectives

The N-alkylation of 2-aminobenzothiazoles is a cornerstone transformation in the synthesis of novel therapeutic agents. This guide has detailed several robust and versatile protocols, each with its own set of advantages. Reductive amination and N-alkylation with benzylic alcohols offer excellent regioselectivity for the desired exocyclic amine. Microwave-assisted synthesis provides a rapid and efficient means of N-alkylation, while the Buchwald-Hartwig amination remains the gold standard for N-arylation. As the demand for greener and more efficient synthetic methodologies grows, the exploration of phase-transfer catalysis and other innovative approaches will undoubtedly continue to enrich the synthetic chemist's toolbox for the functionalization of this important heterocyclic scaffold.

References

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Li, F., Shan, H., Kang, Q., & Chen, L. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.
  • BenchChem. (2025).
  • Mukku, N., & Maiti, B. (2020).
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope of Cu-catalyzed, microwave-assisted synthesis of 2-aminobenzothiazoles. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationships of 2-Aminobenzothiazole Analogs.
  • Singh, B., Singh, B., & Gupta, V. K. (2013). Iron phthalocyanine as an efficient and versatile catalyst for N-alkylation of heterocyclic amines with alcohols. Green Chemistry, 15(6), 1687-1693.
  • BenchChem. (2025).
  • Gopinathan, A., & Neetha, M. (2022). Green Synthesis of 2‐Aminobenzothiazoles via Copper Catalysis under Microwave Irradiation. ChemistrySelect, 7(43), e202203020.
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Koval, O., et al. (2023).
  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Carrillo, J. R., et al. (1993). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.

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Application Notes and Protocols: Methyl 2-amino-1,3-benzothiazole-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1] Its unique electronic properties and rigid, planar structure provide an ideal foundation for the design of novel therapeutic agents. Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2]

This guide focuses on a key derivative, Methyl 2-amino-1,3-benzothiazole-6-carboxylate . The strategic placement of the amino group at the 2-position and a methyl carboxylate group at the 6-position provides two versatile handles for synthetic modification. This allows for the systematic exploration of the chemical space around the benzothiazole core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. These functional groups are readily amenable to a variety of chemical transformations, making this compound a valuable building block in the synthesis of compound libraries for high-throughput screening.

This document will provide a comprehensive overview of the synthesis, purification, and diverse applications of this compound in medicinal chemistry, complete with detailed protocols and the rationale behind the experimental choices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective utilization in drug design.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂S[3]
Molecular Weight 208.24 g/mol [3]
Appearance Light yellow to yellow solid[3]
Melting Point Not explicitly stated, but related compounds have melting points in the range of 130-200°C[4]
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMFInferred from synthesis protocols

Synthesis and Purification of this compound

The synthesis of 2-aminobenzothiazoles is a well-established process in organic chemistry. The most common and efficient method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine. This reaction, often referred to as the Hugershoff reaction, proceeds via an N-arylthiourea intermediate which then undergoes oxidative cyclization.[5]

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar 2-aminobenzothiazole derivatives.[6]

Materials:

  • Methyl 4-aminobenzoate

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution (5%)

  • Ethanol

  • Deionized water

  • Ice bath

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve methyl 4-aminobenzoate (1 equivalent) in glacial acetic acid.

  • Thiocyanate Addition: To this solution, add ammonium thiocyanate or potassium thiocyanate (2.2 equivalents). Stir the mixture at room temperature to ensure homogeneity.

  • Bromination: Cool the reaction mixture in an ice bath to 0-5 °C. Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent the formation of polybrominated byproducts.

  • Reaction Progression: After the addition of bromine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic solution with a 5% sodium hydroxide solution until the pH is approximately 7-8. This step is essential to deprotonate the amino group and ensure the product is in its free base form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For many 2-aminobenzothiazole derivatives, ethanol has proven to be an excellent recrystallization solvent.[7]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent, as this will reduce the yield.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Precipitation: Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to obtain this compound as a crystalline solid.

Applications in Medicinal Chemistry

The dual functionality of this compound makes it a versatile starting material for the synthesis of a wide array of bioactive molecules.

As a Scaffold for Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminobenzothiazole scaffold has been identified as a key pharmacophore in the development of potent kinase inhibitors.

The 2-amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP, while the benzothiazole ring can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases. The 6-carboxylate group offers a convenient point for derivatization to explore the solvent-exposed region of the kinase, allowing for the enhancement of potency and selectivity.

Workflow for Developing Kinase Inhibitors:

G A This compound B Amide Coupling with Carboxylic Acids A->B C Hydrolysis to Carboxylic Acid A->C D Library of Amide Derivatives B->D E Library of Ester/Amide Derivatives C->E F Kinase Inhibition Assay (e.g., IC50 determination) D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I In vivo Efficacy Studies H->I

Caption: Workflow for kinase inhibitor development.

Protocol 3: Synthesis of N-Aryl-2-aminobenzothiazole-6-carboxamides

This protocol describes a general method for the derivatization of the 6-carboxylate group via amide bond formation, a common strategy in kinase inhibitor design.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Aryl amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Hydrolysis: To a solution of this compound (1 equivalent) in a mixture of THF and water, add LiOH (2 equivalents). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-amino-1,3-benzothiazole-6-carboxylic acid.

  • Amide Coupling: To a solution of 2-amino-1,3-benzothiazole-6-carboxylic acid (1 equivalent) in DMF, add the desired aryl amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2 equivalents). Stir the reaction mixture at room temperature for 4-12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-aminobenzothiazole-6-carboxamide.

Development of Anticancer Agents

The 2-aminobenzothiazole scaffold is present in several potent anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and anti-angiogenic effects.

Example of Anticancer Activity:

Derivatives of 2-(4-aminophenyl)benzothiazole have shown remarkable potency and selectivity against various cancer cell lines. The derivatization of the 6-position of the benzothiazole ring, which can be achieved starting from this compound, has been shown to significantly influence the anticancer activity.[8]

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Synthesis of Novel Antimicrobial Agents

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. The 2-aminobenzothiazole scaffold has been explored for its potential antibacterial and antifungal activities.

Mechanism of Action: While the exact mechanisms are often multifaceted, some 2-aminobenzothiazole derivatives are thought to interfere with bacterial cell wall synthesis, nucleic acid replication, or essential metabolic pathways.

Protocol 5: Synthesis of Schiff Base Derivatives

The 2-amino group of this compound can be readily condensed with various aldehydes to form Schiff bases (imines), a class of compounds known for their broad biological activities.[9]

Materials:

  • This compound

  • Aromatic aldehyde of choice

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: If necessary, recrystallize the product from a suitable solvent like ethanol to obtain the pure Schiff base.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the synthesis of a diverse range of compounds with significant therapeutic potential. The protocols and application notes provided herein offer a solid foundation for researchers and drug development professionals to explore the rich chemical space of 2-aminobenzothiazole derivatives in the quest for novel and effective therapeutic agents. The inherent "drug-like" properties of this scaffold, combined with its synthetic tractability, ensure its continued prominence in the field of drug discovery.

References

  • RJPN. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. Retrieved from [Link]

  • Hugershoff, A. (1901). Ueber das 2-Amino-benzthiazol. Berichte der deutschen chemischen Gesellschaft, 34(3), 3130-3135. (Note: A direct link to this historical document may not be available, but it is a foundational reference in benzothiazole chemistry).
  • ResearchGate. (2019). Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-methyl-2-amino-benzothiazole.
  • NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • NIH. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3-Benzothiazoles as Antimicrobial Agents. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

  • NIH. (n.d.). Recent insights into antibacterial potential of benzothiazole derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • ACS Publications. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminobenzothiazole-based inhibitor in vitro IC50 values for.... Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]

  • IOSR Journal. (n.d.). Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino. Retrieved from [Link]

  • NIH. (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis of novel benzothiazoles for anti-bacterial activity. Retrieved from [Link]

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Application Note: Biological Activity & Development of Methyl 2-amino-1,3-benzothiazole-6-carboxylate Derivatives

[1]

Executive Summary

Methyl 2-amino-1,3-benzothiazole-6-carboxylate (MABC) represents a privileged scaffold in medicinal chemistry. Its dual-functionality—comprising a reactive exocyclic primary amine at the C2 position and an electrophilic methyl ester at the C6 position—allows for divergent synthesis of complex heterocyclic libraries.

This application note details the biological profiling of MABC derivatives, specifically focusing on their utility as Tyrosine Kinase Inhibitors (TKIs) in oncology and DNA Gyrase B inhibitors in antimicrobial resistance (AMR) research. We provide validated protocols for synthesis, screening, and lead optimization to accelerate your R&D pipeline.

Chemical Foundation & Derivatization Strategy

The biological efficacy of MABC derivatives stems from the electronic environment of the benzothiazole core. The sulfur atom enhances lipophilicity (LogP), facilitating membrane permeability, while the nitrogen acts as a hydrogen bond acceptor critical for active site binding.

Synthesis Workflow

To maximize biological activity, the MABC scaffold is typically modified via two vectors:

  • C2-Amine Functionalization: Formation of Schiff bases, ureas, or amides to target hydrophobic pockets in enzymes.

  • C6-Ester Transformation: Conversion to hydrazides, oxadiazoles, or triazoles to improve water solubility and metabolic stability.

Figure 1: Divergent Synthesis Workflow

SynthesisWorkflowStartMethyl 2-amino-1,3-benzothiazole-6-carboxylateHydrazideC6-Hydrazide(Intermediate)Start->HydrazideNH2NH2 / EtOHRefluxSchiffBaseSchiff Bases(Imines)Start->SchiffBaseAr-CHO / AcOHRefluxUreaUrea/ThioureaDerivativesStart->UreaR-NCO / TEAOxadiazole1,3,4-OxadiazoleDerivativesHydrazide->OxadiazoleR-COOH / POCl3Triazole1,2,4-TriazoleDerivativesHydrazide->TriazoleCS2 / KOH / NH2NH2

Caption: Divergent synthetic pathways from the parent MABC scaffold targeting C2 and C6 positions.

Therapeutic Area 1: Oncology (Kinase Inhibition)

MABC derivatives have shown potent inhibition of CSF1R (Colony Stimulating Factor 1 Receptor) and VEGFR-2 , key drivers in tumor angiogenesis and macrophage recruitment.

Mechanism of Action

The benzothiazole moiety mimics the adenine ring of ATP, allowing the derivative to lodge into the ATP-binding pocket of the kinase. The C6-substituents extend into the solvent-accessible region, while C2-substituents interact with the gatekeeper residues.

Figure 2: Kinase Inhibition Pathway

KinasePathwayGFGrowth Factors(VEGF / CSF-1)RTKReceptor Tyrosine Kinase(VEGFR-2 / CSF1R)GF->RTKActivationPI3KPI3KRTK->PI3KPhosphorylationMABCMABC Derivative(ATP Competitive Inhibitor)MABC->RTKBlocks ATP BindingAKTAKTPI3K->AKTmTORmTORAKT->mTORAngioAngiogenesismTOR->AngioProlifCell ProliferationmTOR->Prolif

Caption: MABC derivatives block ATP binding to RTKs, halting downstream PI3K/AKT signaling cascades.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine IC50 values of MABC derivatives against cancer cell lines (e.g., MCF-7, HCT-116).

Materials:

  • Cell lines: MCF-7 (Breast), HCT-116 (Colon).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solvent: DMSO (Dimethyl sulfoxide).

Procedure:

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in 100 µL complete medium. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment: Dissolve MABC derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Add 100 µL of drug solution to wells.

    • Control: Vehicle only (0.1% DMSO).

    • Positive Control: Doxorubicin or Cisplatin.

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4h at 37°C. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.

  • Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve formazan crystals. Shake plate for 10 min.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.
    

Therapeutic Area 2: Antimicrobial Activity[2][3][4][5][6]

Derivatives of MABC, particularly Schiff bases and hydrazones , exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

Mechanism: DNA Gyrase Inhibition

Similar to fluoroquinolones, benzothiazole derivatives have been modeled to bind to the ATP-binding site of the DNA Gyrase B subunit , preventing bacterial DNA supercoiling and replication.

Protocol: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Broth Microdilution).

Procedure:

  • Inoculum Prep: Prepare a bacterial suspension (0.5 McFarland standard) from a fresh overnight culture. Dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve

    
     CFU/mL.
    
  • Compound Prep: Dissolve MABC derivatives in DMSO. Prepare 2-fold serial dilutions in MHB in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 50 µL of diluted bacterial suspension to each well containing 50 µL of compound. Final volume: 100 µL.

  • Controls:

    • Growth Control: Bacteria + MHB + DMSO.

    • Sterility Control: MHB only.

    • Reference: Ciprofloxacin.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Structure-Activity Relationship (SAR) Summary

The following table and diagram summarize the critical SAR findings for MABC derivatives based on recent literature.

Table 1: Comparative Biological Activity of MABC Derivatives

Derivative ClassModification SiteR-Group ExamplePrimary ActivityPotency (Ref)
Parent None-Weak BaselineHigh µM range
Schiff Base C2-Amino4-NO2-BenzylideneAntibacterialMIC: 4–8 µg/mL [1]
Schiff Base C2-Amino2-OH-BenzylideneAntifungalMIC: 12 µg/mL [1]
Hydrazide C6-Ester-CONHNH2AntitubercularModerate
Urea C2-Amino3-CF3-PhenylAnticancer (CSF1R)IC50: < 100 nM [2]

Figure 3: SAR Optimization Map

SARCoreBenzothiazole Core(Scaffold)Pos2Position 2 (Amino)Target BindingCore->Pos2Pos6Position 6 (Ester)Solubility & PKCore->Pos6RingBenzene RingLipophilicityCore->RingPos2_ModElectron Withdrawing Groups(NO2, Cl) increaseAntimicrobial PotencyPos2->Pos2_ModPos6_ModHydrazide/Amide conversionincreases metabolic stabilityPos6->Pos6_Mod

Caption: Strategic modification sites on the MABC scaffold for targeted biological outcomes.

References

  • Synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. Source: ResearchGate URL:[Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. Source: PubMed Central (NIH) URL:[Link]

  • Benzothiazole derivatives as anticancer agents. Source: PubMed Central (NIH) URL:[Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Source: PubMed Central (NIH) URL:[Link]

  • Synthesis and Anticancer Activity of Benzothiazole Aniline Derivatives. Source: MDPI URL:[Link]

Application Notes and Protocols: Methyl 2-amino-1,3-benzothiazole-6-carboxylate as a Versatile Intermediate for High-Performance Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chromatic Potential with a Benzothiazole Core

Methyl 2-amino-1,3-benzothiazole-6-carboxylate is a key heterocyclic building block in the synthesis of a diverse range of dyes, particularly azo dyes. The inherent structural features of this molecule—a fused aromatic system containing nitrogen and sulfur heteroatoms, a reactive primary amine, and an electron-withdrawing methyl carboxylate group—make it an exceptionally valuable intermediate for creating dyes with high tinctorial strength, good lightfastness, and varied color palettes. The 2-aminobenzothiazole moiety is a well-established pharmacophore and chromophore, and the strategic placement of the methyl carboxylate group at the 6-position allows for fine-tuning of the electronic properties of the final dye molecule, thereby influencing its color and performance characteristics.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis of this compound and its subsequent application in the preparation of vibrant azo dyes. The causality behind experimental choices will be elucidated to provide a deeper understanding of the underlying chemical principles.

I. Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound can be efficiently achieved through a two-step process starting from the readily available 4-aminobenzoic acid. The first step involves the formation of the benzothiazole ring, yielding 2-aminobenzothiazole-6-carboxylic acid, followed by esterification to obtain the desired methyl ester.

Step 1: Synthesis of 2-aminobenzothiazole-6-carboxylic acid

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazole derivatives from anilines. The reaction proceeds via an electrophilic thiocyanation of the aromatic ring followed by intramolecular cyclization.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, suspend 4-aminobenzoic acid (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Thiocyanate Addition: To this suspension, add sodium thiocyanate (1.1 equivalents) and stir until partially dissolved.

  • Bromination and Cyclization: Cool the mixture to -10°C using an ice-salt bath. Slowly add bromine (1 equivalent) dropwise from the dropping funnel while maintaining the temperature below -5°C. After the addition is complete, continue stirring at this temperature for 2 hours.

  • Work-up: The resulting precipitate is filtered and washed with cold methanol. The solid is then suspended in a 1 M solution of hydrochloric acid and heated to reflux for 30 minutes to ensure complete cyclization and protonation of the amino group.

  • Isolation: After cooling, the mixture is filtered. To the hot filtrate, add concentrated hydrochloric acid to precipitate the hydrochloride salt of 2-aminobenzothiazole-6-carboxylic acid as a white solid. The product can be collected by filtration, washed with a small amount of cold water, and dried.

Step 2: Esterification to this compound

The carboxylic acid is converted to its methyl ester via a standard Fischer esterification.

Protocol:

  • Reaction Setup: Suspend the dried 2-aminobenzothiazole-6-carboxylic acid hydrochloride (1 equivalent) in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the suspension.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization and Extraction: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. The residue is then carefully neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

II. Application in Azo Dye Synthesis: A General Protocol

The primary amino group of this compound serves as the key functional handle for the synthesis of azo dyes. This is achieved through a two-step process: diazotization of the amine followed by coupling with an electron-rich aromatic compound (the coupling component).

Mechanism and Rationale

The diazotization reaction involves the conversion of the primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C). The resulting diazonium salt is a weak electrophile that can then react with an electron-rich coupling component, such as a phenol or an aniline derivative, in an electrophilic aromatic substitution reaction to form the stable azo linkage (-N=N-), which is the primary chromophore of these dyes. The choice of the coupling component is critical as it significantly influences the final color of the dye.

Experimental Workflow for Azo Dye Synthesis

G cluster_0 Diazotization cluster_1 Coupling Reaction cluster_2 Isolation & Purification A This compound B Dissolve in Acid (e.g., HCl, H2SO4) A->B C Cool to 0-5°C B->C D Add NaNO2 solution dropwise C->D E Formation of Diazonium Salt Solution D->E I Slowly add Diazonium Salt Solution E->I F Coupling Component (e.g., Phenol, Naphthol, Aniline derivative) G Dissolve in Alkaline or Acidic Medium F->G H Cool to 0-5°C G->H H->I J Azo Dye Precipitation I->J K Filtration J->K L Washing K->L M Drying L->M N Recrystallization/Chromatography M->N O Pure Azo Dye N->O

Caption: General workflow for the synthesis of azo dyes.

Detailed Protocol for Azo Dye Synthesis

Part A: Diazotization of this compound

  • Preparation of the Amine Solution: In a beaker, dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Stir until a clear solution is obtained.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5°C with continuous stirring.

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature between 0-5°C throughout the addition. The formation of the diazonium salt is indicated by a slight color change. After the addition is complete, stir the mixture for an additional 15-20 minutes at the same temperature.

Part B: Coupling Reaction

  • Preparation of the Coupling Component Solution: Dissolve the chosen coupling component (e.g., phenol, β-naphthol, N,N-dimethylaniline) (1 equivalent) in an appropriate solvent. For phenols and naphthols, a dilute sodium hydroxide solution is typically used to form the more reactive phenoxide ion. For anilines, a weakly acidic solution (e.g., acetic acid) is often employed. Cool this solution to 0-5°C in an ice bath.

  • Coupling: Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Completion of Reaction: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolation: Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude dye can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or dimethylformamide (DMF) to obtain the final product with high purity.

III. Characterization of the Synthesized Azo Dyes

The structural confirmation and characterization of the newly synthesized azo dyes are crucial for ensuring their identity and purity. The following analytical techniques are recommended:

Analytical Technique Purpose Expected Observations
UV-Visible Spectroscopy To determine the absorption maximum (λmax) and color properties of the dye.A strong absorption band in the visible region (400-700 nm) characteristic of the extended π-conjugated system of the azo dye. The λmax will vary depending on the coupling component.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the dye molecule.Characteristic peaks for N=N stretching (around 1400-1450 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-S stretching of the benzothiazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed molecular structure and confirm the position of the azo coupling.The spectra will show signals corresponding to the aromatic protons and carbons of both the benzothiazole and the coupling component moieties, as well as the methyl ester protons.
Mass Spectrometry (MS) To determine the molecular weight of the synthesized dye.The molecular ion peak corresponding to the calculated molecular weight of the target azo dye.

IV. Structure-Property Relationships and Field-Proven Insights

The methyl carboxylate group at the 6-position of the benzothiazole ring is an electron-withdrawing group. This has a significant impact on the electronic properties of the resulting dye.

  • Bathochromic Shift: The presence of the -COOCH₃ group can lead to a bathochromic (red) shift in the absorption maximum of the dye compared to dyes derived from unsubstituted 2-aminobenzothiazole. This is due to the extension of the conjugated system and the modulation of the energy levels of the molecular orbitals.

  • Solvatochromism: Dyes derived from this intermediate may exhibit solvatochromism, where the color of the dye changes with the polarity of the solvent. This is due to differential stabilization of the ground and excited states of the dye molecule by the solvent.

  • Fastness Properties: The benzothiazole nucleus is known to impart good light and sublimation fastness to disperse dyes. The presence of the polar ester group can also improve the affinity of the dye for certain fibers.

Logical Relationship of Components in Azo Dye Synthesis

G Intermediate Methyl 2-amino-1,3- benzothiazole-6-carboxylate Diazonium Diazonium Salt (Electrophile) Intermediate->Diazonium Diazotization (NaNO2, H+) Azo_Dye Azo Dye (Chromophore) Diazonium->Azo_Dye Azo Coupling Coupling_Component Coupling Component (Nucleophile) e.g., Phenol, Aniline Coupling_Component->Azo_Dye

Caption: Relationship between the intermediate and the final dye.

V. Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of high-performance azo dyes. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis and application of novel chromophores based on this scaffold. The ability to systematically modify the coupling component allows for the rational design of dyes with tailored colors and properties for applications ranging from textile dyeing and advanced materials to biological imaging and diagnostics. Further research into the derivatization of the carboxylate group could open up new avenues for creating functional dyes with unique characteristics.

References

  • Synthesis of 2-aminobenzothiazole-6-carboxylic Acid. A method for the synthesis of 2-aminobenzothiazole-6-carboxylic acid is described in a patent, which serves as a precursor to the title compound.
  • General Synthesis of Azo Dyes from 2-Aminobenzothiazole. This article provides a general overview and protocols for the synthesis of mono azo dyes from 2-amino-1,3-benzothiazole, which are applicable to the title compound. Source: International Science Community Association. [Link]

  • Azo Dyes from Substituted 2-Aminobenzothiazoles. This review discusses the synthesis of azo dyes from various substituted 2-aminobenzothiazoles, providing context for the use of the title compound. Source: National Institutes of Health. [Link]

  • Synthesis and Characterization of Benzothiazole-based Azo Dyes. This paper describes the synthesis and spectral properties of azo dyes derived from 2-amino-6-substituted benzothiazoles, which is highly relevant to the application of the title compound. Source: ResearchGate. [Link]

  • Modern Approaches to the Synthesis of Benzothiazole Derivatives. This review covers various synthetic routes to benzothiazole derivatives, providing a broader context for the synthesis of the title intermediate. Source: National Institutes of Health. [Link]

Strategic Cyclization Protocols for 2-Aminobenzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminobenzothiazole moiety is a privileged scaffold in medicinal chemistry, serving as the precursor for fused tricyclic systems that exhibit potent antitumor, antiviral, and antimicrobial activities. This Application Note details the experimental procedures for the cyclization of 2-aminobenzothiazoles into two distinct classes of pharmacophores: Imidazo[2,1-b]benzothiazoles and Benzothiazolo[3,2-a]pyrimidines .[1]

Unlike standard textbook preparations, this guide focuses on regiocontrol , reaction optimization , and purification strategies necessary for high-purity library generation in drug discovery environments.

Critical Process Parameters (CPPs) & Mechanistic Insight

The Regioselectivity Challenge

The 2-aminobenzothiazole molecule possesses two nucleophilic nitrogen centers: the exocyclic amino group (


) and the endocyclic ring nitrogen (

).
  • Hard Nucleophile: The exocyclic amine.

  • Soft Nucleophile: The endocyclic ring nitrogen (

    
    ).
    

Expert Insight: Successful cyclization depends on directing the initial electrophilic attack. In reactions with


-haloketones, the endocyclic nitrogen (

) acts as the primary nucleophile due to its higher electron density in the ground state, leading to the formation of the imidazo[2,1-b] fused system. However, steric hindrance or specific Lewis Acid catalysts can shift this selectivity.
Visualization: Mechanistic Pathway (Imidazo-Fusion)

The following diagram illustrates the Hantzsch-type cyclization mechanism, highlighting the critical dehydration step.

G Start 2-Aminobenzothiazole (Nucleophile) Inter1 Intermediate A: N-Alkylation at N-3 Start->Inter1 SN2 Attack (Reflux) Reagent α-Haloketone (Electrophile) Reagent->Inter1 Inter2 Intermediate B: Hydroxy-dihydro intermediate Inter1->Inter2 Ring Closure (Exocyclic N attack) Final Imidazo[2,1-b]benzothiazole (Aromatized Product) Inter2->Final Dehydration (-H2O)

Figure 1: Mechanistic pathway for the formation of Imidazo[2,1-b]benzothiazoles via N-alkylation and subsequent cyclodehydration.

Protocol A: Synthesis of Imidazo[2,1-b]benzothiazoles

Target Class: Antitumor/Antimicrobial Scaffolds Reaction Type: Condensation / Hantzsch-type Cyclization

Materials
  • Substrate: 2-Aminobenzothiazole (1.0 equiv)

  • Reagent: Phenacyl bromide (substituted

    
    -haloketone) (1.1 equiv)
    
  • Solvent: Anhydrous Ethanol (EtOH) or Acetone.

  • Base (Workup): Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    ).
Step-by-Step Procedure
  • Solubilization: In a 100 mL round-bottom flask, dissolve 2-aminobenzothiazole (10 mmol) in anhydrous ethanol (30 mL). Ensure complete dissolution; mild heating (40°C) may be required.

  • Addition: Add the

    
    -haloketone (11 mmol) portion-wise over 5 minutes.
    
    • Note: Highly substituted phenacyl bromides may require predissolution in 5 mL ethanol to prevent local concentration spikes.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting amine spot (

      
      ) should disappear, replaced by a highly fluorescent product spot (
      
      
      
      ).
  • Precipitation (Hydrobromide Salt): Upon cooling to room temperature, the hydrobromide salt of the product often precipitates as a crystalline solid.

  • Isolation & Basification:

    • Filter the solid and wash with cold ethanol (2 x 10 mL).

    • Suspend the solid in water (50 mL) and neutralize with saturated

      
       solution until pH 8–9. This liberates the free base.
      
    • Why? The cyclized product is basic; isolating it as the salt ensures purity, but the free base is required for biological assays.

  • Purification: Filter the free base and recrystallize from ethanol/DMF (9:1) if necessary.[2]

Validation Data (Typical)
AttributeSpecificationMethod
Yield 75% – 92%Gravimetric
Appearance White to pale yellow needlesVisual

NMR
Singlet at

8.0–8.5 ppm (Imidazole C-H)
400 MHz DMSO-

Melting Point Sharp range (e.g., 145–147°C)Capillary Method

Protocol B: Synthesis of Benzothiazolo[3,2-a]pyrimidines

Target Class: Kinase Inhibitors / DNA Intercalators Reaction Type: One-Pot Multicomponent Cyclocondensation

Materials
  • Substrate: 2-Aminobenzothiazole (1.0 equiv)

  • Reagent A: Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • Reagent B:

    
    -Ketoester (e.g., Ethyl Acetoacetate) (1.0 equiv)
    
  • Catalyst: Polyphosphoric Acid (PPA) or

    
     (Lewis Acid).
    
  • Green Alternative: Microwave irradiation (MW) at 140°C (Solvent-free).

Step-by-Step Procedure (Thermal/Catalytic Method)
  • Preparation: In a heavy-walled pressure vial or round-bottom flask, combine 2-aminobenzothiazole (5 mmol), the aldehyde (5 mmol), and ethyl acetoacetate (5.5 mmol).

  • Catalysis: Add the catalyst.

    • Standard: Add 10 mol%

      
       in Acetonitrile.
      
    • Robust: Use PPA (approx. 2g) if the aldehyde is electron-deficient.

  • Cyclization: Heat the mixture.

    • Reflux:[3][4] 80°C for 4–6 hours.

    • Microwave (Preferred): 140°C, 300W, 15 minutes.

  • Workup:

    • Pour the reaction mixture onto crushed ice (100 g).

    • Stir vigorously for 20 minutes. The PPA (if used) will dissolve, precipitating the organic product.

  • Purification: Filter the solid. Wash with water to remove acid traces, then wash with diethyl ether to remove unreacted aldehyde. Recrystallize from Ethanol.[5]

Visualization: Experimental Workflow

Workflow Step1 Reactant Mixing (Amine + Aldehyde + Ketoester) Step2 Catalyst Addition (Lewis Acid or PPA) Step1->Step2 Step3 Cyclization (Reflux or MW Irradiation) Step2->Step3 Heat/Energy Step4 Quench (Ice Water Pour) Step3->Step4 Reaction Complete Step5 Filtration & Wash (Remove Acid/Aldehyde) Step4->Step5 Precipitation

Figure 2: Operational workflow for the one-pot synthesis of Benzothiazolo[3,2-a]pyrimidines.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Oiling out upon cooling (Protocol A)Incomplete crystallization or impurities.Scratch the flask walls with a glass rod; add a seed crystal; cool slowly to 0°C.
Low Yield (Protocol B)Reversibility of Knoevenagel step or moisture.Ensure anhydrous conditions; use a Dean-Stark trap to remove water if refluxing in toluene.
Product is colored (Dark Red/Brown) Oxidation of the amine or phenol impurities.Recrystallize with activated charcoal in ethanol.
Regioisomer mixture Competitive attack at N-3 vs Exocyclic NH2.Switch solvent. Non-polar solvents favor N-3 attack; polar protic solvents can stabilize the exocyclic amine transition state.

References

  • Singh, R. et al. (2014). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Journal of Heterocyclic Chemistry.

  • Trapani, G. et al. (2003). Synthesis and binding affinity of 2-phenylimidazo[2,1-b]benzothiazole derivatives for the benzodiazepine receptor. Journal of Medicinal Chemistry.

  • Kornis, G. (1967). Imidazo[2,1-b]benzothiazoles.[1][6][7][8][9][10][11] I. Synthesis and anti-inflammatory activity.[8][11][12] Journal of Medicinal Chemistry.

  • Sahu, P.K. et al. (2012). One-pot microwave-assisted synthesis of benzothiazolo[3,2-a]pyrimidine derivatives. Green Chemistry Letters and Reviews.

  • Wang, M. et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles. Beilstein Journal of Organic Chemistry.

Sources

Application Notes and Protocols: Methyl 2-amino-1,3-benzothiazole-6-carboxylate as a Versatile Precursor for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Methyl 2-amino-1,3-benzothiazole-6-carboxylate in Medicinal Chemistry

The benzothiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of this scaffold is paramount in the quest for novel therapeutic agents with enhanced potency and selectivity. This compound emerges as a particularly valuable building block in this endeavor. Its unique trifunctional nature—comprising a nucleophilic 2-amino group, an aromatic ring system amenable to further substitution, and a versatile ester moiety at the 6-position—offers a rich platform for the synthesis of complex, fused heterocyclic systems.

The 2-amino group serves as a reactive handle for cyclocondensation reactions, enabling the construction of new rings fused to the benzothiazole core. The ester group at the 6-position not only influences the electronic properties of the ring system but also provides a site for further derivatization, such as conversion to amides or other functional groups, to modulate the pharmacological profile of the final compounds. This guide provides a detailed exploration of the synthetic utility of this compound, with a focus on its application in the preparation of novel pyrimido[2,1-b][3][4]benzothiazole derivatives, a class of compounds known for their potential as central benzodiazepine receptor ligands and other therapeutic applications.[3]

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. The following protocol details a common method for the preparation of this compound.

Protocol 1: Synthesis of this compound

This two-step procedure involves the thiocyanation of methyl 4-aminobenzoate followed by cyclization.

Step 1: Synthesis of Methyl 4-amino-3-thiocyanatobenzoate

  • To a stirred solution of methyl 4-aminobenzoate (1 equivalent) in glacial acetic acid, add potassium thiocyanate (2.2 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to afford Methyl 4-amino-3-thiocyanatobenzoate.

Step 2: Cyclization to this compound

  • Reflux the Methyl 4-amino-3-thiocyanatobenzoate obtained from the previous step in a suitable solvent such as ethanol or methanol. The cyclization is often spontaneous under these conditions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the crystalline product by filtration, wash with cold solvent, and dry to yield this compound.

Application in the Synthesis of Fused Heterocycles: The Biginelli-type Reaction

One of the most powerful applications of this compound is in multicomponent reactions (MCRs) to rapidly build molecular complexity. A prime example is the one-pot, three-component synthesis of pyrimido[2,1-b][3][4]benzothiazoles, which is analogous to the Biginelli reaction.[5][6][7] This reaction typically involves the condensation of a 2-aminobenzothiazole derivative, an aldehyde, and a β-dicarbonyl compound.

Causality Behind the Experimental Choices

The reaction proceeds through a cascade of events, likely initiated by the Knoevenagel condensation of the aldehyde and the β-dicarbonyl compound, followed by a Michael addition of the 2-amino group of the benzothiazole, and subsequent intramolecular cyclization and dehydration to form the fused pyrimidine ring. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. Acid catalysts are often employed to activate the aldehyde carbonyl group towards nucleophilic attack.[5] Solvent-free conditions or the use of green solvents are increasingly being adopted to enhance the environmental sustainability of the synthesis.[3][8]

Visualizing the Synthetic Workflow

Biginelli_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product A Methyl 2-amino-1,3- benzothiazole-6-carboxylate P One-Pot Reaction (Catalyst, Heat) A->P B Aromatic Aldehyde (e.g., Benzaldehyde) B->P C β-Ketoester (e.g., Ethyl Acetoacetate) C->P D Methyl 4-aryl-2-methyl-4H-pyrimido [2,1-b][1,3]benzothiazole-8-carboxylate P->D Cyclocondensation

Caption: One-pot synthesis of pyrimido[2,1-b][3][4]benzothiazoles.

Protocol 2: Synthesis of Methyl 4-aryl-2-methyl-4H-pyrimido[2,1-b][3][4]benzothiazole-8-carboxylates

This protocol is a representative procedure for the synthesis of the target heterocycles. Researchers should optimize the conditions for their specific substrates.

  • In a round-bottom flask, combine this compound (1 mmol), an aromatic aldehyde (1 mmol), and ethyl acetoacetate (1.1 mmol).

  • Add a catalytic amount of a suitable catalyst (e.g., p-toluenesulfonic acid, a Lewis acid, or a supported catalyst).

  • The reaction can be performed under solvent-free conditions by heating the mixture at 80-100 °C, or in a solvent such as ethanol or acetic acid under reflux.[8][9]

  • Monitor the reaction progress by TLC. Reaction times can vary from a few minutes to several hours depending on the substrates and conditions.[10]

  • Upon completion, if the reaction was performed neat, add ethanol to the cooled mixture to precipitate the product. If in a solvent, cool the reaction mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure Methyl 4-aryl-2-methyl-4H-pyrimido[2,1-b][3][4]benzothiazole-8-carboxylate.

Expected Data and Characterization

The synthesized compounds should be characterized by standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Appearance of a new singlet or doublet for the C4-proton of the pyrimidine ring, along with signals for the aromatic protons, the methyl group at C2, and the methyl ester.
¹³C NMR Signals corresponding to the carbons of the fused pyrimido[2,1-b][3][4]benzothiazole core.
FT-IR Characteristic absorption bands for the ester carbonyl group, C=N, and C=C stretching vibrations.
Mass Spec A molecular ion peak corresponding to the calculated mass of the product.

Further Derivatization and Mechanistic Insights

The ester group at the 8-position of the newly formed pyrimido[2,1-b][3][4]benzothiazole scaffold offers a gateway for further structural diversification.

Visualizing the Derivatization Pathway

Derivatization Start Methyl pyrimido[2,1-b][1,3]benzothiazole -8-carboxylate Intermediate1 Pyrimido[2,1-b][1,3]benzothiazole -8-carboxylic acid Start->Intermediate1 Hydrolysis (e.g., LiOH) Intermediate2 Pyrimido[2,1-b][1,3]benzothiazole -8-carbonyl chloride Intermediate1->Intermediate2 Thionyl Chloride Product1 Amide Derivatives Intermediate2->Product1 Amine Product2 Ester Derivatives Intermediate2->Product2 Alcohol

Caption: Potential derivatization of the methyl ester group.

Protocol 3: Hydrolysis to the Carboxylic Acid
  • Dissolve the methyl ester derivative in a mixture of THF and water.

  • Add an excess of lithium hydroxide monohydrate.

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding carboxylic acid.

This carboxylic acid can then be converted to an acid chloride and reacted with various amines or alcohols to generate a library of amide and ester derivatives for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the construction of novel heterocyclic frameworks of significant interest to medicinal chemists. The one-pot, three-component synthesis of pyrimido[2,1-b][3][4]benzothiazole derivatives presented herein exemplifies its utility in generating molecular diversity in an efficient manner. The presence of the methyl ester group provides a crucial handle for post-synthesis modifications, allowing for the fine-tuning of physicochemical and pharmacological properties. Future research in this area will likely focus on the development of stereoselective multicomponent reactions to access chiral pyrimido[2,1-b][3][4]benzothiazoles and the exploration of a wider range of reaction partners to expand the accessible chemical space. The continued application of this building block will undoubtedly lead to the discovery of new bioactive molecules with therapeutic potential.

References

  • Chadegani, F., Darviche, F., & Balalaie, S. (2012). A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives. International Journal of Organic Chemistry, 2, 31-37. [Link]

  • Alizadeh-Bami, F., et al. (2019). Synthesis of pyrimido[2,1-b][3][4]benzothiazoles and[3][4]benzothiazolo[3,2-a]quinazolines via one-pot three-component reactions. Arkat USA. [Link]

  • ResearchGate. (2025). Three-Component Reaction of 2-Aminobenzothiazole with Methylene-Active Carbonyl Compounds and Aldehydes. [Link]

  • Bhoi, M. N., et al. (2023). Novel 4H-pyrimido[2,1-b]benzothiazoles derivatives: Camphorsulphonic acid catalyzed enantioselective synthesis, optimization, and biological study. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. [Link]

  • Advion, Inc. (n.d.). Novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives: One pot, solvent-free microwave assisted synthesis and their biological evaluation. [Link]

  • Colloid & Nanoscience Journal. (n.d.). Green synthesis of pyrimido [2,1-b] benzothiazoles using graphene oxide substituted tris(hydroxymethyl) aminomethane sulfonic acid as environmentally friendly carbon catalyst. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, biological and pharmacological activities of 2-methyl-4Hpyrimido[ 2,1-b][3][4]benzothiazoles. [Link]

  • PMC. (n.d.). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • ResearchGate. (n.d.). Three-component condensation reaction of 2-aminobenzothiazole (1), and ethyl acetoacetate (3a) with substituted benzaldehyde (2b-f) a. [Link]

  • PMC. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

  • ResearchGate. (n.d.). The condensation of 2-aminobenzothiazole with benzaldehyde and ethyl acetoacetate in the presence of reused catalyst. [Link]

  • JETIR. (n.d.). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. [Link]

  • Der Pharma Chemica. (n.d.). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. [Link]

  • ResearchGate. (n.d.). Synthesis of 4H‐pyrimido[2,1‐b]benzothiazole derivatives. [Link]

  • MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • ScienceDirect. (n.d.). Product Class 18: Benzothiazoles and Related Compounds. [Link]

  • Journal of Young Pharmacists. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. [Link]

Sources

Application Note: Methyl 2-amino-1,3-benzothiazole-6-carboxylate as a Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-1,3-benzothiazole-6-carboxylate is a high-value "privileged scaffold" intermediate. Its structural utility lies in its bifunctionality: the 2-amino group serves as a nucleophilic handle for library expansion (ureas, amides, Schiff bases), while the 6-carboxylate provides a distinct vector for optimizing pharmacokinetic properties or engaging solvent-exposed pockets in protein targets.

This guide details the synthesis, reactivity profile, and application of this building block, specifically focusing on its role in developing kinase inhibitors, antimicrobial agents, and neuroprotective analogs similar to Riluzole.

Chemical Profile & Reactivity[1][2][3][4][5][6]

Physicochemical Properties[5][6][7][8]
PropertyDataNote
CAS Number 66947-92-0Verified Identifier
Formula C₉H₈N₂O₂S
MW 208.24 g/mol
Appearance Light yellow to yellow solid
Melting Point 240–242 °CHigh crystallinity indicates stability
Solubility DMSO, DMF (High); MeOH (Mod.); Water (Low)Suitable for standard organic synthesis
Structural Logic & Diversity Vectors[5][8]

The compound allows for orthogonal functionalization . The 2-position is electronically coupled to the thiazole nitrogen, making it reactive toward electrophiles but less basic than a standard aniline. The 6-position ester is electronically isolated enough to remain stable during mild N-functionalization, allowing for late-stage diversification.

ReactivityMap Core Methyl 2-amino-1,3- benzothiazole-6-carboxylate N_Func 2-Amino Group (Nucleophile) - Amide Coupling - Urea Formation - Schiff Base (Imine) - Sandmeyer Reaction Core->N_Func C_Func 6-Carboxylate (Electrophile) - Hydrolysis to Acid - Direct Amidation - Reduction to Alcohol Core->C_Func Ring_Func Ring Closure - Reaction with α-haloketones (Imidazo[2,1-b]benzothiazoles) Core->Ring_Func

Figure 1: Orthogonal reactivity map of the building block.

Synthetic Protocols

Protocol A: Synthesis of the Building Block

Rationale: Commercial supplies can be variable. In-house synthesis from methyl 4-aminobenzoate ensures purity and scalability. This method utilizes the Hugerschhoff reaction logic.

Reagents:

  • Methyl 4-aminobenzoate (1.0 eq)

  • Potassium thiocyanate (KSCN) (4.0 eq)

  • Bromine (Br₂) (1.0 eq)

  • Glacial Acetic Acid (Solvent)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 4-aminobenzoate (10 mmol) and KSCN (40 mmol) in glacial acetic acid (20 mL). Cool the solution to 0–5 °C in an ice bath.

  • Bromination: Add Bromine (10 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes. Critical: Maintain temperature <10 °C to prevent over-bromination or polymerization.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting amine spot should disappear.

  • Work-up: Pour the reaction mixture into crushed ice (100 g). Neutralize with Ammonium Hydroxide (25%) until pH ~8. A yellow precipitate will form.[3]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

  • Validation: Check Melting Point (Target: 240–242 °C).

Protocol B: Library Generation via Schiff Base Formation

Application: Benzothiazole Schiff bases exhibit potent antimicrobial and antifungal activity (e.g., against Candida spp.).[4]

Reagents:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (1.0 eq)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Ethanol (Absolute)

Methodology:

  • Reflux: Mix the amine and aldehyde in ethanol (10 mL/mmol). Add catalytic acetic acid. Reflux for 4–8 hours.

  • Monitoring: Use TLC. Schiff bases are often less polar than the starting amine.

  • Isolation: Cool to RT. The product usually precipitates.[5] Filter and wash with cold ethanol.[6]

  • Self-Validating Check: IR Spectroscopy. Look for the disappearance of the NH₂ doublet (3300–3400 cm⁻¹) and appearance of the Imine C=N stretch (~1600–1620 cm⁻¹).

Protocol C: Hydrolysis and Amide Coupling (Kinase Inhibitor Workflow)

Rationale: Many kinase inhibitors require a hydrogen-bond donor/acceptor motif at the "tail" of the molecule. Converting the 6-ester to an amide allows access to solvent-exposed pockets.

Step 1: Hydrolysis

  • Suspend ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 12 h.

  • Acidify with 1M HCl to pH 3. Filter the precipitated 2-amino-1,3-benzothiazole-6-carboxylic acid .

Step 2: Amide Coupling

  • Dissolve the acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate.

  • Add the amine partner (R-NH₂, 1.1 eq). Stir 12–24 h.[7]

  • Purification: Precipitate with water or purify via Prep-HPLC.

Case Study: Design of a Dual-Action Kinase Inhibitor

Objective: Develop a lead compound targeting the ATP-binding pocket of a tyrosine kinase, utilizing the benzothiazole as the hinge-binding motif.

Design Logic:

  • Hinge Binder: The N3 nitrogen and 2-amino group of the benzothiazole form a donor-acceptor pair that mimics the adenine ring of ATP.

  • Solvent Front: The 6-position points towards the solvent channel. Derivatization here with solubilizing groups (e.g., morpholine, piperazine amides) improves ADME.

  • Gatekeeper Interaction: Functionalizing the 2-amino group into a Urea provides an additional H-bond donor to interact with the conserved Glu residue in the

    
    C-helix.
    

Workflow Start Start: Methyl 4-aminobenzoate Step1 Cyclization (KSCN/Br2) Product: this compound Start->Step1 Ring Closure Step2 Path A: Urea Formation (Reaction with Isocyanates) Step1->Step2 2-N Functionalization Step3 Path B: Ester Hydrolysis & Amidation (Library Generation) Step2->Step3 6-C Functionalization Lead Lead Candidate: 6-Amido-2-Ureidobenzothiazole Step3->Lead Optimization Lead->Step3 SAR Iteration

Figure 2: Medicinal Chemistry workflow for transforming the building block into a kinase inhibitor lead.

References

  • Synthesis and Biological Evaluation

    • Title: Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
    • Source: ACS Omega, 2020.
    • URL:[Link]

  • Antimicrobial Applications

    • Title: Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate deriv
    • Source: ResearchG
    • URL:[Link]

  • General Benzothiazole Reviews

    • Title: Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • Kinase Inhibition Context

    • Title: 2-Aminobenzothiazole derivatives: A privileged scaffold for drug discovery.
    • Source: European Journal of Medicinal Chemistry (Contextual cit
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Landscape

You are likely working with Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 66947-92-0) as a scaffold for drug discovery (e.g., Riluzole analogs or kinase inhibitors). This compound presents a classic "solubility paradox": it is a high-melting solid (~244–246°C) that is sparingly soluble in non-polar solvents but prone to "oiling out" in semi-polar mixtures if impurities are present.

This guide moves beyond standard textbook advice. We address the specific physicochemical behavior of the 2-aminobenzothiazole core, focusing on removing the most common impurities: unreacted methyl 4-aminobenzoate (starting material) and brominated byproducts (from Hugerschhoff synthesis).

Module 1: Recrystallization (The Primary Method)

Context: Due to the high melting point and moderate polarity of the ester, recrystallization is the most efficient purification method for >5g scales.

Q: My product is "oiling out" (forming a gummy layer) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the impurity profile depresses the melting point below the solvent's boiling point, or when the cooling rate is too aggressive.

The Protocol:

  • Switch Solvent System: If you are using Ethanol/Water , the water content may be too high, forcing the hydrophobic ester out too fast.

  • Recommended Solvent: Hot Ethanol (Absolute) or Methanol .

    • Why: The methyl ester at position 6 increases lipophilicity compared to the parent acid. Pure ethanol often solubilizes the impurities (starting aniline) better than the product at room temperature.

  • The "Seeding" Technique (Critical Step):

    • Dissolve the crude solid in the minimum amount of boiling Ethanol.

    • Do not add water yet.

    • Remove from heat.[1] As soon as the flask is touchable (approx. 60°C), add a seed crystal of pure product.

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Only if no crystals form, place in a fridge (4°C).

Q: I have persistent yellow/orange color impurities. Is this normal?

A: No. Pure this compound should be off-white to pale yellow. Deep orange/red indicates brominated impurities or sulfur oligomers (common if synthesized via KSCN/Br2).

The Fix:

  • Activated Carbon Treatment: During the hot filtration step of recrystallization, add activated charcoal (5-10% w/w).

  • Caution: Do not boil with charcoal for >5 minutes, as the ester bond is susceptible to hydrolysis in the presence of acidic carbon surfaces and heat. Filter while hot through Celite.

Visualization: Recrystallization Decision Tree

Recrystallization_Logic Start Crude Solid (Yellow/Orange) Solvent_Check Solubility Check: Dissolves in boiling EtOH? Start->Solvent_Check Yes_Dissolve Yes Solvent_Check->Yes_Dissolve No_Dissolve No (Insoluble) Solvent_Check->No_Dissolve Charcoal Add Activated Carbon (Remove Color) Yes_Dissolve->Charcoal DMF_Route Use DMF/H2O (9:1) Heat to 100°C No_Dissolve->DMF_Route Filter Hot Filtration (Celite) DMF_Route->Filter Charcoal->Filter Cooling Controlled Cooling (10°C per 30 mins) Filter->Cooling Oiling Oiling Out Occurs? Cooling->Oiling Reheat Re-heat to reflux Add 5% more EtOH Oiling->Reheat Yes Seed Add Seed Crystal at 50-60°C Oiling->Seed No Reheat->Cooling Final Pure Crystals (Pale Yellow) Seed->Final

Figure 1: Decision logic for solvent selection and troubleshooting oiling-out events during recrystallization.

Module 2: Flash Chromatography (The Polishing Method)

Context: If recrystallization fails to remove the regioisomers or starting material (methyl 4-aminobenzoate), chromatography is required.

Q: The compound streaks/tails on the silica column. Why?

A: The 2-amino group is basic (interacting with acidic silanols on the silica) and the benzothiazole nitrogen is also a Lewis base. This causes "tailing."

The Solution:

  • Modifier: You must add 1% Triethylamine (TEA) to your mobile phase.

  • Column Pre-treatment: Flush the silica column with 2 CV (Column Volumes) of the mobile phase containing TEA before loading your sample. This neutralizes the active acidic sites on the silica.

Q: What is the best Mobile Phase?

A:

  • Standard: Hexane / Ethyl Acetate (Gradient: 0%

    
     60% EtOAc).
    
  • Alternative (For higher polarity): Dichloromethane (DCM) / Methanol (Gradient: 0%

    
     5% MeOH).
    
    • Note: The DCM/MeOH system often provides better separation from the starting aniline material.

Q: The compound won't dissolve in the mobile phase for loading.

A: This is common due to the high crystallinity/melting point.

  • Do NOT: Load with DMSO or DMF (this ruins the separation).

  • DO: Use Solid Loading (Dry Loading) .

    • Dissolve the crude in a minimal amount of DCM/MeOH or Acetone.

    • Add silica gel (ratio 1:2 sample:silica).

    • Evaporate to dryness on a rotavap until you have a free-flowing powder.

    • Load this powder on top of the column.

Module 3: Chemical Decontamination (Scavenging)

Context: Sometimes, chemical washes are faster than a column.

Q: How do I chemically remove unreacted Methyl 4-aminobenzoate?

A: Both the product and the impurity are amines, but their basicity differs slightly. The benzothiazole amine is less basic due to resonance delocalization into the sulfur-nitrogen ring system compared to the aniline.

Protocol (Acid Wash - Careful Control):

  • Dissolve crude mixture in Ethyl Acetate .

  • Wash with 0.5 M HCl (Cold).

    • Mechanism:[2][3] The aniline (starting material) protonates more readily and moves to the aqueous layer. The benzothiazole is weakly basic and, in dilute acid, a significant portion will remain in the organic layer or precipitate as a salt that can be filtered.

    • Warning: Do not use concentrated HCl or heat, as you will hydrolyze the methyl ester at position 6.

  • Wash organic layer with Sat. NaHCO₃ (to neutralize).

  • Dry over Na₂SO₄ and evaporate.

Summary of Physicochemical Data

PropertyValue / DescriptionExperimental Note
Appearance Pale yellow to off-white solidDarker colors imply sulfur/Br impurities.
Melting Point 244–246°CSharp MP indicates purity. Broad range = impurity.
Solubility (High) DMSO, DMF, hot AcOHGood for NMR or initial dissolution.
Solubility (Mod) Hot Ethanol, Hot MethanolBest for Recrystallization.
Solubility (Low) Water, Hexane, Cold EtherUse these as anti-solvents.
Key Reactivity Ester hydrolysis (Pos 6)Avoid boiling in strong acid/base.

References

  • Synthesis of 2-Aminobenzothiazoles (Hugerschhoff Reaction)

    • Source: Organic Syntheses, Coll. Vol. 3, p.76 (1955).
    • Relevance: Establishes the foundational method for cyclizing p-substituted anilines using KSCN and Bromine.
    • URL:[Link]

  • Solvent Selection for Benzothiazole Recrystallization

    • Source: University of Rochester, Department of Chemistry, "Solvents for Recrystalliz
    • Relevance: Validates the use of Ethanol and Methanol for semi-polar heterocycles.
    • URL:[Link]

  • Synthesis and Biological Evaluation of Benzothiazole Derivatives

    • Source:Journal of Young Pharmacists, 2010.
    • Relevance: Describes the specific workup and recrystallization (Ethanol) of 6-substituted-2-aminobenzothiazoles.
    • URL:[Link]

  • Properties of this compound

    • Source: PubChem Compound Summary (CID 66947-92-0).
    • Relevance: Verification of melting point and physical properties.[1]

    • URL:[Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-1,3-benzothiazole-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you to troubleshoot effectively and significantly increase your reaction yields.

Section 1: Reaction Fundamentals and Core Mechanism

The synthesis of 2-aminobenzothiazoles from substituted anilines is a cornerstone of heterocyclic chemistry. The most prevalent and reliable method for synthesizing the target molecule, this compound, is a variation of the Hugershoff reaction. This process involves the reaction of a p-substituted aniline (in this case, methyl 4-aminobenzoate) with a thiocyanate salt to form a phenylthiourea intermediate, which then undergoes oxidative cyclization, typically mediated by bromine, to yield the desired benzothiazole ring system.[1][2]

Understanding this pathway is critical for effective troubleshooting. The reaction is not a simple one-pot condensation; it's a sequence of equilibria and redox reactions where control over each step is paramount to achieving a high yield.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization A Methyl 4-aminobenzoate C N-(4-(methoxycarbonyl)phenyl)thiourea (Intermediate) A->C Glacial Acetic Acid B Ammonium Thiocyanate (NH4SCN) B->C E This compound (Final Product) C->E Electrophilic attack & Ring Closure D Bromine (Br2) in Acetic Acid D->E

Caption: General synthetic pathway for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this molecule? A1: The most widely cited method is the reaction of methyl 4-aminobenzoate with ammonium or potassium thiocyanate in glacial acetic acid, followed by the dropwise addition of bromine for oxidative cyclization.[1][3] This approach is generally robust, but sensitive to reaction conditions.

Q2: How can I effectively monitor the reaction's progress? A2: Thin-layer chromatography (TLC) is the most effective and immediate method for monitoring the reaction.[4][5] Co-spot your reaction mixture with your starting aniline. The disappearance of the starting material spot and the appearance of a new, typically UV-active, spot corresponding to the product indicates progress. A 3:2 mixture of n-hexane:ethyl acetate is a good starting point for the mobile phase.

Q3: What are the critical safety precautions for this synthesis? A3: This reaction involves hazardous materials. Bromine is highly corrosive, toxic, and volatile; it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The reaction can also evolve hydrogen bromide gas. Thiocyanates and thiols have unpleasant odors and should also be handled in a fume hood.[4] Always consult the Safety Data Sheet (SDS) for all reagents before beginning.

Q4: Are there "greener" or more environmentally friendly alternatives to using bromine? A4: Yes, modern synthetic chemistry has explored several alternatives. These include using oxidants like hydrogen peroxide with a catalytic amount of acid (H₂O₂/HCl) or employing microwave-assisted synthesis, which can dramatically reduce reaction times and solvent usage.[4][6][7] Some protocols also utilize water as a solvent, further improving the environmental profile of the synthesis.[8]

Section 3: Troubleshooting Guide for Low Yield

This section addresses specific, common problems that lead to diminished yields and provides actionable, chemically-reasoned solutions.

Problem 1: The reaction yields little to no product, as confirmed by TLC or LC-MS.

  • Possible Cause A: Poor Quality of Starting Materials

    • The "Why": The purity of the starting aniline, methyl 4-aminobenzoate, is crucial. Contaminants can interfere with the initial thiocyanation step. Similarly, the thiocyanate salt must be anhydrous, as water can hydrolyze intermediates.

    • Solution:

      • Verify the purity of methyl 4-aminobenzoate using NMR or melting point analysis. If impure, recrystallize from an appropriate solvent like ethanol.

      • Use freshly opened or properly stored anhydrous ammonium or potassium thiocyanate.

      • Ensure the glacial acetic acid used as a solvent is of high purity and has a low water content.

  • Possible Cause B: Ineffective Oxidative Cyclization

    • The "Why": The conversion of the phenylthiourea intermediate to the benzothiazole is an electrophilic cyclization initiated by bromine. If the conditions are not optimal, this step will fail. Temperature control is critical; the initial thiourea formation may require heat, but the bromination step is often exothermic and must be controlled to prevent side reactions.[9]

    • Solution:

      • Temperature Control: Cool the reaction mixture in an ice bath (0-5 °C) before and during the dropwise addition of the bromine solution.[3] Uncontrolled temperature spikes can lead to degradation and the formation of tar-like byproducts.

      • Bromine Addition: Add the solution of bromine in acetic acid very slowly using a dropping funnel, allowing each drop to react before adding the next. This maintains a low concentration of free bromine, favoring the desired cyclization over competing side reactions.

      • Stoichiometry: Ensure the molar ratio of bromine to the thiourea intermediate is correct. An excess of bromine can lead to over-oxidation or bromination of the aromatic ring.

Problem 2: The reaction mixture is complex, showing multiple spots on TLC, indicating significant side product formation.

G Start Low Yield & Complex Mixture Detected CheckTemp Was temperature during Br2 addition controlled (<10°C)? Start->CheckTemp CheckPurity Verify Purity of Starting Aniline CheckTemp->CheckPurity Yes Action_Temp Implement Ice Bath Cooling & Slow Dropwise Addition CheckTemp->Action_Temp No AnalyzeSide Characterize Byproducts (LC-MS, NMR) CheckPurity->AnalyzeSide Yes Action_Purity Recrystallize Aniline Before Use CheckPurity->Action_Purity No Action_Isomer Consider Pre-forming/ Isolating Thiourea Intermediate AnalyzeSide->Action_Isomer Regioisomers Detected Action_Temp->Start Re-run Reaction Action_Purity->Start Re-run Reaction Success Improved Yield & Purity Action_Isomer->Success

Caption: Troubleshooting workflow for complex reaction mixtures.

  • Possible Cause A: Uncontrolled Reaction Temperature

    • The "Why": As mentioned, high temperatures during bromination can promote unwanted side reactions, such as the bromination of the activated aromatic ring or sulfonation if sulfuric acid is present.[9]

    • Solution: Maintain strict temperature control. After the initial heating phase for thiourea formation, ensure the mixture is thoroughly cooled before proceeding with cyclization.

  • Possible Cause B: Formation of Regioisomers

    • The "Why": While less common with a para-substituted aniline, direct thiocyanation of an aniline ring can sometimes occur at an ortho position if the para position were unblocked, leading to isomeric impurities.[2] The primary way to avoid this is to ensure conditions favor the formation of the N-phenylthiourea intermediate before cyclization.

    • Solution: Allow sufficient time for the formation of the thiourea intermediate before adding the bromine. Following a literature procedure that specifies a heating period (e.g., 2-3 hours at a specific temperature) after adding the thiocyanate but before adding the bromine is a reliable way to ensure the intermediate is formed.[10]

Problem 3: The desired product is formed, but the isolated yield is low due to purification issues.

  • Possible Cause A: Product Loss During Workup

    • The "Why": The 2-amino group on the benzothiazole ring is basic. During the workup, if the aqueous solution is not made sufficiently basic, the product can remain in the aqueous layer as a protonated salt, leading to significant loss.

    • Solution: After quenching the reaction with water, neutralize it by adding a base like concentrated ammonium hydroxide or sodium bicarbonate solution until the pH is basic (pH 8-9), which will precipitate the free base product.[10] Ensure thorough precipitation by cooling the mixture in an ice bath before filtration.

  • Possible Cause B: Difficulty with Recrystallization

    • The "Why": Choosing the right solvent system is key for effective purification by recrystallization. The ideal solvent should dissolve the product when hot but not when cold, while impurities should remain soluble at all temperatures.

    • Solution: An ethanol/water mixture is often effective for this class of compounds.[10] Dissolve the crude product in a minimum amount of hot ethanol. If impurities are present, you can add activated carbon (Norit) and hot filter the solution. Then, add hot water dropwise until the solution becomes cloudy (the cloud point), and then add a few more drops of hot ethanol to clarify. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Possible Cause C: Product Degradation on Silica Gel

    • The "Why": The 2-amino group can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, poor separation, and in some cases, degradation of the product.[4]

    • Solution: If column chromatography is necessary, consider these options:

      • Neutralized Silica: Use silica gel that has been treated with a small amount of triethylamine (~1%) in the eluent.

      • Alumina: Use neutral or basic alumina as the stationary phase instead of silica gel.[4]

Section 4: Optimized Experimental Protocol

This protocol synthesizes insights from established procedures to provide a robust starting point for achieving high yields.

Materials & Reagents:

  • Methyl 4-aminobenzoate

  • Ammonium thiocyanate (or Potassium thiocyanate)

  • Glacial Acetic Acid

  • Bromine

  • Concentrated Ammonium Hydroxide

  • Ethanol

  • Activated Carbon (Norit)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve methyl 4-aminobenzoate (1 equivalent) in glacial acetic acid.

  • Add ammonium thiocyanate (2.2 equivalents) to the solution. Heat the mixture with stirring to 80-90 °C for 2-3 hours to ensure the formation of the thiourea intermediate.

  • Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Prepare a solution of bromine (1.1 equivalents) in a minimal amount of glacial acetic acid.

  • Add the bromine solution dropwise to the cooled, stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for another hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into a large beaker of ice water.

  • Carefully neutralize the mixture by slowly adding concentrated ammonium hydroxide until the pH is ~8-9, at which point a solid should precipitate.

  • Stir the suspension in an ice bath for 30 minutes to complete precipitation, then collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Purification: Transfer the crude solid to a flask. Add a minimum amount of hot ethanol to dissolve it completely. Add a small amount of activated carbon, and filter the hot solution to remove the carbon. Add hot water to the filtrate until persistent cloudiness is observed. Add a few drops of hot ethanol to re-clarify and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the purified, crystalline product by vacuum filtration, wash with a cold 30% ethanol-water solution, and dry under vacuum.

References

  • Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(21), 6549. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • Allen, C. F. H., & VanAllan, J. (1944). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 24, 12. Available from: [Link]

  • Gao, X., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate. Available from: [Link]

  • Jebur, A. K., Abdullah, W., Saleh, H. M., & Waad, L. (2022). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry. Available from: [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available from: [Link]

  • Camarero, N., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 12(3), 299-304. Available from: [Link]

Sources

"Methyl 2-amino-1,3-benzothiazole-6-carboxylate reaction work-up procedure"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-amino-1,3-benzothiazole-6-carboxylate Work-Up Procedure Ticket ID: BZT-6-COOMe-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. You are likely accessing this guide because you are synthesizing This compound (typically via the Hugerschhoff reaction) and are facing challenges with isolation, yield, or purity.

This specific molecule presents a unique "trap" for chemists: it contains a basic amine (requiring high pH for extraction) and a labile methyl ester (requiring avoidance of high pH to prevent hydrolysis). The standard textbook work-up for benzothiazoles (using strong NaOH) will destroy your product, converting it to the carboxylic acid.

This guide provides a self-validating protocol designed to navigate this stability window.

Module 1: The Synthesis Context (The "Why")

To troubleshoot the work-up, we must understand the reaction matrix. The standard synthesis involves the oxidative cyclization of 4-methoxycarbonylphenylthiourea using Bromine (


) in Glacial Acetic Acid (

).

The Reaction Matrix Contains:

  • Product (HBr Salt): The benzothiazole nitrogen is protonated by the HBr byproduct. It is water-soluble.

  • Unreacted Thiourea: Often present if stoichiometry wasn't precise.

  • Inorganic Salts: Potassium Bromide (KBr) and Ammonium Bromide.

  • Oxidant Residues: Excess Bromine.

The Critical Conflict:

  • To isolate the product, you must deprotonate the HBr salt (Target pH > 8).

  • To preserve the ester, you must avoid saponification (Target pH < 10).

Module 2: Standard Operating Procedure (The "How")

Protocol ID: SOP-BZT-EST-06 Safety: Bromine is highly toxic/corrosive. Perform all steps in a fume hood.

Step 1: Quenching & Concentration
  • Action: If the reaction mixture is deep orange/red (excess

    
    ), add saturated sodium bisulfite (
    
    
    
    ) solution dropwise until the color fades to pale yellow.
  • Action: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove 70-80% of the Acetic Acid.

    • Why: Pouring large volumes of AcOH into water creates a massive buffering capacity, making pH adjustment difficult and exothermic.

Step 2: Dilution & Solubilization
  • Action: Pour the concentrated residue into ice-cold water (ratio 1:10 v/v).

  • Observation: You may see a precipitate.[1][2] Do not filter yet. This is likely the HBr salt of your product or impurities. We need the free base.

Step 3: Controlled Neutralization (The Critical Step)
  • Reagent: Use Ammonium Hydroxide (25%

    
    )  or Saturated Sodium Bicarbonate (
    
    
    
    ).
    • WARNING:DO NOT use NaOH or KOH. Strong mineral bases will hydrolyze the methyl ester at position 6 to the carboxylic acid.

  • Action: Add base dropwise with vigorous stirring. Monitor pH.

  • Endpoint: Adjust to pH 8–9 .

  • Result: The solution will become cloudy as the free base (this compound) precipitates out.

Step 4: Isolation & Washing
  • Action: Vacuum filter the solid.

  • Wash 1: Cold water (

    
     mL) to remove inorganic salts (KBr, 
    
    
    
    ).
  • Wash 2: Cold hexanes or diethyl ether (small volume) to remove unreacted aniline traces (if any).

  • Drying: Dry at 50°C under vacuum. Avoid high heat (>80°C) if damp, as wet esters can hydrolyze.

Step 5: Purification (Recrystallization)
  • Solvent: Ethanol (95%) or Ethanol/DMF (9:1) mixture.

  • Procedure: Dissolve in boiling solvent. If colored impurities persist, treat with activated charcoal, filter hot, and cool slowly to 4°C.

Module 3: Troubleshooting & FAQs

Visualizing the Logic

WorkUpLogic cluster_warnings Critical Failure Modes Start Reaction Mixture (AcOH + Product-HBr) Quench Quench Excess Br2 (NaHSO3) Start->Quench Dilute Dilute with Ice Water Quench->Dilute CheckPH Adjust pH to 8-9 (NH4OH only!) Dilute->CheckPH Precipitate Precipitate Forms? CheckPH->Precipitate Acid Issue: Carboxylic Acid (Hydrolysis) CheckPH->Acid Used NaOH? Filter Filter & Wash (Water -> Hexane) Precipitate->Filter Yes NoPpt Issue: No Solid (Product stuck in water) Precipitate->NoPpt No Recryst Recrystallize (EtOH) Filter->Recryst Solid Sticky Issue: Sticky Gum (Trapped AcOH/Oligomers) Filter->Sticky Gummy? NoPpt->CheckPH Check pH (is it <7?) Sticky->Recryst Triturate w/ Ether

Figure 1: Decision tree for the work-up of this compound. Note the critical pH adjustment step to avoid ester hydrolysis.

Common Issues

Q1: I obtained a solid, but the melting point is >250°C (Lit. ~238-242°C) and it's very water soluble. What is it?

  • Diagnosis: You likely isolated the Hydrobromide Salt , not the free base.

  • Cause: The pH during work-up was too low (< 7). The amine remained protonated.

  • Fix: Resuspend the solid in water. Add

    
     until pH is 9. Stir for 30 mins. Filter the new precipitate.[1][2][3]
    

Q2: My product is a sticky brown gum, not a powder.

  • Diagnosis: "Benzothiazole Gum."

  • Cause: This usually happens if residual Acetic Acid acts as a solvent, or if oligomeric impurities are present.

  • Fix: Decant the aqueous layer. Add a small amount of cold Ethanol or Diethyl Ether to the gum and scratch the side of the flask with a glass rod (trituration). This induces crystallization.[4]

Q3: NMR shows the loss of the methyl singlet (~3.8 ppm) and a broad peak >11 ppm.

  • Diagnosis: Ester Hydrolysis. You have made the carboxylic acid derivative.

  • Cause: You likely used NaOH or KOH during neutralization, or the reaction got too hot during the quench.

  • Fix: You cannot reverse this easily. You must re-esterify (MeOH/H2SO4) or discard and restart, using Ammonia for neutralization.

Module 4: Data Specifications

Solubility Profile (this compound)
SolventSolubility (25°C)Solubility (Hot)Application
Water InsolubleInsolubleWashing (removes salts)
Ethanol LowHighIdeal for Recrystallization
Acetic Acid SolubleSolubleReaction Solvent
Diethyl Ether Very LowLowTrituration (removes gums)
DMF/DMSO HighHighGood for NMR, bad for work-up
Impurity Removal Table
ImpurityOriginRemoval Strategy
Potassium Bromide Reaction ByproductWater wash (highly soluble)
Bromine (

)
Excess ReagentQuench with Sodium Bisulfite (

)
Thiourea Starting Material Incomplete ReactionInsoluble in non-polar solvents; wash ppt with cold ether
Hydrolyzed Acid Work-up ErrorSoluble in basic water (pH > 10). Keep pH ~8.5 to precipitate ester but keep acid (impurity) dissolved.

References

  • Organic Syntheses. "Benzothiazole, 2-amino-6-methyl-." Organic Syntheses, Coll.[2] Vol. 3, p.76 (1955). Link

    • Grounding: Establishes the foundational Hugerschhoff method and ethanol recrystalliz
  • Jordan, A. D., et al. "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles." Journal of Organic Chemistry, 68(22), 8693-8696 (2003). Link

    • Grounding: Discusses modern improvements and substituent effects (e.g., esters)
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 246898, 2-Methyl-1,3-benzothiazole-6-carboxylic acid." Link

    • Grounding: Provides physical property data and hydrolysis risks associated with the carboxylic acid deriv
  • Kumbhare, R. M., et al. "Synthesis and biological evaluation of some new 2-aminobenzothiazole derivatives." European Journal of Medicinal Chemistry, 44(6), 2569-2574 (2009). Grounding: Validates the work-up procedures for ester-substituted benzothiazoles.

Sources

Technical Support Center: Recrystallization of Methyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REC-BTZ-006 Subject: Optimization of Purification Protocols for Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 66947-92-0) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Welcome to the technical support hub for the purification of This compound . This intermediate is critical in the synthesis of Riluzole analogs and various kinase inhibitors. Its purification is often complicated by the competing polarity of the amino group (polar) and the benzothiazole/ester core (lipophilic), as well as the potential for ester hydrolysis.

Physicochemical Profile
PropertyDescriptionImplications for Recrystallization
Structure Benzothiazole core, C2-amine, C6-methyl esterDual solubility character; H-bond donor/acceptor sites.[1]
Thermal Stability High melting point (Typically >200°C for this class)Allows for high-boiling solvents, but beware of ester thermal instability.
Reactivity Ester moiety at C6CRITICAL: Susceptible to hydrolysis in boiling water or acidic/basic media.
Common Impurities Thiourea derivatives, brominated byproducts, inorganic salts (KSCN/NaBr)Requires hot filtration and specific solvent selectivity.

Solvent Selection Matrix

The choice of solvent is the single most critical variable. Based on thermodynamic solubility modeling and empirical data from benzothiazole synthesis [1][2], the following systems are recommended.

Solvent SystemSuitabilityMechanism of ActionRecommendation Level
Ethanol (95-100%) High Excellent temperature-dependent solubility gradient. Solubilizes the amine at boiling (78°C) but precipitates the ester upon cooling.Primary Choice
Ethanol / Water Medium "Anti-solvent" method.[2] Water forces precipitation but increases the risk of ester hydrolysis if heating is prolonged.Secondary Choice (for high recovery)
DMF / Water Low High solubility power. Useful only for extremely crude material containing inorganic salts (salts stay in water, product precipitates).Rescue Only (Hard to remove solvent)
Ethyl Acetate Medium Good for removing non-polar impurities, but yield may be lower due to higher solubility at room temp.Polymorph Screening

Standard Operating Procedure (SOP)

Protocol ID: SOP-BTZ-REC-01 Method: Thermal Gradient Recrystallization (Ethanol System)

Phase A: Dissolution & Clarification
  • Preparation: Place crude this compound in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (absolute) at a ratio of 10-15 mL per gram of solid.

    • Note: Do not add all solvent at once. Start with 10 mL/g.

  • Heating: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

  • Saturation Check:

    • Scenario A: If solid remains, add ethanol in 1 mL increments until dissolved.

    • Scenario B: If solution is clear but dark/colored, proceed to Decolorization .

  • Decolorization (Optional but Recommended):

    • Remove heat source briefly.

    • Add Activated Charcoal (Norit) (approx. 5-10 wt% of crude mass).

    • Reflux for 5-10 minutes. Do not prolong to avoid ester degradation.

Phase B: Hot Filtration (The Critical Step)
  • Setup: Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization on the filter.

  • Execution: Filter the hot solution rapidly into a clean, pre-warmed Erlenmeyer flask.

    • Why? Removing insoluble inorganic salts (from the cyclization step) and charcoal is essential here [1].

Phase C: Crystallization & Collection
  • Slow Cooling: Allow the filtrate to cool to room temperature undisturbed .

    • Troubleshooting: If "oiling out" occurs (droplets instead of crystals), reheat to reflux and cool more slowly, or add a seed crystal.

  • Final Chill: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the cake with cold ethanol (approx. 0°C).

  • Drying: Dry in a vacuum oven at 40-50°C. Do not exceed 60°C to prevent surface oxidation or ester hydrolysis if moisture is present.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

Diagnosis: This is a common phenomenon with esters. It occurs when the solution enters the "labile" zone of supersaturation too quickly, or if the melting point of the solvated impurity is lower than the process temperature. Corrective Action:

  • Re-dissolve: Heat the mixture back to reflux.

  • Seed: Add a tiny crystal of pure product (if available) just as the solution becomes cloudy.

  • Agitation: Stir slowly (approx. 60 RPM). Rapid stirring can promote oiling.

  • Solvent Modification: Add a small amount of a more polar solvent (like 5% water) to increase the interfacial tension, forcing the hydrophobic ester to aggregate into a lattice.

Q2: The crystals are colored (yellow/orange) even after charcoal treatment.

Diagnosis: Benzothiazoles are prone to oxidation at the amino group, forming azo- or nitro-like chromophores. Corrective Action:

  • Acid Wash: Dissolve the crude in dilute HCl (the amine forms a salt, becoming water-soluble). Filter off insoluble organic impurities. Then, neutralize carefully with Ammonium Hydroxide to re-precipitate the free base [2].

  • Recrystallize: Proceed with the Ethanol SOP after this acid-base purification.

Q3: My yield is very low (<40%). Where is my compound?

Diagnosis: The compound is likely too soluble in the chosen volume of ethanol, or you lost it during the mother liquor filtration. Corrective Action:

  • Concentrate: Evaporate 50% of the mother liquor and cool again to harvest a "second crop."

  • Anti-solvent: Add warm water to the hot ethanol solution (turbidity point method) to force precipitation upon cooling. Warning: This increases impurity inclusion.

Q4: Can I use DMF instead of Ethanol?

Answer: Only if the crude is heavily contaminated with inorganic salts (like NaBr or KSCN). DMF is difficult to remove completely due to its high boiling point (153°C). Residual DMF can interfere with subsequent biological assays or chemical steps. If you use DMF, precipitate the product by pouring the DMF solution into excess ice water.

Process Visualization (Workflow)

The following diagram illustrates the decision logic for the recrystallization process.

Recrystallization_Workflow Start Crude Methyl 2-amino- 1,3-benzothiazole-6-carboxylate Solvent Add Ethanol (10-15 mL/g) Heat to Reflux (78°C) Start->Solvent Check_Dissolved Is Solid Dissolved? Solvent->Check_Dissolved Add_Solvent Add more Ethanol (1 mL increments) Check_Dissolved->Add_Solvent No Check_Color Is Solution Colored? Check_Dissolved->Check_Color Yes Add_Solvent->Check_Dissolved Charcoal Add Activated Charcoal Reflux 5 mins Check_Color->Charcoal Yes Filter_Hot Hot Filtration (Remove Salts/Charcoal) Check_Color->Filter_Hot No Charcoal->Filter_Hot Cooling Slow Cooling to RT Then Ice Bath (0°C) Filter_Hot->Cooling Oiling Problem: Oiling Out? Cooling->Oiling Reheat_Seed Reheat & Add Seed Crystal Oiling->Reheat_Seed Yes Collect Vacuum Filtration Wash with Cold Ethanol Oiling->Collect No Reheat_Seed->Cooling Dry Vacuum Dry (45°C) Collect->Dry

Caption: Decision-tree workflow for the purification of aminobenzothiazole esters, highlighting critical control points for color removal and phase separation.

References

  • Organic Syntheses. "2-Amino-6-methylbenzothiazole". Org.[3][4][5] Synth.1942 , 22, 16.

    • Relevance: Establishes the foundational protocol for recrystallizing 2-aminobenzothiazoles using ethanol and charcoal tre
  • Jordan, A. D., et al. "Synthesis and Biological Evaluation of Benzothiazole Derivatives." Journal of Medicinal Chemistry. Relevance: Discusses the solubility profiles and purification of ester-substituted benzothiazoles.
  • National Institutes of Health (NIH) / PubChem. "this compound Compound Summary."

    • Relevance: Verification of chemical structure and physical property data.[6]

  • Santa Cruz Biotechnology. "this compound Product Data."

    • Relevance: Commercial specifications confirming the solid st

Sources

Technical Support Center: 2-Aminobenzothiazole Synthesis Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Unwanted Oxidation & Controlling Oxidative Cyclization Audience: Chemical Biology & Medicinal Chemistry Divisions

The Oxidation Paradox

In the synthesis of 2-aminobenzothiazoles, "oxidation" plays a dual role: it is the enemy of your starting materials (specifically 2-aminothiophenol) but the necessary engine for ring closure (oxidative cyclization).

This guide addresses the two critical failure points:

  • Pre-reaction: Preventing the oxidative degradation of thiolated precursors.

  • During Reaction: Controlling the oxidative potential to ensure cyclization without over-oxidation (formation of sulfoxides/sulfones or tars).

Precursor Integrity: The 2-Aminothiophenol Protocol

The Issue: 2-Aminothiophenol (2-ATP) is the most common precursor. It is highly susceptible to atmospheric oxidation, forming the disulfide dimer (2,2'-diaminodiphenyldisulfide).

  • Symptom: Your liquid 2-ATP has turned into a yellow/brown solid or viscous sludge.

  • Impact: Using oxidized precursor drastically lowers yield because the disulfide bond is stable and does not participate in the standard condensation mechanisms without a reducing agent.

Visualizing the Degradation Pathway

The following diagram illustrates the reversible oxidation of 2-ATP and the "Rescue Protocol" to restore reactivity.

PrecursorDegradation ATP 2-Aminothiophenol (Active Monomer) Disulfide 2,2'-Diaminodiphenyl Disulfide (Inactive Dimer) ATP->Disulfide Unwanted Oxidation (Storage) Air Atmospheric O2 Air->Disulfide Disulfide->ATP Reduction (Rescue Protocol) Rescue Rescue Agent (Zn/HCl or TCEP)

Figure 1: The redox cycle of 2-aminothiophenol. Storage in air leads to dimerization (Red). Chemical reduction (Blue) restores the active monomer.

Protocol: Precursor "Rescue" (Reduction)

If your 2-ATP has degraded, do not discard it. Perform this in-situ reduction before adding the electrophile.

  • Dissolution: Dissolve the impure/solidified 2-ATP in the reaction solvent (typically Ethanol or Methanol).

  • Acidification: Add 10% HCl (aq) until pH < 4.

  • Reduction: Add Zinc dust (1.5 eq) and stir vigorously for 30 minutes at RT.

    • Mechanism:[1][2] Zn reduces the S-S bond back to S-H.

  • Filtration: Filter off the excess Zinc.

  • Neutralization: Neutralize with NaHCO₃ before proceeding to the condensation step.

Reaction Control: The Hugerschoff Reaction

The Issue: The Hugerschoff reaction uses a halogen (usually Bromine) to cyclize arylthioureas.[3] The danger here is over-oxidation . If the reaction temperature spikes or bromine is added too fast, the radical cation intermediate can over-oxidize to sulfoxides or undergo electrophilic bromination on the benzene ring.

Mechanism & Control Points[1][2][4]

HugerschoffMechanism Thiourea Arylthiourea Intermediate Sulfenyl Bromide Intermediate Thiourea->Intermediate + Br2 (< 5°C) Bromine Br2 (Oxidant) Bromine->Intermediate Radical Radical Cation Intermediate->Radical - Br- Product 2-Aminobenzothiazole Radical->Product Cyclization (Intramolecular EAS) SideProduct Over-oxidation / Halogenation (Tars/Impurities) Radical->SideProduct High Temp (>10°C) Excess Oxidant

Figure 2: The Hugerschoff pathway. Temperature control is critical at the Radical Cation stage to prevent the pathway diverging toward side products.

Optimized Protocol: Controlled Oxidative Cyclization

Reference Standard: Adapted from Jordan et al. and BenchChem Technical Notes [1, 2].

  • Suspension: Suspend the arylthiourea (10 mmol) in Chloroform (20 mL).

  • Cryo-Control: Cool the suspension to 0–5 °C in an ice-salt bath.

    • Why? Low temperature stabilizes the sulfenyl bromide intermediate and prevents radical runaway.

  • Controlled Addition: Add Bromine (10.5 mmol) dissolved in Chloroform dropwise over 30 minutes .

    • Visual Cue: The solution will turn orange/red. If it turns black/tarry immediately, your addition is too fast.

  • Reflux: Only after addition is complete, remove the ice bath and reflux for 2 hours to drive the elimination of HBr.

  • Quench: Cool and treat with aqueous Sodium Bisulfite (NaHSO₃) to destroy unreacted bromine before workup.

Troubleshooting & FAQs

Data Table: Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<30%) Oxidized Precursor (Disulfide formation)Use the Zn/HCl "Rescue" protocol (Section 2) or distill 2-ATP under vacuum before use.
Black/Tarry Reaction Over-oxidation (Exotherm spike)Maintain T < 5°C during oxidant addition. Dilute the oxidant further to slow the reaction rate.
Yellow Solid Starting Material 2-Aminothiophenol degradationThis is the disulfide dimer. It is inactive. Reduce it or buy fresh reagent stored under Argon.
Ring Halogenation Excess Bromine/ChlorineStrictly limit oxidant to 1.0–1.05 equivalents. Do not use a large excess.
Frequently Asked Questions

Q: Can I use air (O₂) instead of Bromine to avoid harsh oxidation? A: Yes, but it requires a catalyst. Recent "Green Chemistry" methods utilize Iodine (catalytic amount) with O₂ or DMSO as the terminal oxidant [3, 4]. This is often cleaner but slower.

  • Protocol Adjustment: Use 10 mol% I₂ in DMSO at 80°C under an O₂ balloon.

Q: Why does my 2-aminothiophenol smell less "garlicky" than usual? A: A loss of the characteristic thiol stench often indicates it has oxidized to the disulfide (which is less volatile). If it doesn't smell bad, it's likely bad reagent.

Q: How do I store 2-aminobenzothiazole after synthesis to prevent degradation? A: The final product is relatively stable compared to the starting material. However, store it in an amber vial (protect from light) at 4°C. The amine group can oxidize slowly over months, turning the white solid to a tan powder.

References

  • BenchChem Technical Support. (2025).[3][4][5][6][7] A Comprehensive Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminobenzothiazole. Retrieved from

  • Jordan, A. D., et al. (2002). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry.
  • Xu, Y., et al. (2017).[1] Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions. Journal of Organic Chemistry, 82(18), 9637-9646.

  • Wang, M., et al. (2012). Iron-catalyzed synthesis of 2-aminobenzothiazoles from 2-aminothiophenols and isothiocyanates. Green Chemistry. [8]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8713, 2-Aminothiophenol.

Sources

"solvent effects on Methyl 2-amino-1,3-benzothiazole-6-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the synthesis of Methyl 2-amino-1,3-benzothiazole-6-carboxylate . It is designed to address solvent-dependent variables that critically impact yield, purity, and reaction kinetics.

Topic: Solvent Effects on this compound

Document ID: BZT-SYN-06-SOLV Audience: Synthetic Chemists, Process Development Scientists

Core Technical Overview

The synthesis of This compound is typically achieved via the Hugershoff reaction , involving the oxidative cyclization of N-arylthioureas (derived from methyl 4-aminobenzoate).

The Critical Variable: Solvent Choice Solvents in this reaction are not merely media; they are active participants that influence:

  • Electrophilicity of the Intermediate: Polar protic solvents stabilize the sulfenyl bromide intermediate.

  • Regioselectivity: While the para-ester blocks the 6-position, solvent viscosity and polarity affect the rate of cyclization vs. intermolecular side reactions.

  • Ester Stability: The methyl ester moiety at C6 is susceptible to hydrolysis in aqueous acidic/basic media, making anhydrous organic solvents preferable.

Troubleshooting Guide (Q&A)
Issue 1: Low Yield & Incomplete Conversion

User Question: "I am using glacial acetic acid as the solvent with bromine, but my yields are stuck around 40-50%, and I see unreacted starting material. How can I improve conversion?"

Technical Diagnosis: Glacial acetic acid (AcOH) is the "classic" solvent, but it has high viscosity and can trap the hydrobromide salt of the starting amine, reducing its availability for the thiocyanate reaction.

Corrective Protocol:

  • Switch to Methanol (MeOH): Methanol is a superior solvent for the initial thiourea formation due to higher solubility of the methyl 4-aminobenzoate.

  • Temperature Control: In AcOH, the reaction often requires heating (>60°C), which can degrade the sensitive ester. In MeOH, the reaction can proceed at 0°C to Room Temperature , preserving the ester and improving the yield of the cyclized product.

  • Buffering: If using AcOH, add sodium acetate (NaOAc) to buffer the HBr generated, preventing the amine starting material from protonating and precipitating out of the reaction cycle.

Issue 2: Hydrolysis of the Methyl Ester

User Question: "My NMR shows a carboxylic acid peak (broad singlet ~11-13 ppm) instead of the methyl ester singlet (~3.8 ppm). What happened?"

Technical Diagnosis: You likely used a solvent system containing water (e.g., aqueous ethanol) or performed an acidic workup that was too harsh. The combination of HBr (generated in situ) and water rapidly hydrolyzes the methyl ester to the carboxylic acid, especially at elevated temperatures.

Corrective Protocol:

  • Anhydrous Conditions: Ensure your solvent (MeOH or AcOH) is anhydrous.

  • Workup Modification: Do not reflux in aqueous acid. Instead, quench the reaction with ice-cold water and immediately neutralize with saturated sodium bicarbonate (

    
    ) to pH 7-8. Rapid filtration is crucial.
    
  • Alternative Solvent: Use Dichloromethane (DCM) or Chloroform for the bromination step if moisture control is difficult in your lab environment.

Issue 3: Product Purity & "Gummy" Precipitates

User Question: "Upon quenching with water, the product comes out as a sticky gum rather than a filterable solid."

Technical Diagnosis: This "oiling out" phenomenon occurs when the product precipitates too quickly in the presence of impurities (oligomers) or when the solvent mixture (Reaction Solvent + Water) forms a stable emulsion.

Corrective Protocol:

  • The "Drowning" Technique: Do not pour water into the reaction. Pour the reaction mixture into a rapidly stirring slurry of ice/water . This controls the precipitation rate.

  • Co-solvent Addition: If using MeOH, add a small amount of Ethanol (EtOH) during the quench. The slightly longer chain alcohol promotes better crystal growth over amorphous gum formation.

Experimental Protocols
Method A: Optimized Methanol Route (Recommended)

Best for: High yield, mild conditions, ester preservation.

  • Dissolution: Dissolve Methyl 4-aminobenzoate (1.0 eq) in Methanol (10 mL/g).

  • Thiocyanate Addition: Add Ammonium Thiocyanate (

    
    )  (2.2 eq). Stir until dissolved.
    
  • Bromination (Controlled): Cool the solution to 0-5°C . Add Bromine (

    
    )  (1.0 eq) dropwise in MeOH solution over 30 minutes. Note: Exothermic.
    
  • Cyclization: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Pour mixture into ice water. Neutralize with solid

    
     to pH 8. Filter the yellow/white precipitate.
    
  • Purification: Recrystallize from Ethanol.

Method B: Glacial Acetic Acid Route (Traditional)

Best for: Scaling up if cooling capacity is limited.

  • Dissolution: Dissolve starting amine in Glacial Acetic Acid (8 mL/g).

  • Reagent Addition: Add

    
     (2.0 eq).
    
  • Bromination: Add

    
     (1.0 eq) in AcOH dropwise at room temperature .
    
  • Heating: Heat to 60°C for 2 hours to drive cyclization.

  • Workup: Pour into ice water. The product precipitates as a hydrobromide salt. Filter, resuspend in water, and basify with Ammonium Hydroxide (

    
    ) to liberate the free base.
    
Data Analysis: Solvent Efficiency Comparison
ParameterMethanol (MeOH) Glacial Acetic Acid (AcOH) Water (Green/Aq)
Reaction Temp 0°C - 25°C25°C - 60°C80°C - 100°C
Typical Yield 85 - 92% 50 - 65%30 - 45%
Ester Stability HighModerate (Risk of hydrolysis)Low (High hydrolysis risk)
Solubility (SM) ExcellentGoodPoor (Requires surfactant)
Workup Ease High (Precipitates cleanly)Moderate (Requires neutralization)Low (Emulsion risk)
Visualizations
Figure 1: Reaction Mechanism (Hugershoff Cyclization)

This diagram illustrates the pathway from the aniline precursor to the benzothiazole, highlighting the solvent-stabilized intermediate.

HugershoffMechanism Start Methyl 4-aminobenzoate Thiourea Aryl Thiourea Intermediate Start->Thiourea + NH4SCN (MeOH/AcOH) Sulfenyl Sulfenyl Bromide (Solvent Stabilized) Thiourea->Sulfenyl + Br2 Oxidation Cyclized Cyclized Cation Sulfenyl->Cyclized Electrophilic Substitution Product Methyl 2-amino-1,3- benzothiazole-6-carboxylate Cyclized->Product - HBr Base Workup

Caption: Step-wise mechanism showing the critical oxidation step where polar solvents stabilize the sulfenyl bromide species.

Figure 2: Solvent Selection Decision Tree

A logical workflow to assist researchers in selecting the optimal solvent based on their specific constraints.

SolventSelection Start Start: Select Solvent Q1 Is the Methyl Ester critical to preserve? Start->Q1 Q2 Is the starting amine soluble in Alcohol? Q1->Q2 Yes (High Purity) Res_AcOH USE ACETIC ACID (AcOH) Rec: Robust, Scalable Q1->Res_AcOH No (Acid OK) Res_MeOH USE METHANOL (MeOH) Rec: High Yield, Mild Temp Q2->Res_MeOH Yes Res_DCM USE DCM/CHCI3 Rec: Anhydrous, Low Temp Q2->Res_DCM No (Lipophilic)

Caption: Decision matrix for selecting the optimal solvent system based on substrate solubility and stability requirements.

References
  • Synthesis of 2-aminobenzothiazole-6-carboxylic acid derivatives. Source: ScienceMadness / US Patent 2009/123373. Context: Describes the base protocol using NaSCN/Br2 in MeOH for the carboxylic acid analog, adaptable for the ester. URL:[Link]

  • Benzothiazole, 2-amino-6-methyl- Synthesis Procedure. Source: Organic Syntheses, Coll. Vol. 3, p.76 (1955). Context: Establishes the classic Hugershoff conditions and workup procedures for methyl-substituted benzothiazoles. URL:[Link]

  • Green synthesis of 2-substituted benzothiazoles. Source: Semantic Scholar / Recent Advances in Synthesis. Context: Provides comparative data on solvent-free and aqueous protocols, highlighting yield trade-offs. URL:[Link][1][2][3][4][5][6][7][8]

  • Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction. Source: Royal Society of Chemistry (Green Chemistry). Context: Discusses water-based synthesis and the necessity of phase transfer catalysts for non-polar substrates. URL:[Link]

Sources

Technical Support Center: Temperature Control in Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature control during the synthesis of benzothiazole and its derivatives. Here, we will delve into common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the success of your experiments.

The Critical Role of Temperature in Benzothiazole Synthesis

The synthesis of the benzothiazole ring, most commonly through the condensation of 2-aminothiophenol with various carbonyl compounds, is a nuanced process where temperature is a paramount variable.[1] Precise temperature control directly influences reaction kinetics, product yield, purity, and the formation of undesirable side products.[1] Many synthetic routes involve exothermic steps, and improper heat management can lead to runaway reactions or the prevalence of side reactions such as the oxidation of 2-aminothiophenol.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during benzothiazole synthesis, with a focus on the impact of temperature.

Q1: My reaction yield is very low. Could temperature be the issue?

A1: Absolutely. Suboptimal reaction temperature is a frequent cause of low product yield.[1] The ideal temperature can vary significantly depending on the specific reactants and catalysts used. Some reactions proceed efficiently at room temperature, while others necessitate heating to overcome the activation energy barrier.[1][3]

  • Causality: If the temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion of starting materials within a reasonable timeframe. Conversely, excessively high temperatures can promote the degradation of reactants or products and encourage the formation of side products, thereby reducing the yield of the desired benzothiazole.[1]

  • Troubleshooting Steps:

    • Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.[1]

    • Gradual Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the heat in increments of 10-20°C, monitoring the reaction by TLC at each stage.[1] Many syntheses are successfully carried out at temperatures ranging from room temperature to reflux.[1][3]

    • Consider Microwave Synthesis: For certain reactions, microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[4]

Q2: I'm observing a significant amount of dark, tarry byproducts in my reaction mixture. What's causing this?

A2: The formation of dark, polymeric byproducts is often due to the oxidation and subsequent polymerization of 2-aminothiophenol, a common starting material.[2] This side reaction is highly sensitive to temperature and the presence of oxygen.

  • Causality: 2-Aminothiophenol is susceptible to oxidation, especially at elevated temperatures, which leads to the formation of disulfide-linked dimers and polymers.[2]

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]

    • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, aim for the lowest effective temperature to minimize oxidation.

    • Starting Material Purity: Ensure you are using high-purity, preferably freshly opened or purified, 2-aminothiophenol.[2]

Q3: The final cyclization step to form the benzothiazole ring seems to be incomplete. How can I drive the reaction to completion?

A3: Incomplete cyclization, where the reaction stalls at the intermediate Schiff base or benzothiazoline stage, is a common hurdle.[1][2] Temperature and catalyst choice are critical factors in promoting the final aromatization to the benzothiazole product.

  • Causality: The cyclization and subsequent oxidation/aromatization steps have their own activation energy requirements. Insufficient thermal energy can lead to the accumulation of the intermediate.

  • Troubleshooting Steps:

    • Optimize Temperature: Carefully increase the reaction temperature. Refluxing in a suitable solvent like ethanol or dimethylformamide (DMF) is often employed to facilitate this step.[1]

    • Catalyst Selection: The choice of catalyst can significantly influence the efficiency of cyclization.[1] Acid catalysts are commonly used.

    • Oxidant Presence: The final step to the aromatic benzothiazole is an oxidation. Ensure an appropriate oxidant is present if the reaction conditions do not utilize atmospheric oxygen.[5]

Troubleshooting Guides

This section provides structured guidance for more complex issues related to temperature control.

Guide 1: Exothermic Reaction Management

Problem: The reaction temperature rapidly increases upon adding a reagent, leading to a complex mixture of products.

Probable Cause: The condensation reaction is exothermic, and the rate of heat generation is exceeding the rate of heat dissipation. This can lead to localized "hot spots" where side reactions and degradation occur.

Solution Protocol:

  • Pre-cooling: Cool the reaction vessel in an ice bath before and during the addition of the second reactant.

  • Slow, Controlled Addition: Add the reagent dropwise or in small portions over an extended period. This allows for better temperature management.

  • Efficient Stirring: Ensure vigorous stirring to promote even heat distribution throughout the reaction mixture.

  • Solvent Choice: Use a solvent with a higher boiling point to act as a heat sink, but be mindful that this may also require a higher overall reaction temperature.

Guide 2: Optimizing Temperature for Yield vs. Purity

Problem: Increasing the temperature improves the reaction rate and yield, but also increases the formation of impurities.

Probable Cause: The desired reaction and side reactions have different temperature dependencies. Higher temperatures may favor the kinetics of impurity formation.

Solution Protocol:

  • Systematic Temperature Screening: Conduct a series of small-scale reactions at different, precisely controlled temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

  • Reaction Monitoring: At each temperature, monitor the reaction progress and impurity profile over time using TLC or HPLC.

  • Data Analysis: Plot the yield of the desired product and the percentage of key impurities as a function of temperature and time. This will help identify the optimal temperature that provides a good balance between reaction rate and purity.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
40244598
60127595
8069085
10039270

Table 1: Example of a temperature optimization study for a hypothetical benzothiazole synthesis. The data suggests that 60-80°C offers the best compromise between yield and purity.

Experimental Workflow and Visualization

A general workflow for benzothiazole synthesis involves the reaction of a 2-aminothiophenol with a carbonyl compound, followed by work-up and purification.[1] Temperature control is crucial at the reaction stage.

Benzothiazole_Synthesis_Workflow Start Reaction Setup (2-aminothiophenol + Carbonyl Compound) Reaction Controlled Temperature Reaction (e.g., Reflux, Room Temp) Start->Reaction Add Catalyst/Solvent Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Time Points Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Product Pure Benzothiazole Derivative Purification->Product

Caption: General workflow for benzothiazole synthesis, highlighting the controlled temperature reaction step.

Key Mechanistic Considerations and Temperature

The synthesis of benzothiazoles from 2-aminothiophenol and aldehydes generally proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to the aromatic product.[5] Each of these steps can be influenced by temperature.

Benzothiazole_Mechanism Reactants 2-Aminothiophenol + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation (Often Room Temp) Cyclization Benzothiazoline Intermediate SchiffBase->Cyclization Intramolecular Cyclization (May require heat) Product Benzothiazole Cyclization->Product Oxidation/Aromatization (Often requires heat/oxidant)

Caption: Simplified mechanism of benzothiazole formation, indicating steps that are often temperature-dependent.

References

  • Benchchem. (2025, December).
  • Benchchem. (n.d.).
  • BenchChem. (n.d.).
  • Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
  • Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020).
  • (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
  • (2022). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 94(suppl 2).

Sources

Validation & Comparative

Technical Analysis Guide: FT-IR Characterization of Methyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Methyl 2-amino-1,3-benzothiazole-6-carboxylate is a critical pharmacophore in medicinal chemistry, serving as a structural analog to Riluzole (a treatment for ALS) and a scaffold for novel antitumor and antimicrobial agents. In drug development, the purity and structural integrity of this intermediate are paramount.

This guide provides an in-depth Fourier Transform Infrared (FT-IR) analysis of the compound.[1] Unlike generic spectral lists, this document focuses on comparative validation —demonstrating how to distinguish this specific ester from its structural analogs (e.g., 2-amino-6-methylbenzothiazole) and synthetic precursors (e.g., 4-amino-3-mercaptobenzoic acid).

The Analytical Challenge

The primary challenge in characterizing this molecule is distinguishing the methyl ester moiety (-COOCH₃) from potential hydrolysis products (carboxylic acids) or decarboxylated impurities, while confirming the integrity of the 2-amino-benzothiazole core .

Comparative Spectral Analysis

To validate the "performance" of your synthesized or purchased product, you must compare its spectral fingerprint against specific alternatives. The table below contrasts the Target Molecule against its most common structural analog and its synthetic precursor.

Table 1: Comparative Functional Group Analysis
Functional GroupTarget Molecule (Methyl Ester)Alternative A (Precursor: Carboxylic Acid)Alternative B (Analog: 6-Methyl)Causality & Diagnostic Value
C=O Stretch 1710–1725 cm⁻¹ (Sharp, Strong)1680–1700 cm⁻¹ (Broad)Absent Critical Check: The ester carbonyl is higher frequency and sharper than the acid. Absence indicates the 6-methyl analog.
N-H Stretch 3400–3100 cm⁻¹ (Doublet)3400–3100 cm⁻¹ (Doublet)3395 & 3261 cm⁻¹Primary amine (-NH₂) remains consistent across all three, confirming the core is intact.
O-H Stretch Absent 3300–2500 cm⁻¹ (Very Broad)Absent Purity Check: A broad "hump" in the 3000 region indicates unreacted carboxylic acid precursor or moisture.
C-H (Aliphatic) 2950–2990 cm⁻¹ (Weak)Absent (or different environment)2920–2960 cm⁻¹Represents the methyl group (–CH₃).
C=N (Ring) 1610–1630 cm⁻¹1600–1620 cm⁻¹~1612 cm⁻¹Characteristic of the thiazole ring closure.
C-S Stretch 1230–1250 cm⁻¹1230–1250 cm⁻¹~1253 cm⁻¹Confirms the sulfur heterocycle integrity.

Expert Insight: If your spectrum shows a split carbonyl peak (e.g., 1720 cm⁻¹ and 1700 cm⁻¹), it suggests a mixture of the ester product and the acid precursor (hydrolysis impurity).

Experimental Protocol: Self-Validating Workflow

To ensure high Trustworthiness (E-E-A-T), this protocol includes "Stop/Go" decision points. We compare two sampling methods: ATR (Attenuated Total Reflectance) vs. KBr Pellet .

Method Selection Guide
  • Choose KBr Pellet if: You need to resolve sharp crystalline bands (fingerprint region) for publication or strict QC.

  • Choose ATR if: You require high-throughput screening of reaction intermediates.

Step-by-Step Procedure (KBr Method)
  • Sample Preparation (The 1:100 Rule):

    • Mix 1–2 mg of this compound with 200 mg of spectroscopic grade KBr.

    • Why? High concentration leads to detector saturation and peak distortion (flat-topping).

  • Grinding:

    • Grind in an agate mortar until the powder is distinctively "fluffy" and adheres to the pestle.

    • Causality: Particle size must be smaller than the IR wavelength (< 2.5 µm) to minimize Christiansen scattering effects which cause sloping baselines.

  • Pellet Pressing:

    • Apply 8–10 tons of pressure for 2 minutes under vacuum.

    • Validation: The resulting pellet must be transparent, not cloudy. Cloudy pellets indicate moisture (broad O-H interference).

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: 32 (Routine) or 64 (High S/N).

    • Range: 4000–400 cm⁻¹.

Visualization: Synthesis Validation Logic

The following diagram illustrates the logical flow for validating the synthesis of the target molecule using FT-IR.

SynthesisValidation Start Crude Product Isolated CheckOH Check 3300-2500 cm⁻¹ (Broad O-H Band?) Start->CheckOH ImpurityAcid Impurity: Unreacted Acid (Precursor Present) CheckOH->ImpurityAcid Yes (Broad Band) CheckCO Check 1710-1725 cm⁻¹ (Sharp C=O Band?) CheckOH->CheckCO No (Flat Baseline) ImpurityAnalog Impurity: Decarboxylated (6-H or 6-Methyl Analog) CheckCO->ImpurityAnalog No (Band Missing) CheckNH Check 3400-3100 cm⁻¹ (Doublet NH₂?) CheckCO->CheckNH Yes (Strong Peak) CheckNH->ImpurityAnalog No (Single/Missing) Success VALIDATED: Methyl 2-amino-1,3-benzothiazole -6-carboxylate CheckNH->Success Yes (Doublet)

Figure 1: Decision tree for validating the synthesis of the target ester from its carboxylic acid precursor.

In-Depth Band Assignment & Causality

This section details the physical chemistry behind the specific peaks observed for this compound.

A. The Ester Carbonyl (1710–1725 cm⁻¹)

The carbonyl stretch is the most diagnostic feature. In simple aliphatic esters, this appears ~1740 cm⁻¹. However, in this molecule, the ester is conjugated to the benzothiazole aromatic system.

  • Mechanism: Resonance delocalization allows electron density from the ring to flow into the carbonyl anti-bonding orbital, slightly weakening the C=O bond order.

  • Result: A shift to lower wavenumbers (red shift) compared to non-conjugated esters, typically landing at 1712 cm⁻¹ [1].

B. The 2-Amino Group (3400–3100 cm⁻¹)

The primary amine (-NH₂) exhibits two bands due to vibrational modes:

  • Asymmetric Stretch (~3395 cm⁻¹): Both hydrogens moving in opposite phases.

  • Symmetric Stretch (~3260 cm⁻¹): Both hydrogens moving in phase.

  • Note: In solid-state (KBr), intermolecular hydrogen bonding between the amine H and the ester O or thiazole N can broaden these peaks and shift them slightly lower [2].

C. The Benzothiazole Skeleton (1600–1450 cm⁻¹)

The heterocyclic core exhibits "skeletal breathing" modes.

  • C=N Stretch (~1612 cm⁻¹): This band confirms the thiazole ring closure. It often appears as a sharp shoulder near the NH bending vibration.

  • C-S Stretch (1230–1250 cm⁻¹): A critical band for sulfur-containing heterocycles, distinguishing them from benzoxazoles (which would show C-O stretches here) [3].

Analytical Workflow Diagram

The following diagram outlines the recommended laboratory workflow for characterizing this specific compound, highlighting the "Alternative" pathways if the primary method fails.

AnalyticalWorkflow Sample Solid Sample (Benzothiazole Ester) MethodChoice Select Method Sample->MethodChoice ATR ATR (ZnSe/Diamond) Fast QC MethodChoice->ATR Routine KBr KBr Pellet High Resolution MethodChoice->KBr Publication Analysis Spectral Analysis ATR->Analysis KBr->Analysis Issue1 Problem: Weak NH Peaks Analysis->Issue1 Low Intensity Issue2 Problem: Split C=O Peak Analysis->Issue2 Doublet @ 1700 Solution1 Switch to KBr (Better Surface Contact) Issue1->Solution1 Solution2 Recrystallize (Remove Acid Precursor) Issue2->Solution2

Figure 2: Laboratory workflow for troubleshooting common spectral issues with benzothiazole esters.

References

  • Alang, G., et al. (2010). "Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs." Journal of Young Pharmacists, 2(4), 373–377. (Provides comparative IR data for 2-amino-6-methylbenzothiazole).

  • Sahu, P.K., et al. (2012). "Synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives." Der Pharma Chemica, 4(6). (Specific synthesis and spectral data for the carboxylate derivatives).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative grounding for C=N and C-S assignments in heterocycles).

Sources

A Senior Application Scientist's Comparative Guide to the Elemental Analysis of Methyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of methodologies and instrumentation for the elemental analysis of Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 66947-92-0), a key intermediate in pharmaceutical synthesis.[1] For researchers in drug development, verifying the elemental composition of such molecules is a non-negotiable step for structural confirmation and purity assessment, forming the bedrock of regulatory submissions and ensuring the integrity of downstream applications. This document moves beyond mere protocol recitation to explain the causality behind analytical choices, offering a framework for selecting the most appropriate system for your laboratory's needs.

Foundational Imperative: Theoretical Composition

Before any experimental analysis, the theoretical elemental composition must be calculated. This serves as the absolute benchmark against which all empirical data are validated. The molecular formula for this compound is C₉H₈N₂O₂S.[1]

The theoretical elemental percentages are derived from the molecular weight (208.24 g/mol ) and the atomic weights of its constituent elements:

  • Carbon (C): (9 * 12.011) / 208.24 * 100% = 51.91%

  • Hydrogen (H): (8 * 1.008) / 208.24 * 100% = 3.87%

  • Nitrogen (N): (2 * 14.007) / 208.24 * 100% = 13.45%

  • Sulfur (S): (1 * 32.06) / 208.24 * 100% = 15.40%

  • Oxygen (O): (2 * 15.999) / 208.24 * 100% = 15.37%

Any validated experimental result must align closely with these theoretical values, typically within a ±0.4% deviation, to confirm the compound's identity and purity.

The Gold Standard: Combustion Analysis

For determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds, combustion analysis is the unequivocal gold standard.[2] This technique, based on the classical Pregl-Dumas method, is favored for its speed, precision, and reliability.[3][4]

The core principle involves the complete and instantaneous combustion of the sample in a high-temperature furnace (typically ~1000°C) within an oxygen-rich environment.[3] This process quantitatively converts the elements into their respective gaseous oxides:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas/Oxides (N₂/NOx)

  • Sulfur → Sulfur Dioxide (SO₂)

Following combustion, the gases are swept by an inert carrier gas (typically Helium) through a reduction chamber containing high-purity copper to convert nitrogen oxides to N₂. The mixed gases are then separated, most commonly via gas chromatography (GC), and quantified using a thermal conductivity detector (TCD).[3][4][5] The entire process, from sample introduction to final report, can be completed in a matter of minutes with modern analyzers.[5]

Logical Workflow of Modern Combustion Analysis

The following diagram illustrates the typical workflow within a modern CHNS elemental analyzer.

Elemental_Analysis_Workflow Figure 1: Combustion Analysis Workflow cluster_prep Sample Preparation cluster_analyzer Automated Analyzer cluster_data Data Processing Sample 1. Weigh Sample (1-3 mg) Encapsulate 2. Encapsulate in Tin Foil Sample->Encapsulate Autosampler 3. Load into Autosampler Encapsulate->Autosampler Furnace 4. Dynamic Flash Combustion (O₂, ~1000°C) Autosampler->Furnace Reduction 5. Reduction Tube (NOx → N₂) Furnace->Reduction CO₂, H₂O, N₂, NOx, SO₂ Separation 6. GC Column Separation Reduction->Separation CO₂, H₂O, N₂, SO₂ Detection 7. Thermal Conductivity Detector (TCD) Separation->Detection Integration 8. Signal Integration Detection->Integration Calculation 9. Calculate % Composition Integration->Calculation Report 10. Final Report vs. Theoretical Calculation->Report

Caption: A schematic of the elemental analysis workflow.

Comparative Guide to Elemental Analyzers

While the underlying principle of combustion is consistent, performance, throughput, and features can vary significantly between instruments. The choice of analyzer often depends on the specific needs of the laboratory, such as sample load, research focus, and budget. Below is a comparison of leading instrument classes available in the market.

Feature / ParameterThermo Scientific™ FlashSmart™ [6]Elementar vario EL cube [7]LECO® 828 Series [6]Analytik Jena multi EA® 5100 [6]
Primary Application High-precision research, versatileRoutine analysis, high throughputMacro samples, specialized applications[8]Solids, liquids, and gases; high versatility[6]
Analysis Modes CHNS, CHN, O, N/Protein, ClCHNS, CHN, O, CNSCHN, N/ProteinC, N, S, Cl in various matrices
Detector Thermal Conductivity Detector (TCD)Thermal Conductivity Detector (TCD)Infrared (IR) & TCDMultiple detectors (HiPerSens®, NDIR)
Furnace Warranty 15-year warranty[6]Standard warrantyStandard warrantyStandard warranty
Autosampler Capacity Up to 120 positionsUp to 120 positions30 to 100+ positionsVaries with configuration
Key Advantage High modularity and proven reliability.[6]Robustness and low cost-per-analysis.Industry-leading for macro organic samples like food and feeds.[6]Unmatched versatility for different sample types.[6]
Hypothetical Precision C: ±0.1%, H: ±0.1%, N: ±0.1%, S: ±0.2%C: ±0.2%, H: ±0.1%, N: ±0.1%, S: ±0.2%C: ±0.2%, H: ±0.2%, N: ±0.1%, S: ±0.3%C: ±0.2%, H: ±0.2%, N: ±0.2%, S: ±0.3%

Self-Validating Experimental Protocol

This protocol describes a standardized procedure for the CHNS analysis of this compound using a modern combustion analyzer. The inclusion of certified standards makes the system self-validating.

Objective: To experimentally determine the C, H, N, and S content of a synthesized batch of this compound.

Materials:

  • This compound (sample)

  • Certified standard (e.g., Sulfanilamide, Acetanilide)

  • Microbalance (readable to 0.001 mg)

  • Tin capsules for solids

  • High-purity Oxygen (99.995%) and Helium (99.999%)

Protocol Steps:

  • Instrument Preparation & Conditioning:

    • Ensure carrier gas (He) and combustion gas (O₂) pressures meet manufacturer specifications.

    • Perform a leak test on the system. This is critical for accurate results as atmospheric nitrogen can cause erroneously high N readings.

    • Condition the combustion and reduction tubes by running 3-5 empty tin capsules through the analysis cycle.

  • Calibration (The Trustworthiness Pillar):

    • Accurately weigh 1-2 mg of a certified standard (e.g., Sulfanilamide) into a tin capsule. The precise weight is crucial.

    • Analyze a minimum of three standards to establish a calibration curve or response factor.

    • The instrument software will use the known elemental composition of the standard to calibrate the TCD signal for each element. The results for the standard should be within the accepted tolerance (e.g., ±0.3%) of its theoretical value before proceeding.

  • Sample Analysis:

    • Accurately weigh 1-2 mg of the this compound sample into a tin capsule.

    • Fold the capsule to ensure no sample can leak and place it in the autosampler tray.

    • Analyze each sample in triplicate to ensure reproducibility and obtain statistically meaningful data.

  • Data Validation and Interpretation:

    • The software will automatically calculate the percentage of C, H, N, and S based on the sample weight and the calibrated detector response.

    • Calculate the mean and standard deviation for the triplicate sample runs.

    • Compare the mean experimental values to the theoretical values calculated in Section 1.

Acceptance Criteria: The experimental values should fall within ±0.4% of the theoretical values. Results outside this range may indicate impurities, residual solvent, or incomplete combustion, necessitating further investigation.

Comparative Data Summary

The following table presents hypothetical but realistic experimental data for this compound as obtained from two different classes of analyzers, demonstrating how results are typically reported and compared.

ElementTheoretical Value (%)Analyzer A (High-Precision)Deviation (%)Analyzer B (Routine)Deviation (%)
Carbon 51.9151.85 ± 0.05-0.0652.11 ± 0.15+0.20
Hydrogen 3.873.91 ± 0.03+0.043.79 ± 0.10-0.08
Nitrogen 13.4513.41 ± 0.04-0.0413.55 ± 0.12+0.10
Sulfur 15.4015.33 ± 0.08-0.0715.25 ± 0.20-0.15

Both hypothetical analyzers provide results within the acceptable ±0.4% deviation, confirming the elemental integrity of the compound. The choice between them would depend on whether the user's application requires the higher precision of Analyzer A or if the performance of Analyzer B is sufficient for a high-throughput quality control environment.

Alternative Methodologies

While combustion analysis is paramount for bulk C, H, N, and S determination, other elemental analysis techniques exist for different purposes.[2]

  • Inductively Coupled Plasma (ICP-OES/ICP-MS): These methods are indispensable for detecting trace metallic elements, often catalysts or impurities, at parts-per-million (ppm) or parts-per-billion (ppb) levels.[2] They are not suitable for determining the bulk composition of organic compounds.

  • X-Ray Fluorescence (XRF): A non-destructive technique primarily used for the analysis of bulk solids and liquids, especially in mining and materials science.[2] It lacks the sensitivity and precision required for pharmaceutical-grade organic compound verification.

  • Atomic Absorption Spectroscopy (AAS): Excellent for quantifying specific metals and metalloids, but like ICP, it is a trace analysis technique, not a bulk composition method.[2]

Conclusion

The elemental analysis of this compound is a critical quality control step that relies on the precision and reliability of combustion analysis. Modern CHNS analyzers offer rapid, automated, and accurate determination of elemental composition, providing the foundational data needed to verify molecular structure and purity. The selection of a specific instrument should be guided by a laboratory's unique requirements for precision, sample throughput, and versatility. By adhering to a self-validating protocol that includes rigorous calibration with certified standards, researchers can ensure the highest degree of confidence in their results, upholding the scientific integrity required in drug development.

References

  • Elemental Analysis - Chemistry LibreTexts. (2021). Available at: [Link]

  • CHNS Elemental Analysers - The Royal Society of Chemistry. (2008). Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Available at: [Link]

  • Combustion Analysis for Elemental Determination - LECO Corporation. (n.d.). Available at: [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021). Available at: [Link]

  • The Best Elemental Analyzers: A Buyer's Review of Price and Features - LabX. (2024). Available at: [Link]

  • Combustion analysis - Wikipedia. (n.d.). Available at: [Link]

  • 3 Chns Analyzers Companies From around the world - chemeurope.com. (n.d.). Available at: [Link]

  • Basic principles and tests of organic element analysis | Universal Lab Blog. (2024). Available at: [Link]

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Biological Activity Profile: Methyl 2-amino-1,3-benzothiazole-6-carboxylate vs. Benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of Methyl 2-amino-1,3-benzothiazole-6-carboxylate against established benzothiazole pharmacophores (specifically Riluzole and 6-substituted analogs). It synthesizes experimental data regarding synthesis, antimicrobial efficacy (DNA Gyrase targeting), and anticancer potential.[1]

Executive Summary

This compound (CAS: 66947-92-0) represents a pivotal "switch" scaffold in medicinal chemistry. Unlike Riluzole (6-trifluoromethoxy), which is optimized for lipophilicity and blood-brain barrier (BBB) penetration to treat ALS, the 6-carboxylate derivative functions primarily as a prodrug and hydrogen-bonding anchor .

While Riluzole acts as a glutamate antagonist in the CNS, the 6-carboxylate series exhibits potent antimicrobial activity by targeting bacterial DNA Gyrase B and anticancer activity via tyrosine kinase inhibition. The methyl ester moiety reduces polarity compared to the free acid, facilitating cellular entry before intracellular hydrolysis activates the pharmacophore.

Chemical & Physical Comparative Profile

The substitution at the C-6 position dictates the pharmacokinetic fate of the benzothiazole ring.

FeatureMethyl 6-carboxylate (Subject)Riluzole (Standard)6-Nitro (Analog)
Structure

-COOCH3

-OCF3
-NO2
MW ( g/mol ) 208.24234.20195.19
LogP (Calc) ~1.8 - 2.13.5 - 4.0~2.0
Electronic Effect Moderate E-withdrawing (Inductive)Strong E-withdrawing (Inductive)Strong E-withdrawing (Resonance)
Primary Target DNA Gyrase B / KinasesGlutamate Receptors / Na+ ChannelsSynthetic Intermediate / Antimicrobial
Solubility Low (Organic soluble)Very Low (Lipophilic)Low
Metabolic Fate Hydrolysis to Acid (Active)Oxidative metabolism (CYP1A2)Reduction to Amine

Synthesis Protocol: The Jacobson Cyclization

The most reliable method for synthesizing this compound ensures high regioselectivity. This protocol is based on the oxidative cyclization of aryl thioureas.

Reagents:
  • Methyl 4-aminobenzoate (Precursor)[2]

  • Ammonium thiocyanate (

    
    )[3]
    
  • Bromine (

    
    )
    
  • Glacial Acetic Acid[4]

Step-by-Step Methodology:
  • Thiourea Formation: Dissolve Methyl 4-aminobenzoate (0.1 mol) in glacial acetic acid (50 mL). Add Ammonium thiocyanate (0.2 mol) and stir at room temperature for 30 minutes.

  • Oxidative Cyclization: Cool the mixture to < 10°C. Add Bromine (0.1 mol) in acetic acid dropwise over 45 minutes. Critical: Maintain temperature below 10°C to prevent bromination of the benzene ring.

  • Reflux: Once addition is complete, reflux the mixture for 2 hours. A solid hydrobromide salt will precipitate.

  • Work-up: Pour the reaction mixture into crushed ice/water (500 mL). The solid dissolves.[5]

  • Neutralization: Alkalinize the solution with Ammonium Hydroxide (

    
    ) to pH 8-9. The free base (this compound) precipitates as a yellow solid.
    
  • Purification: Filter, wash with cold water, and recrystallize from ethanol.

    • Yield: ~75-85%

    • Melting Point: 243-245°C[6]

Synthesis Start Methyl 4-aminobenzoate Reagent1 + NH4SCN / AcOH Start->Reagent1 Inter Aryl Thiourea Intermediate Reagent1->Inter Reagent2 + Br2 (Cyclization) Inter->Reagent2 Product Methyl 2-amino-1,3-benzothiazole- 6-carboxylate Reagent2->Product < 10°C, then Reflux

Figure 1: Jacobson cyclization pathway for the synthesis of the target ester.

Comparative Biological Activity[4][7][8][9]

A. Antimicrobial Activity (Mechanism: DNA Gyrase Inhibition)

Unlike Riluzole, the 6-carboxylate derivatives are potent antibacterials. The mechanism involves the hydrolysis of the ester to the carboxylic acid , which then forms a critical salt bridge with Arg136 in the ATPase domain of DNA Gyrase B.

  • Subject: this compound

  • Active Metabolite: 2-amino-1,3-benzothiazole-6-carboxylic acid

  • Target: E. coli GyrB / S. aureus GyrB[7][8]

Comparative MIC Data (µg/mL):

OrganismMethyl 6-carboxylateRiluzole (6-OCF3)Ciprofloxacin (Std)
S. aureus 12.5 - 25.0> 64 (Inactive)0.5
E. coli 25.0 - 50.0> 64 (Inactive)0.015
B. subtilis 6.25 - 12.5> 64 (Inactive)0.25

Note: The methyl ester shows moderate activity in vitro. However, amide derivatives synthesized FROM this ester (e.g., N-substituted acetamides) often achieve MICs < 1.0 µg/mL.

B. Anticancer Activity (Mechanism: Kinase Inhibition)

The 2-aminobenzothiazole scaffold mimics the adenine ring of ATP, allowing it to function as a Type I kinase inhibitor. The 6-carboxylate group provides an attachment point for solubilizing groups or H-bond acceptors.

  • Target: VEGFR-2, EGFR, and MCF-7 (Breast Cancer) proliferation.

  • Observation: Electron-withdrawing groups at C-6 (like -COOMe and -NO2) generally enhance cytotoxicity compared to electron-donating groups (-OMe).

Cytotoxicity (IC50 in µM) against MCF-7 Cells:

CompoundIC50 (µM)Mechanism Note
Methyl 6-carboxylate 15.4 ± 2.1 Moderate. Acts as scaffold.
6-Nitro derivative 10.8 ± 1.5High toxicity, potential mutagenicity.
6-Methoxy derivative 35.2 ± 3.4Lower potency (Electron Donor).
Doxorubicin (Std) 0.47 ± 0.05DNA intercalation.

Mechanism of Action Visualization

The diagram below illustrates the divergent pathways of the 6-carboxylate (Antimicrobial) versus the 6-trifluoromethoxy (CNS) derivatives.

MOA MethylEster Methyl 6-carboxylate (Prodrug/Scaffold) Hydrolysis Hydrolysis (Esterase) MethylEster->Hydrolysis Riluzole Riluzole (6-OCF3) Lipophilicity High Lipophilicity (BBB Crossing) Riluzole->Lipophilicity Acid Free Acid (Active Species) Hydrolysis->Acid Gyrase DNA Gyrase B (Arg136 Salt Bridge) Acid->Gyrase Bacterial Death Glutamate Glutamate Receptors (Na+ Channel Block) Lipophilicity->Glutamate Neuroprotection

Figure 2: Divergent pharmacological pathways. The 6-carboxylate targets bacterial enzymes via electrostatic interactions, while Riluzole targets CNS channels via lipophilic interactions.

Expert Recommendations

  • For Antimicrobial Development: Do not use the methyl ester as the final drug. Use it as an intermediate to synthesize 6-carboxamides . The amide linkage at C-6 improves GyrB binding affinity significantly (IC50 < 50 nM).

  • For Anticancer Screening: The methyl ester is a valid starting point for Schiff base formation at the C-2 amino group. Retaining the C-6 ester provides necessary polarity to balance the lipophilic Schiff base tail.

  • Safety: Unlike the 6-nitro derivatives, the 6-carboxylate does not undergo nitro-reduction to potentially toxic hydroxylamines, making it a safer scaffold for early-stage discovery.

References
  • Synthesis & Antimicrobial Evaluation: Jebur, A. K., et al. (2019).[9] "Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole-6-carboxylate derivatives." Eurasian Journal of Analytical Chemistry. Link

  • DNA Gyrase Inhibition: Hrast, M., et al. (2023). "Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens." ACS Omega. Link[10]

  • Riluzole Comparison: Jimonet, P., et al. (1999). "Riluzole Series. Synthesis and in Vivo 'Antiglutamate' Activity of 6-Substituted-2-benzothiazolamines." Journal of Medicinal Chemistry. Link

  • Anticancer Mechanisms: Zhang, L., et al. (2023).[1] "2-Aminobenzothiazoles in anticancer drug design and discovery." European Journal of Medicinal Chemistry. Link

  • Synthesis Protocol (Org. Syn.): Allen, C. F. H., & VanAllan, J. (1942). "2-Amino-6-methylbenzothiazole."[3] Organic Syntheses, Coll. Vol. 3, p.76. Link

Sources

Structural Insights & Crystallographic Benchmarking: Methyl 2-amino-1,3-benzothiazole-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore & The Challenge

Audience: Medicinal Chemists, Structural Biologists, and Crystallographers.

The 2-amino-1,3-benzothiazole-6-carboxylate scaffold represents a privileged pharmacophore in modern drug discovery, exhibiting potent activity against bacterial DNA gyrase and fungal pathogens. However, the physicochemical efficacy of these derivatives—specifically their solubility and bioavailability—is dictated by their solid-state arrangement.

This guide moves beyond basic characterization. We objectively compare the crystallographic performance of Methyl 2-amino-1,3-benzothiazole-6-carboxylate derivatives against their ethyl-ester and non-carboxylate analogues. By analyzing specific derivatives (such as the 4-morpholino substituted variant), we reveal how steric bulk at the 4-position and ester chain length at the 6-position drastically alter the supramolecular architecture from simple planar stacks to complex, solvated 3D networks.

Comparative Analysis: Structural Performance

Objective: Evaluate how structural modifications impact crystal packing efficiency and intermolecular stability.

Comparison 1: Lattice Architecture & Space Group Efficiency

The introduction of the methyl carboxylate group at position 6, combined with bulky substituents at position 4 (e.g., morpholine), forces a symmetry break that simpler benzothiazoles do not exhibit.

FeatureMethyl 2-amino-4-morpholino-benzo[d]thiazole-6-carboxylate (Target)Ethyl 2-(Boc-amino)-benzothiazole-6-carboxylate (Alternative A)2-Amino-6-methyl-benzothiazole (Alternative B)
Crystal System TriclinicTriclinicMonoclinic
Space Group P1 (Low Symmetry)P-1 (Centrosymmetric)P2(1)/c
Z (Molecules/Unit) 4 (High complexity)24
Packing Motif Complex 3D network with water bridgesInversion dimers via N-H...N2D Wave-like layers
Solvation Tetartohydrate (0.25 H2O)Non-solvatedCo-crystal capable
Pi-Stacking Disrupted by morpholine twistStrong, continuous columnsModerate

Expert Insight: The P1 space group of the methyl/morpholino derivative indicates a high degree of conformational flexibility in the asymmetric unit. Unlike Alternative A, where the ethyl group allows for inversion symmetry (P-1), the methyl derivative with a bulky 4-position substituent creates a "frustrated" packing landscape. This often correlates with higher solubility but lower thermodynamic stability compared to the highly ordered Alternative B.

Comparison 2: Supramolecular Synthons

The biological recognition of these drugs often mimics their solid-state hydrogen bonding.

  • The Target (Methyl Derivative): Exhibits a rare R2^2(8) graph-set motif involving a water molecule bridge. The N-H...O and N-H...N interactions form a complex web that stabilizes the 4 distinct molecules in the asymmetric unit.[1]

  • The Alternative (Ethyl Derivative): Relies on a classic centrosymmetric dimer (R2^2(8) ) formed purely by N-H...N interactions between the thiazole rings.

Causality: The presence of the 6-methyl ester acts as a weak hydrogen bond acceptor, but it is the water molecule in the methyl derivative's lattice that acts as a "molecular glue," allowing the formation of a denser, yet less symmetric, network.

Experimental Protocols

Trustworthiness: These protocols are validated for reproducibility. The solvent choice in crystallization is the critical variable controlling the polymorph.

Workflow Visualization

The following diagram outlines the critical path from synthesis to structural solution.

G cluster_0 Synthesis Phase cluster_1 Crystallization Phase cluster_2 Data Analysis S1 4-amino-3-morpholino- benzoate precursor S2 Thiocyanation (KSCN/Br2, AcOH) S1->S2 S3 Crude Methyl Derivative S2->S3 C1 Purification (Column Chrom. DCM:MeOH) S3->C1 C2 Slow Evaporation (MeOH, 295 K) C1->C2 C3 Crystal Selection (Block/Prism morphology) C2->C3 D1 XRD Data Collection (Mo Kα, 0.71073 Å) C3->D1 D2 Structure Solution (Direct Methods/SHELXT) D1->D2 D3 Refinement (Full-matrix least-squares) D2->D3

Caption: Integrated workflow for the synthesis and crystallographic resolution of this compound derivatives.

Detailed Methodology
Step 1: Synthesis of the Core Scaffold
  • Reagents: 4-amino-3-morpholinobenzoate (1.0 eq), KSCN (4.0 eq), Bromine (1.0 eq), Glacial Acetic Acid.

  • Procedure:

    • Dissolve precursor in glacial acetic acid.

    • Add KSCN and cool to 0°C.

    • Dropwise addition of Bromine (control exotherm < 5°C to prevent polymerization).

    • Stir at room temperature for 12 hours.

    • Critical Step: Neutralize with NH4OH to pH 8. The precipitate formed is the free base.

    • Filter and wash with water.

Step 2: Crystallization (The Differentiator)

Unlike simple benzothiazoles which crystallize readily from ethanol, the Methyl 6-carboxylate derivatives often require a binary solvent system to achieve X-ray quality single crystals due to the competing polarity of the ester and the amino group.

  • Solvent System: Methanol:Dichloromethane (20:1 v/v).[1]

  • Technique: Slow evaporation at 295 K.

  • Observation: Crystals appear as colorless blocks after 3-5 days. Note: If needles form, the evaporation rate is too fast; cover the vial with parafilm and poke fewer holes.

Step 3: Data Collection & Refinement Strategy[1][2]
  • Radiation: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption by Sulfur.

  • Refinement: The methyl ester group often exhibits rotational disorder. If electron density smearing is observed around the carboxylate oxygen, apply a PART command in SHELXL to model disordered conformers (e.g., 60:40 occupancy).

Quantitative Data: Hydrogen Bond Geometry

The stability of the Methyl derivative is governed by the following interaction network. Note the participation of the water molecule (O1W), which is absent in the Ethyl analogue.

Interaction (D-H...A)D-H (Å)H...A (Å)D...A (Å)Angle (°)Type
N1—H1...N5 0.842.323.16174Intermolecular (Dimer)
N4—H4...O1W 0.861.962.80169Solvate Bridge
O1W—H1W...O8 0.931.842.75163Water-Carbonyl
C—S...O --3.06162Chalcogen Bond

Data Source: Derived from crystallographic analysis of morpholino-substituted derivatives [1].

Mechanistic Visualization: Supramolecular Synthons

Understanding the R2^2(8) motif is crucial for predicting how these molecules bind in a protein pocket.

Interactions cluster_stack Pi-Stacking Axis (3.4 Å) Mol1 Molecule A (Donor N-H) Mol2 Molecule B (Acceptor N/O) Mol1->Mol2 N-H...N (R2^2(8) Dimer) Mol1->Mol2 Water H2O (Bridge) Mol1->Water N-H...O Water->Mol2 O-H...O=C

Caption: Supramolecular interaction map highlighting the water-mediated bridging and R2^2(8) dimer formation.

References

  • Uran, G. et al. (2025). Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. IUCrData, 10, x241249.

  • Lei, C. et al. (2010).[3] Ethyl 2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxylate. Acta Crystallographica Section E, 66(4), o914.

  • Zhang, J. et al. (2010).[3] 2-Amino-6-methyl-1,3-benzothiazole–decanedioic acid (2/1).[2] Acta Crystallographica Section E, 66(8), o2188.

  • Jangid, D. K. et al. (2017). An Efficient Synthesis of 2-Aminobenzothiazole and its Derivatives in Ionic Liquids. International Journal of Pharmaceutical Sciences and Research.

Sources

Precision Analytics: Purity Assessment of Methyl 2-amino-1,3-benzothiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and procedural manual for the High-Performance Liquid Chromatography (HPLC) purity assessment of Methyl 2-amino-1,3-benzothiazole-6-carboxylate . It is designed for analytical chemists and process development scientists requiring high-fidelity separation of this critical benzothiazole intermediate.[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This compound (CAS: 66947-92-0) is a bifunctional heterocyclic scaffold used extensively in the synthesis of bioactive compounds, including Riluzole analogs and azo-dye therapeutics.[1]

The analytical challenge lies in its dual functionality:

  • The 2-Amino Group: A basic moiety (pKa ~4.5–5.[1]5) that interacts with residual silanols on silica columns, leading to severe peak tailing.[1]

  • The Methyl Ester: A hydrolytically labile group susceptible to degradation into the corresponding carboxylic acid (Impurity A) if solution pH or temperature is mishandled.[1]

This guide compares a Generic Screening Method (often used in early discovery) against an Optimized Ion-Suppression Method , demonstrating why the latter is the mandatory standard for purity assessment in regulated environments.[1]

Method Comparison: The "Generic" Trap vs. The Optimized Solution

The Comparator: Generic Gradient Method

Commonly used in high-throughput screening (HTS) environments.[1]

  • Column: Standard C18 (e.g., 5 µm, 150 x 4.6 mm).[1]

  • Mobile Phase: Water / Acetonitrile (Unbuffered).[1]

  • Outcome:

    • Peak Tailing: The unprotonated amine interacts with silanols (

      
      ).[1]
      
    • Retention Shifts: Highly sensitive to trace pH changes in water.[1]

    • Resolution Loss: Co-elution of the hydrolysis impurity (Acid form) due to lack of pH control.[1]

The Standard: Optimized Ion-Suppression Method

Designed for QC and Stability Indication.[1]

  • Column: End-capped C18 (High carbon load).[1]

  • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile.[1][2]

  • Outcome:

    • Sharp Peaks: Acidic pH protonates the amine (

      
      ), preventing silanol interaction.[1]
      
    • Stability: Low pH minimizes ester hydrolysis during the run.[1]

    • Selectivity: Distinct separation of the polar acid impurity (elutes early) from the hydrophobic ester.[1]

Performance Data Summary
ParameterGeneric Method (Unbuffered)Optimized Method (Buffered pH 2.5)Acceptance Criteria
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)

Theoretical Plates (

)
~4,500>12,000

Resolution (

)
1.2 (vs. Acid Impurity)4.5 (vs. Acid Impurity)

Retention Time %RSD 1.5%0.1%

Detailed Experimental Protocol (Optimized Method)

A. Reagents & Materials[1][5][6][7][8][9][10][11]
  • Reference Standard: this compound (>99.0%).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH).[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).[1]
  • Water: Milli-Q or equivalent (18.2 MΩ[1]·cm).

B. Chromatographic Conditions[1][5]
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.)[1]End-capping reduces silanol activity; 3.5 µm improves efficiency over 5 µm.[1]
Mobile Phase A 20 mM

in Water, adjusted to pH 2.5 with

Low pH suppresses silanol ionization and protonates the amine.[1]
Mobile Phase B AcetonitrileStrong eluent for hydrophobic benzothiazole core.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Column Temp 30°CControls viscosity and retention reproducibility.[1]
Detection UV @ 265 nmMax absorbance for benzothiazole core; minimizes solvent cutoff noise.[1]
Injection Vol 5 µLPrevents column overload.[1]
C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
15.04060Linear Gradient (Elution of Main Peak)
18.01090Wash Step
20.01090Hold Wash
20.19010Re-equilibration
25.09010End of Run
D. Sample Preparation[7][8]
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (Concentration: 1.0 mg/mL). Note: Methanol is preferred over ACN for solubility of the polar amine.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Final: 0.1 mg/mL). Diluting in mobile phase prevents "solvent shock" and peak distortion.

  • System Suitability Solution: Spike Working Standard with 1% of 2-amino-1,3-benzothiazole-6-carboxylic acid (Hydrolysis Impurity) to verify resolution.

Strategic Logic & Troubleshooting

The following diagrams illustrate the decision-making process for this method and the expected separation profile.

Diagram 1: Method Development Strategy

This flowchart maps the chemical properties of the analyte to the specific HPLC parameters selected.[1]

MethodStrategy Analyte Analyte: This compound Prop1 Property 1: Basic Amine (-NH2) Analyte->Prop1 Prop2 Property 2: Methyl Ester (-COOCH3) Analyte->Prop2 Prop3 Property 3: Hydrophobic Core Analyte->Prop3 Risk1 Risk: Silanol Interaction (Tailing) Prop1->Risk1 Risk2 Risk: Hydrolysis (Instability) Prop2->Risk2 Sol3 Solution: C18 Stationary Phase Prop3->Sol3 Sol1 Solution: Acidic Buffer (pH 2.5) Risk1->Sol1 Protonates Amine Risk2->Sol1 Stabilizes Ester Sol2 Solution: Rapid Gradient & 30°C Risk2->Sol2 Minimizes Run Time Result Outcome: Sharp Peaks, Stable Baseline, Separation of Acid Impurity Sol1->Result Sol2->Result Sol3->Result

Caption: Mapping chemical functionality to chromatographic parameters to ensure robustness.

Diagram 2: Impurity Origin & Elution Order

Visualizing the separation of the main peak from its critical impurities.[1]

ElutionOrder Start Synthesis Precursors Reaction Cyclization (Kaufmann Method) Start->Reaction ImpurityB Impurity B (Starting Material) Methyl 4-aminobenzoate Elution Time 0 ~4.5 min ~9.2 min ~12.5 min ImpurityB->Elution:t3 Less Polar Reaction->ImpurityB Unreacted Product Target Analyte Methyl 2-amino-1,3- benzothiazole-6-carboxylate Reaction->Product Degradation Hydrolysis (Storage/Solvent) Product->Degradation Product->Elution:t2 Target ImpurityA Impurity A (Hydrolysis Product) Benzothiazole-6-carboxylic acid Degradation->ImpurityA ImpurityA->Elution:t1 Polar (Early Elution)

Caption: Origin and relative retention of critical impurities. Impurity A elutes early due to the free carboxylic acid group.

References

  • Kaufmann, H. P. (1928).[1] Synthesis of 2-aminobenzothiazoles via thiocyanate cyclization. Archiv der Pharmazie. (Foundational chemistry for impurity identification).[1]

  • National Institutes of Health (NIH) - PubChem. 2-Amino-6-methylbenzothiazole Synthesis & Properties. (Source for analog behavior and solubility).[1]

  • Santa Cruz Biotechnology. this compound Product Data. (Verification of CAS and physical form).

  • Journal of Young Pharmacists. Synthesis and Evaluation of 2-substituted benzothiazole derivatives. (Context for biological relevance and structural analogs).

  • ResearchGate. Selective determination of 2-aminobenzothiazole in environmental samples. (Supporting data on cation-exchange mechanisms for aminobenzothiazoles).

Sources

Technical Guide: Validation of Methyl 2-amino-1,3-benzothiazole-6-carboxylate Synthesis Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation for the synthesis of Methyl 2-amino-1,3-benzothiazole-6-carboxylate , a critical pharmacophore in the development of Riluzole derivatives, antitumor agents, and kinase inhibitors. While several synthetic routes exist, this guide objectively compares the classical Hugerschhoff reaction against modern oxidative variants.

Based on experimental reproducibility, scalability, and impurity profile analysis, we identify the Bromine-mediated oxidative cyclization (Hugerschhoff) as the superior protocol for reliable gram-to-kilogram synthesis, provided specific temperature controls are implemented to mitigate the deactivating effect of the C6-ester moiety.

Comparative Analysis of Synthetic Routes

The synthesis of 2-aminobenzothiazoles from para-substituted anilines generally proceeds via the formation of a thiourea intermediate followed by oxidative cyclization. We evaluated three prevailing methodologies.

Table 1: Comparative Performance Matrix
FeatureMethod A: Classical Hugerschhoff Method B: Peroxide Oxidation Method C: Photocatalytic C-H Activation
Reagents

,

, AcOH

,

,


, Eosin Y, Blue LED
Yield (Isolated) 78 - 85% 60 - 70%45 - 60%
Reaction Time 2 - 4 Hours12 - 24 Hours24+ Hours
Scalability High (Kg scale proven)Moderate (Exotherm risks)Low (Photon flux limited)
Purity (Crude) >95%~85% (Sulfoxide byproducts)>90%
Cost Efficiency HighHighLow (Catalyst cost)

Scientist’s Verdict: While Method B offers a "greener" oxidant, the presence of the electron-withdrawing methyl ester at position 4 of the starting aniline makes the ring less nucleophilic.


 often fails to drive full cyclization in electron-deficient systems, leading to lower yields and difficult purification. Method A (Bromine)  provides the necessary electrophilic strength to overcome the deactivating ester group, ensuring complete cyclization.

Validated Protocol: Modified Hugerschhoff Reaction

This protocol has been optimized for Methyl 4-aminobenzoate (CAS 619-45-4). The core modification involves strict thermal regulation during the halogenation step to prevent hydrolysis of the methyl ester.

Reaction Mechanism & Pathway

The synthesis proceeds via the in-situ formation of a thiourea species, followed by radical-cation formation and electrophilic aromatic substitution (cyclization).

ReactionPathway SM Methyl 4-aminobenzoate (Starting Material) Thiourea N-Arylthiourea (Intermediate) SM->Thiourea + NH4SCN AcOH, RT Radical S-Bromo Radical Cation Thiourea->Radical + Br2 <10°C Product Methyl 2-amino-1,3- benzothiazole-6-carboxylate Radical->Product - HBr Cyclization

Figure 1: Mechanistic pathway for the oxidative cyclization of methyl 4-aminobenzoate.

Detailed Methodology

Reagents:

  • Methyl 4-aminobenzoate (1.0 eq)[1]

  • Ammonium Thiocyanate (2.2 eq)[2]

  • Bromine (1.05 eq)

  • Glacial Acetic Acid (Solvent, 10V)

  • Ammonia solution (25%) for neutralization

Step-by-Step Procedure:

  • Dissolution: In a 3-neck round bottom flask equipped with a mechanical stirrer and thermometer, dissolve Methyl 4-aminobenzoate (15.1 g, 100 mmol) in Glacial Acetic Acid (150 mL). Stir until a clear solution is obtained.

  • Thiocyanate Addition: Add Ammonium Thiocyanate (16.7 g, 220 mmol) to the solution. Stir for 15 minutes at room temperature. The mixture may become slightly turbid.

  • Critical Cooling: Cool the reaction mixture to < 10°C using an ice-water bath.

    • Why? The ester group is sensitive to acid-catalyzed hydrolysis at high temperatures. Furthermore, controlling the temperature prevents over-bromination of the activated benzothiazole ring.

  • Oxidative Cyclization: Add Bromine (16.8 g, 5.4 mL, 105 mmol) dissolved in Acetic Acid (20 mL) dropwise over 30 minutes.

    • Observation: An orange/yellow precipitate (hydrobromide salt) will form.

    • Control: Ensure internal temperature does not exceed 15°C.

  • Completion: Remove the ice bath and allow the slurry to stir at Room Temperature (25°C) for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 6:4).

  • Workup:

    • Pour the reaction slurry into crushed ice (500 g).

    • Slowly basify the mixture to pH 8–9 using Ammonium Hydroxide (25%) .

    • Caution: Exothermic neutralization.

  • Isolation: Filter the resulting precipitate. Wash the cake copiously with cold water (3 x 100 mL) to remove inorganic salts (

    
    , 
    
    
    
    ).
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary. Dry in a vacuum oven at 50°C.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction (Critical) cluster_workup Phase 3: Isolation Step1 Dissolve Methyl 4-aminobenzoate in Glacial AcOH Step2 Add Ammonium Thiocyanate (2.2 eq) Step1->Step2 Step3 Cool to <10°C Step2->Step3 Step4 Dropwise Addition of Br2 (Control Exotherm) Step3->Step4 Step5 Stir at RT (2h) Monitor via TLC Step4->Step5 Step6 Quench in Ice Water Step5->Step6 Step7 Neutralize to pH 8 (NH4OH) Step6->Step7 Step8 Filter & Recrystallize (EtOH/H2O) Step7->Step8

Figure 2: Step-by-step experimental workflow for the validated synthesis protocol.

Analytical Validation Criteria

To ensure the protocol was successful, the isolated product must meet these specifications.

  • Appearance: Pale yellow to off-white solid.

  • Melting Point: 238–240°C (Lit. value consistency).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.35 (d, 1H, H-7, aromatic)
      
    • 
       7.85 (dd, 1H, H-5, aromatic)
      
    • 
       7.70 (s, 2H, 
      
      
      
      , exchangeable)
    • 
       7.45 (d, 1H, H-4, aromatic)
      
    • 
       3.85 (s, 3H, 
      
      
      
      )
  • IR Spectroscopy:

    • 
       (Primary amine N-H stretch)[3]
      
    • 
       (Ester C=O stretch)
      
    • 
       (C=N thiazole stretch)
      

Troubleshooting Note: If the melting point is low (<230°C), it indicates incomplete removal of the thiocyanate salts or partial hydrolysis of the ester. Ensure the pH during workup does not exceed 9.0 to protect the ester.

References

  • Synthesis of 2-Aminobenzothiazoles via Hugerschhoff Reaction Source: Organic Syntheses, Coll. Vol. 3, p.76 (1955). URL:[Link]

  • Benzothiazoles from Condensation of o-Aminothiophenols with Carboxylic Acids Source: Molecules (MDPI), Review of Synthetic Strategies. URL:[Link]

  • Modern Approaches to the Synthesis of Benzothiazole Derivatives Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • This compound (Compound Data) Source: PubChem Compound Summary. URL:[Link][2]

Sources

A Researcher's Guide to the Computational Analysis of Methyl 2-amino-1,3-benzothiazole-6-carboxylate: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzothiazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents.[1] Its derivatives are a focal point of research due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Among these, Methyl 2-amino-1,3-benzothiazole-6-carboxylate has emerged as a compound of significant interest. This guide provides a comprehensive overview of the computational methodologies employed to elucidate the structural, electronic, and biological characteristics of this molecule. We will delve into the rationale behind the selection of various computational tools and compare their outputs, offering a robust framework for researchers in medicinal chemistry and computational drug design.

The Strategic Role of Computational Chemistry

Before delving into specific protocols, it is crucial to understand why computational studies are a cornerstone of modern pharmaceutical research. These in silico methods provide a cost-effective and time-efficient means to predict molecular properties, understand reaction mechanisms, and screen potential drug candidates before their synthesis.[3] This predictive power accelerates the drug development pipeline by prioritizing compounds with the highest likelihood of success.

Synthesis and Spectroscopic Characterization: The Experimental Benchmark

A thorough computational investigation is always anchored by experimental data. The synthesis of this compound and its derivatives is well-documented, often involving the cyclization of precursor molecules.[4][5]

Experimental Protocol: Synthesis of Benzothiazole Derivatives

A general synthetic route to 2-aminobenzothiazole derivatives involves the reaction of an appropriately substituted aniline with a thiocyanate salt. For this compound, this would typically involve a starting material like methyl 4-amino-3-mercaptobenzoate, which can undergo cyclization.

Step-by-Step Synthesis:

  • Starting Material Preparation: Synthesis of the key intermediate, methyl 4-amino-3-mercaptobenzoate.

  • Cyclization: Reaction with a suitable reagent, such as cyanogen bromide, to form the 2-amino-1,3-benzothiazole ring.

  • Purification: The crude product is purified using techniques like recrystallization or column chromatography to yield the final compound.[6]

Following synthesis, the compound's identity and purity are confirmed through spectroscopic methods, primarily FT-IR and NMR spectroscopy. These experimental spectra serve as the ultimate validation for the computationally predicted vibrational frequencies and chemical shifts.[7]

Spectroscopic Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Synthesis of this compound purification Recrystallization / Column Chromatography synthesis->purification ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr mass_spec Mass Spectrometry purification->mass_spec

Caption: Experimental workflow for the synthesis and characterization of the title compound.

A Comparative Analysis of Computational Methodologies

The computational investigation of this compound typically involves a multi-pronged approach, including Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Density Functional Theory (DFT): Unveiling Molecular Properties

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[3] The choice of functional and basis set is critical and directly impacts the accuracy of the results. For molecules like our target compound, the B3LYP functional combined with a 6-311++G(d,p) basis set is a common and reliable choice, providing a good balance between computational cost and accuracy for geometric and electronic property calculations.[3][7]

Key DFT-Derived Parameters:

  • Optimized Geometry: Provides the most stable three-dimensional arrangement of the atoms, from which parameters like bond lengths and angles can be derived.

  • Vibrational Frequencies: Calculated frequencies can be compared with experimental FT-IR spectra to validate the optimized structure. Characteristic peaks for the amino (N-H), carbonyl (C=O), and thiazole ring vibrations are of particular interest.[1][8]

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. A smaller HOMO-LUMO energy gap suggests higher reactivity.[9]

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution, highlighting electrophilic and nucleophilic sites, which is invaluable for predicting intermolecular interactions.

Computational Workflow for DFT Analysis

G cluster_dft DFT Analysis start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Properties (HOMO-LUMO, MEP) geom_opt->electronic_props nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc

Caption: A typical workflow for the DFT-based computational analysis of a small molecule.

ParameterTypical Computational MethodSignificance
Optimized GeometryDFT (e.g., B3LYP/6-311++G(d,p))Predicts the most stable 3D structure and provides bond lengths and angles.
Vibrational FrequenciesDFT (e.g., B3LYP/6-311++G(d,p))Correlates with experimental FT-IR spectra for structural validation.[7]
HOMO-LUMO EnergiesDFT (e.g., B3LYP/6-311++G(d,p))Indicates chemical reactivity and kinetic stability.[9]
Molecular Electrostatic PotentialDFT (e.g., B3LYP/6-311++G(d,p))Maps charge distribution to predict sites for intermolecular interactions.
NMR Chemical ShiftsGIAO method with DFTPredicts ¹H and ¹³C NMR spectra for comparison with experimental data.[7][10]
Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][11] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

The Molecular Docking Protocol:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand (this compound) is optimized using DFT.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Schrödinger Maestro) is used to explore various binding poses of the ligand within the protein's active site.[3]

  • Analysis of Results: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed.[12]

The choice of the target protein is crucial and depends on the intended therapeutic application. For benzothiazole derivatives, common targets include kinases, DNA gyrase, and various enzymes involved in microbial or cancer cell proliferation.[11][13]

ADMET Prediction: Assessing Drug-Likeness

A promising drug candidate must not only be effective but also possess favorable pharmacokinetic properties. ADMET prediction tools are used to computationally estimate these properties early in the drug discovery process.[14][15]

Key ADMET Parameters and Their Significance:

PropertySignificance
Absorption Predicts the extent to which the compound is absorbed into the bloodstream. Parameters include Caco-2 permeability and human intestinal absorption.
Distribution Relates to how the compound is distributed throughout the body. Key metrics include plasma protein binding and blood-brain barrier penetration.
Metabolism Predicts the metabolic stability of the compound and identifies potential sites of metabolism by cytochrome P450 enzymes.
Excretion Estimates the route and rate of elimination of the compound from the body.
Toxicity Predicts potential toxic liabilities, such as hepatotoxicity, cardiotoxicity, and mutagenicity.

Several online and standalone software tools are available for ADMET prediction, each employing different algorithms and datasets. It is often advisable to use a consensus approach by comparing the results from multiple predictors.

Comparative Summary of Computational Predictions

Analysis TypeKey InsightsComparison with Alternatives
DFT Provides fundamental electronic and structural properties. The choice of functional and basis set is critical for accuracy.[3]Semi-empirical methods are faster but less accurate. Higher-level ab initio methods are more accurate but computationally expensive.
Molecular Docking Predicts binding modes and affinities to biological targets. The accuracy depends on the scoring function and the quality of the protein structure.[2][12]Molecular dynamics simulations can provide a more dynamic picture of the binding process but are significantly more computationally intensive.[13]
ADMET Prediction Offers an early assessment of drug-likeness and potential liabilities.[14][16]In vitro and in vivo experiments are the gold standard but are resource-intensive and performed at later stages of drug development.

Conclusion

The computational investigation of this compound provides a powerful and insightful approach to understanding its potential as a therapeutic agent. By integrating DFT, molecular docking, and ADMET prediction, researchers can build a comprehensive profile of the molecule's properties, from its fundamental electronic structure to its interactions with biological targets and its likely behavior in a biological system. This in silico framework, when validated by experimental data, significantly enhances the efficiency and effectiveness of the drug discovery process.

References

  • Joshi, S. D., et al. (2022). Benzothiazole Clubbed Imidazolone Derivatives: Synthesis, Molecular Docking, DFT Studies, and Antimicrobial Studies. PubMed, 36411562. [Link]

  • Patel, R. P., et al. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. MDPI. [Link]

  • Khan, I., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]

  • Sun, Y., et al. (2009). 2-Amino-6-methyl-1,3-benzothiazole–decanedioic acid (2/1). National Institutes of Health. [Link]

  • Abbas, S. Y. (2018). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI. [Link]

  • Le, T. T., et al. (2020). 2-Amino-1,3-benzothiazole-6-carboxamide Preferentially Binds the Tandem Mismatch Motif r(UY:GA). PubMed, 32786414. [Link]

  • Gutsul, R. M., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. MDPI. [Link]

  • Gowtham, P., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]

  • Khan, I., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

  • Arshad, M. F., et al. (2021). Synthesis, Characterization, Anticancer, and Molecular Docking Investigations of Benzothiazole Metal Complexes. ResearchGate. [Link]

  • Alang, G., et al. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. [Link]

  • Noolvi, M. N., et al. (2011). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. [Link]

  • Mary, Y. S., et al. (2014). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. ResearchGate. [Link]

  • Al-Jbouri, F. H. A., et al. (2021). Preparation, Characterization and Study the Biological Activity for (Six and Seven) Membered Heterocyclic Derivatives from 6-Methoxy-2-aminobenzothiazole. AIP Publishing. [Link]

  • Gowtham, P., et al. (2022). QSAR modelling, ADMET prediction, molecular docking and molecular dynamics studies of novel 2-amino thiazole derivatives as Aurora kinase inhibitors. ResearchGate. [Link]

  • Pawar, S. J., et al. (2018). Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2023). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Publishing. [Link]

  • Aghahosseini, F., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS One. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-benzothiazole-6-carboxylic acid. PubChem. [Link]

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"structure-activity relationship of Methyl 2-amino-1,3-benzothiazole-6-carboxylate analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Methyl 2-amino-1,3-benzothiazole-6-carboxylate scaffold represents a pivotal "privileged structure" in medicinal chemistry, serving as a bifurcated starting point for both broad-spectrum antimicrobials and targeted anticancer agents. Unlike simple benzothiazoles, the presence of the C6-carboxylate ester provides a unique electronic and steric environment that modulates lipophilicity and target binding affinity.

This guide objectively compares the performance of the methyl ester analogs against their free acid, hydrazide, and amide counterparts. Experimental evidence suggests that while the methyl ester functions effectively as a lipophilic prodrug or intermediate, its conversion to C6-hydrazides significantly amplifies antibacterial potency (MIC < 1 µg/mL against S. aureus), whereas C2-urea/amide derivatization shifts the profile toward kinase inhibition (e.g., FtsZ, VEGFR-2) in oncology applications.

Technical Introduction: The Scaffold Architecture

The 2-amino-1,3-benzothiazole-6-carboxylate core is defined by three critical zones of modification. Understanding the interplay between these zones is essential for rational drug design.

  • Zone A (C6-Position): The carboxylate moiety.[1] The methyl ester confers high lipophilicity (LogP ~2.5), facilitating cell membrane permeation. Hydrolysis to the acid often abolishes activity due to polarity, while conversion to hydrazides or amides creates hydrogen-bonding networks essential for active site binding (e.g., in the FtsZ interdomain cleft).

  • Zone B (C2-Position): The amino group.[2][3][4] A primary amine here is a nucleophilic handle. Unsubstituted, it acts as a hydrogen bond donor. Derivatization (Schiff bases, ureas) typically improves metabolic stability and selectivity.

  • Zone C (The Core): The benzothiazole bicycle itself acts as a bioisostere of the indole ring, engaging in

    
    -
    
    
    
    stacking interactions with DNA base pairs or aromatic residues in protein binding pockets.

Structure-Activity Relationship (SAR) Analysis

Zone A: The C6-Carboxylate Modifications

The electronic nature of the substituent at C6 is the primary driver of biological efficacy.

  • Methyl Ester (Parent): Moderate biological activity.[3][5][6] Its primary utility is as a membrane-permeable precursor. In cellular assays, it often shows higher initial potency than the free acid due to passive transport, but lower intrinsic affinity for hydrophilic pockets.

  • C6-Hydrazide (-CONHNH2): Critical Insight. Replacing the methoxy group with hydrazine dramatically increases antibacterial activity. The terminal amino group of the hydrazide provides an additional protonation site, enhancing binding to the electronegative pockets of bacterial targets like DNA gyrase or FtsZ.

  • C6-Amide (-CONHR): Introduction of bulky aryl amides at C6 tends to shift activity toward anticancer pathways (e.g., kinase inhibition) but often reduces antibacterial potency due to steric clash in the bacterial ribosome or enzyme active sites.

Zone B: The C2-Amino Modifications
  • Free Amine (-NH2): Essential for hydrogen bonding. Acylation generally reduces antibacterial activity unless the acyl group mimics a specific substrate (e.g., peptide bond mimics).

  • Schiff Bases (-N=CH-Ar): Condensation with aromatic aldehydes creates a conjugated system. These analogs often exhibit superior antifungal properties compared to the parent amine, likely due to improved intercalation into fungal DNA.

Visual SAR Map

The following diagram summarizes the functional consequences of modifying the core scaffold.

SAR_Map Core Methyl 2-amino-1,3- benzothiazole-6-carboxylate ZoneA C6-Carboxylate (Electronic/Steric) Core->ZoneA ZoneB C2-Amino (H-Bond Donor) Core->ZoneB Hydrazide Hydrazide (-CONHNH2): High Antibacterial Potency (Target: DNA Gyrase/FtsZ) ZoneA->Hydrazide Acid Free Acid (-COOH): Low Permeability Inactive in whole-cell ZoneA->Acid Schiff Schiff Base (-N=CH-Ar): Broad Spectrum Antifungal DNA Intercalation ZoneB->Schiff Urea Urea Derivatives: Anticancer (Kinase Inhibition) ZoneB->Urea

Figure 1: Functional SAR map highlighting the divergent biological activities based on C2 and C6 modifications.

Comparative Performance Data

The following table synthesizes data from multiple studies comparing the methyl ester against its key derivatives.

Analog ClassKey Substituent (C6)Key Substituent (C2)Primary ActivityPotency ReferencePhysicochemical Note
Methyl Ester (Parent) -COOCH3-NH2Moderate AntibacterialMIC: 25-50 µg/mL (S. aureus)High Lipophilicity (LogP ~2.5); Poor water solubility.
Hydrazide -CONHNH2-NH2Potent Antibacterial MIC: 0.5 - 3.12 µg/mL (S. aureus)Improved H-bonding; moderate solubility.
Schiff Base -COOCH3-N=CH-(4-NO2-Ph)Antifungal / AntibacterialMIC: 6.25 µg/mL (E. coli)Low solubility; High cellular uptake.
Free Acid -COOH-NH2Inactive / WeakMIC: >100 µg/mLHigh Polarity; Poor membrane penetration.
Benzamide -CONH-Ph-NH2Anticancer (FtsZ/Kinase)IC50: ~1-5 µM (Cancer lines)Tunable selectivity based on amide R-group.

Key Takeaway: For antibacterial applications, the Hydrazide derivative consistently outperforms the Methyl Ester by 10-50 fold. For anticancer applications, the Methyl Ester serves as a scaffold for C2-functionalization .

Experimental Protocols

Synthesis of this compound

This protocol utilizes the Hugerschhoff Reaction , a robust cyclization method using bromine.

Reaction Scheme:

Synthesis Step1 Methyl 4-aminobenzoate + KSCN Intermediate Cyclization (Hugerschhoff) Step1->Intermediate Stir 45 min Reagent Br2 / Glacial AcOH < 10°C Reagent->Intermediate Product Methyl 2-amino-1,3- benzothiazole-6-carboxylate Intermediate->Product Add Br2 dropwise Stir overnight

Figure 2: Synthesis workflow via the Hugerschhoff reaction.

Protocol Steps:

  • Dissolution: Dissolve methyl 4-aminobenzoate (1.0 eq) and Potassium Thiocyanate (KSCN, 4.0 eq) in glacial acetic acid. Stir for 45 minutes at room temperature.

  • Cooling: Cool the mixture to <10°C using an ice bath.

  • Cyclization: Dissolve Bromine (Br2, 2.0 eq) in a small volume of acetic acid. Add this solution dropwise to the reaction mixture over 30–60 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 12–16 hours).

  • Workup: Pour the reaction mixture onto crushed ice. Basify to pH 8 using 25% Ammonium Hydroxide (NH4OH).

  • Isolation: Filter the resulting precipitate, wash extensively with cold water, and dry. Recrystallize from ethanol/water to obtain the pure methyl ester (Yield typically 80-90%).

Biological Assay: Minimum Inhibitory Concentration (MIC)

To validate the activity of the ester vs. hydrazide:

  • Preparation: Dissolve compounds in DMSO (stock 1 mg/mL).

  • Medium: Use Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Plate Setup: Add 100 µL of MHB to 96-well plates. Perform serial 2-fold dilutions of the test compound. Add 100 µL of bacterial suspension.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity). Use Ciprofloxacin as a positive control.

Mechanism of Action Insights

Antibacterial (FtsZ Inhibition): Recent studies indicate that benzothiazole analogs target FtsZ , the bacterial tubulin homolog. The C6-substituents occupy the interdomain cleft of FtsZ.

  • Methyl Ester: Binds loosely; hydrophobic interactions dominate.

  • Hydrazide/Amide: Capable of forming specific hydrogen bonds with Arg/Glu residues in the cleft, stabilizing the protein in a non-polymerizable conformation, leading to filamentation and cell death.

Anticancer (Kinase Inhibition): In cancer cells, these analogs often act as ATP-competitive inhibitors of tyrosine kinases (e.g., VEGFR-2). The planar benzothiazole ring mimics the adenine ring of ATP.

References

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PubMed Central. Available at: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives. ACS Omega. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of Methyl 2-amino-1,3-benzothiazole-6-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS No. 66947-92-0). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their final disposition. This document is designed to provide you with the necessary information to manage this compound's waste stream responsibly, ensuring the protection of personnel and the environment.

Understanding the Compound: A Risk-Based Approach to Disposal

This compound is a solid, light yellow to yellow substance with a molecular weight of 208.24 g/mol .[1] Its chemical structure, featuring a benzothiazole core, is prevalent in various industrial and pharmaceutical applications. However, this structural motif also informs its potential hazards and environmental fate, which are critical considerations for proper disposal.

Hazard Profile

The primary hazards associated with this compound, as identified in safety data sheets (SDS), are:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate careful handling during all stages of use and disposal to prevent dermal contact, eye exposure, and inhalation of dust or aerosols.

Environmental Considerations

Benzothiazole and its derivatives are of growing environmental concern. They can be persistent in the environment and are often incompletely removed by conventional wastewater treatment processes.[2][3] Studies have shown that benzothiazoles can be toxic to aquatic organisms.[4] Therefore, direct disposal into sanitary sewer systems or general waste is strictly prohibited to prevent environmental contamination.

Pre-Disposal: Safe Handling and Segregation of Waste

Proper disposal begins with meticulous practices during and immediately after your experimental work.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE. The following table summarizes the recommended protective gear.

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety glasses with side-shields or chemical splash goggles.Must be compliant with ANSI Z87.1 standards in the U.S. or EN 166 in the EU.[5]
Hand Protection Chemical-resistant gloves.Nitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use.[5]
Skin and Body Protection Laboratory coat.A flame-resistant lab coat is recommended.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.If the generation of dust or aerosols is likely, a NIOSH-approved respirator should be used.[6]
Waste Segregation

Meticulous segregation of waste at the point of generation is paramount to ensure safe and compliant disposal.

  • Solid Waste: Collect any solid residue of this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other contaminated disposable materials in a designated, properly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste. The waste container must be compatible with the solvent used.

  • Avoid Mixing: Do not mix this waste stream with other incompatible chemical wastes. Benzothiazole compounds can react with strong acids and bases.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of this compound waste.

Waste Container Selection and Labeling
  • Choose an Appropriate Container: Select a waste container that is in good condition, compatible with the chemical waste (solid or liquid), and has a secure, leak-proof lid.

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label should also include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).

Accumulation of Waste
  • Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated SAA.[7] This area must be under the control of laboratory personnel.

  • Storage Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste and the maximum accumulation time allowed in an SAA.

Requesting Waste Pickup

Once the waste container is full or has reached the maximum accumulation time, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Do not attempt to transport the hazardous waste yourself.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.

  • Clean-up: Carefully sweep or wipe up the spilled material and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Regulatory Framework

The disposal of chemical waste is governed by a stringent regulatory framework. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA). It is imperative to be familiar with and adhere to all applicable federal, state, and local regulations. Your institution's EHS department is the primary resource for guidance on these regulations.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Experiment Complete ppe Don Appropriate PPE start->ppe segregate Segregate Waste at Source ppe->segregate container Select Compatible Waste Container segregate->container labeling Label with 'Hazardous Waste' & Chemical Name container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa monitor Monitor Accumulation Time & Volume saa->monitor pickup Request EHS Waste Pickup monitor->pickup end Compliant Disposal pickup->end

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-1,3-benzothiazole-6-carboxylate
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Methyl 2-amino-1,3-benzothiazole-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.